Piperazine Erastin
Description
Structure
3D Structure
Properties
Molecular Formula |
C35H41ClN6O4 |
|---|---|
Molecular Weight |
645.2 g/mol |
IUPAC Name |
2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-[5-(piperazin-1-ylmethyl)-2-propan-2-yloxyphenyl]quinazolin-4-one |
InChI |
InChI=1S/C35H41ClN6O4/c1-25(2)46-32-12-7-26(22-39-15-13-37-14-16-39)21-31(32)42-33(38-30-6-4-3-5-29(30)35(42)44)23-40-17-19-41(20-18-40)34(43)24-45-28-10-8-27(36)9-11-28/h3-12,21,25,37H,13-20,22-24H2,1-2H3 |
InChI Key |
XGKULGPEBBYKCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CN2CCNCC2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Piperazine-Erastin; Piperazine Erastin; PiperazineErastin; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Piperazine Erastin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazine Erastin, a potent analog of Erastin, is a small molecule inducer of ferroptosis, a unique iron-dependent form of regulated cell death. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular targets and the subsequent signaling cascades that culminate in cancer cell demise. We provide a comprehensive overview of the key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism: Induction of Ferroptosis
This compound's primary mechanism of action is the induction of ferroptosis in cancer cells.[1][2] This process is initiated through the inhibition of the cystine/glutamate antiporter, system Xc-.[3]
Inhibition of System Xc- and Glutathione Depletion
System Xc- is a plasma membrane antiporter responsible for the uptake of cystine and the export of glutamate. Cystine is a critical precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By inhibiting system Xc-, this compound effectively blocks cystine import, leading to a rapid depletion of intracellular GSH pools.[3]
Inactivation of Glutathione Peroxidase 4 (GPX4)
Glutathione peroxidase 4 (GPX4) is a key enzyme that utilizes GSH as a cofactor to neutralize lipid hydroperoxides, thereby protecting cells from lipid peroxidation. The depletion of GSH caused by this compound leads to the inactivation of GPX4.[4]
Accumulation of Lipid Reactive Oxygen Species (ROS)
With GPX4 inactivated, lipid hydroperoxides accumulate unchecked within the cell membranes. These reactive molecules, in the presence of iron, lead to a catastrophic cascade of lipid peroxidation, resulting in damage to membrane integrity and ultimately, cell death.
Key Signaling Pathways
The induction of ferroptosis by this compound involves a complex interplay of several signaling pathways.
The Canonical Ferroptosis Pathway
The central pathway initiated by this compound is the canonical ferroptosis pathway, as described above. A visual representation of this pathway is provided below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Piperazine Erastin: A Technical Guide to a Potent Ferroptosis Inducer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic strategy for cancer. Erastin, a small molecule discovered to selectively kill cancer cells with oncogenic RAS mutations, was one of the first identified inducers of ferroptosis. However, its poor physicochemical properties, including low water solubility and metabolic instability, have limited its clinical translation. This has led to the development of more potent and pharmacokinetically favorable analogs. Among these, Piperazine Erastin has demonstrated enhanced solubility and metabolic stability, making it a valuable tool for in vivo studies and a more viable candidate for drug development. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes detailed experimental protocols for key assays, a summary of available quantitative data, and a visualization of the intricate signaling pathways involved in this compound-induced ferroptosis.
Introduction: The Advent of this compound
The journey to this compound began with the discovery of Erastin in 2003 as a compound that selectively eliminates cancer cells expressing both the SV40 small T oncoprotein and an oncogenic allele of RAS.[1] Subsequent research identified its unique mechanism of cell killing as a non-apoptotic, iron-dependent process termed ferroptosis.[2] Erastin's primary molecular target is the cystine/glutamate antiporter system Xc-, a crucial component of the cellular antioxidant defense system.[2] By inhibiting system Xc-, Erastin depletes intracellular cysteine, leading to the exhaustion of the antioxidant glutathione (GSH) and the subsequent inactivation of glutathione peroxidase 4 (GPX4).[3] This cascade of events results in the unchecked accumulation of lipid reactive oxygen species (ROS) and, ultimately, cell death.[3]
Despite its promise, the therapeutic potential of Erastin has been hampered by its poor water solubility (0.086 mM) and metabolic instability. To overcome these limitations, medicinal chemistry efforts focused on modifying the Erastin scaffold. The introduction of a piperazine group led to the synthesis of this compound, a more effective analog with significantly improved water solubility (1.4 mM) and metabolic stability, making it suitable for in vivo applications.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its parent compound, Erastin.
Table 1: In Vitro Potency of Erastin Analogs
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| This compound | CCF-STTG1 | Glutamate Release | 800 nM | |
| Erastin | HGC-27 | Cell Viability (CCK-8) | 14.39 ± 0.38 µM | |
| Erastin | MM.1S | Cell Viability (CCK-8) | ~15 µM | |
| Erastin | RPMI8226 | Cell Viability (CCK-8) | ~10 µM | |
| Erastin | HT-1080 | Glutamate Release | 0.20 µM | |
| Erastin | Calu-1 | Glutamate Release | 0.14 µM |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Cell Line | Treatment | Outcome | Biomarker Modulation | Reference |
| Athymic Nude Mice | HT-1080 Xenograft | 30-40 mg/kg this compound | Significant delay in tumor growth | Upregulation of Ptgs2 and p21 | |
| Athymic Nude Mice | Bel-7402 Xenograft | This compound (daily s.c. injection) | Inhibition of tumor growth | Not specified |
Mechanism of Action and Signaling Pathways
This compound induces ferroptosis through a multi-faceted mechanism primarily centered on the inhibition of the system Xc- antiporter. This initiates a cascade of events leading to overwhelming lipid peroxidation. Key signaling pathways involved are detailed below and visualized in the accompanying diagrams.
The Core Ferroptosis Pathway
The canonical pathway initiated by this compound involves the following steps:
-
Inhibition of System Xc- : this compound directly binds to and inhibits the SLC7A11 subunit of the system Xc- cystine/glutamate antiporter.
-
Cystine Depletion : This inhibition blocks the uptake of extracellular cystine, a critical precursor for the synthesis of the antioxidant glutathione (GSH).
-
GSH Depletion : The lack of cystine leads to the depletion of intracellular GSH pools.
-
GPX4 Inactivation : Glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides, requires GSH as a cofactor. GSH depletion leads to the inactivation of GPX4.
-
Lipid ROS Accumulation : In the absence of functional GPX4, lipid reactive oxygen species (ROS) accumulate to toxic levels.
-
Ferroptotic Cell Death : The overwhelming lipid peroxidation damages cellular membranes, leading to iron-dependent cell death.
Role of p53
The tumor suppressor protein p53 plays a complex, context-dependent role in regulating ferroptosis. In the context of Erastin-induced ferroptosis, p53 can enhance cell death by transcriptionally repressing the expression of SLC7A11, the gene encoding the catalytic subunit of system Xc-. This repression sensitizes cancer cells to ferroptosis inducers like this compound. Furthermore, ROS generated during ferroptosis can activate p53, creating a potential positive feedback loop.
Involvement of Voltage-Dependent Anion Channels (VDACs)
Erastin and its analogs have also been shown to interact with Voltage-Dependent Anion Channels (VDACs), particularly VDAC2 and VDAC3, located on the outer mitochondrial membrane. Erastin can directly bind to VDAC2/3, altering the permeability of the outer mitochondrial membrane. This can lead to an increase in mitochondrial ROS production, contributing to the overall oxidative stress and promoting ferroptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound-induced ferroptosis.
Cell Viability Assay (MTT/CCK-8)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or CCK-8 kit
-
DMSO (for formazan dissolution in MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
For CCK-8 assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
Lipid ROS Measurement (C11-BODIPY Assay)
This assay quantifies the accumulation of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells cultured in 6-well plates or on coverslips
-
This compound
-
Ferrostatin-1 (as a negative control for ferroptosis)
-
C11-BODIPY 581/591 stock solution (in DMSO)
-
Phenol red-free culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 1-10 µM) for a shorter time course (e.g., 4, 8, or 12 hours). Include a vehicle control (DMSO) and a co-treatment group with this compound and Ferrostatin-1 (e.g., 1 µM).
-
Thirty minutes before the end of the incubation period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
For flow cytometry: Harvest the cells by trypsinization, neutralize with complete medium, and resuspend in phenol red-free medium. Analyze the cells on a flow cytometer, measuring the fluorescence shift from red to green, which indicates lipid peroxidation.
-
For fluorescence microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.
Glutathione (GSH) Assay
This protocol measures the intracellular levels of reduced glutathione (GSH), which are depleted during ferroptosis.
Materials:
-
Cells cultured in plates
-
This compound
-
5% 5-sulfosalicylic acid (SSA) solution for cell lysis
-
Reduced Glutathione (GSH) Assay Kit
-
Microplate reader
Procedure:
-
Treat cells with this compound as desired.
-
Harvest the cells and homogenize them in a 5% SSA solution.
-
Centrifuge the cell lysates to pellet the protein.
-
Collect the supernatant.
-
Measure the GSH concentration in the supernatant using a commercial GSH assay kit according to the manufacturer's instructions. These kits typically involve a colorimetric or fluorometric reaction.
-
Normalize the GSH concentration to the total protein concentration of the cell lysate, which can be determined using a Bradford or BCA protein assay on the pellet from step 3.
In Vivo Xenograft Mouse Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Athymic nude mice
-
Cancer cell line (e.g., HT-1080)
-
This compound
-
Vehicle solution (e.g., 0.625% DMSO/99.375% HBSS, pH 2; or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject approximately 4 million cancer cells into the flank of each mouse.
-
Allow the tumors to establish and reach a palpable size.
-
Randomize the mice into treatment and vehicle control groups.
-
Prepare the this compound formulation. For example, a clear solution can be made with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administer this compound (e.g., 30-40 mg/kg) or vehicle to the mice via an appropriate route (e.g., subcutaneous or tail vein injection) according to a predetermined schedule (e.g., once every other day).
-
Measure the tumor dimensions with calipers regularly (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: Volume = 0.5 x Length x Width².
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).
Conclusion and Future Directions
This compound represents a significant advancement in the development of ferroptosis-inducing agents for cancer therapy. Its improved physicochemical properties over the parent compound, Erastin, have enabled more robust in vivo studies and have brought the prospect of targeting ferroptosis in the clinic one step closer to reality. The detailed mechanisms involving system Xc-, p53, and VDACs provide a rich landscape for further investigation and the development of combination therapies.
Future research should focus on several key areas:
-
Comprehensive Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its clinical development.
-
Identification of Predictive Biomarkers: Transcriptomic and proteomic studies are needed to identify biomarkers that can predict which tumors will be most sensitive to this compound, enabling patient stratification in future clinical trials.
-
Combination Therapies: Exploring the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy, immunotherapy, and radiation therapy, holds great promise for overcoming drug resistance and improving therapeutic outcomes.
-
Development of Novel Analogs: Further optimization of the this compound scaffold could lead to the discovery of even more potent and selective ferroptosis inducers with improved drug-like properties.
References
The Induction of Ferroptosis by Piperazine Erastin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation, has emerged as a promising avenue for cancer therapy. Erastin, a small molecule identified for its ability to selectively kill cancer cells, is a canonical inducer of ferroptosis. However, its poor aqueous solubility and metabolic instability have limited its therapeutic potential. Piperazine Erastin (PE), an analog of Erastin, was developed to overcome these limitations, exhibiting enhanced solubility and stability while retaining its ferroptotic-inducing capabilities.[1] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces ferroptosis, complete with detailed experimental protocols and quantitative data to facilitate further research and drug development.
Core Mechanism of Action: A Dual-Pronged Attack
This compound induces ferroptosis through a multi-faceted mechanism primarily targeting two key cellular components: the cystine/glutamate antiporter (System Xc-) and the voltage-dependent anion channels (VDACs) on the mitochondrial outer membrane.
Inhibition of System Xc- and Glutathione Depletion
The primary and most well-established mechanism of action for Erastin and its analogs is the inhibition of System Xc-.[2] This cell surface transporter, composed of the subunits SLC7A11 and SLC3A2, is crucial for the import of extracellular cystine in exchange for intracellular glutamate.[2] Intracellular cystine is subsequently reduced to cysteine, a rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (GSH).[3]
By blocking System Xc-, this compound triggers a cascade of events:
-
Cystine Starvation: The inhibition of cystine uptake leads to a depletion of the intracellular cystine pool.
-
GSH Depletion: The lack of cysteine severely impairs the synthesis of glutathione, leading to a significant reduction in intracellular GSH levels.
-
GPX4 Inactivation: Glutathione peroxidase 4 (GPX4) is a key enzyme that utilizes GSH as a cofactor to neutralize lipid hydroperoxides, thereby protecting cells from lipid peroxidation. The depletion of GSH results in the indirect inactivation of GPX4.
Targeting Voltage-Dependent Anion Channels (VDACs)
In addition to its effects on System Xc-, Erastin has been shown to directly interact with VDAC2 and VDAC3, proteins located on the outer mitochondrial membrane. VDACs play a critical role in regulating the passage of ions and metabolites between the mitochondria and the cytosol. The interaction of Erastin with VDACs is thought to induce mitochondrial dysfunction. While the precise downstream effects of this compound on VDAC oligomerization in the context of ferroptosis are still under investigation, it is hypothesized to contribute to the overall cellular oxidative stress.
The culmination of these actions is the iron-dependent accumulation of lipid reactive oxygen species (ROS), leading to oxidative damage of cellular membranes and, ultimately, ferroptotic cell death.
Signaling Pathway
Caption: Signaling pathway of this compound-induced ferroptosis.
Quantitative Data
Table 1: Physicochemical Properties and Potency
| Compound | Water Solubility | IC50 (HT-1080 cells) | IC50 (CCF-STTG1 cells) | Reference(s) |
| Erastin | 0.086 mM | ~1-10 µM (varies by study) | - | |
| This compound | 1.4 mM | Not explicitly stated, but effective in vivo | 800 nM |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage and Administration | Outcome | Reference(s) |
| HT-1080 Fibrosarcoma | Athymic nude mice (xenograft) | 40 mg/kg s.c. followed by 30 mg/kg i.v. | Significant delay in tumor growth | |
| HT-1080 Fibrosarcoma | Athymic nude mice (xenograft) | Not specified | Upregulation of Ptgs2 in the liver at 10 and 60 mg/kg |
Experimental Protocols
Experimental Workflow
Caption: General experimental workflow for studying this compound.
Protocol 1: Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-1080, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Lipid ROS Measurement (C11-BODIPY 581/591 Staining)
Objective: To quantify the accumulation of lipid reactive oxygen species (ROS) in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
C11-BODIPY 581/591 dye (stock solution in DMSO)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.
-
Staining: After treatment, harvest the cells and wash them with PBS. Resuspend the cells in 500 µL of PBS containing 2 µM C11-BODIPY 581/591.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Flow Cytometry: Resuspend the cells in 500 µL of PBS and analyze immediately by flow cytometry. The oxidized C11-BODIPY fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red).
-
Data Analysis: Quantify the shift in fluorescence from the red to the green channel as an indicator of lipid peroxidation.
Protocol 3: Western Blot Analysis of Ferroptosis Markers
Objective: To assess the protein expression levels of key ferroptosis-related proteins, such as GPX4 and SLC7A11, following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GPX4, anti-SLC7A11, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 4: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Athymic nude mice
-
HT-1080 cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 HT-1080 cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 30-40 mg/kg) and the vehicle control via the desired route (e.g., intraperitoneal, intravenous, or subcutaneous injection) according to a predetermined schedule.
-
Tumor Monitoring: Measure the tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Conclusion
This compound represents a significant advancement in the development of ferroptosis-inducing agents for cancer therapy. Its improved physicochemical properties and potent dual-mechanism of action make it a valuable tool for both basic research and preclinical studies. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their investigations into the complex and promising field of ferroptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Iron Administration Overcomes Resistance to Erastin-Mediated Ferroptosis in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione depletion induces ferroptosis, autophagy, and premature cell senescence in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Iron in Piperazine Erastin-Induced Ferroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] This process is distinct from other cell death modalities such as apoptosis and necroptosis in its morphology, biochemistry, and genetics.[2] The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, particularly cancer. Piperazine Erastin, a potent analog of Erastin, is a widely used small molecule to induce ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-.[3][4] This guide provides an in-depth technical overview of the pivotal role of iron in this compound-induced cell death, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular pathways.
The Central Role of Iron in Ferroptosis
Iron is the linchpin of ferroptosis. Its ability to participate in redox reactions makes it essential for the generation of reactive oxygen species (ROS) that drive lipid peroxidation. The labile iron pool (LIP), a pool of chelatable and redox-active ferrous iron (Fe²⁺) in the cytoplasm, is particularly crucial.
This compound initiates a cascade that ultimately leads to an increase in the LIP and subsequent iron-dependent lipid peroxidation. The key mechanisms are:
-
Inhibition of System Xc- : this compound blocks the system Xc- transporter, which is responsible for the uptake of cystine.
-
Glutathione (GSH) Depletion : Cystine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Inhibition of cystine uptake by this compound leads to the depletion of GSH.
-
Inactivation of GPX4 : Glutathione Peroxidase 4 (GPX4) is a selenoenzyme that utilizes GSH to reduce lipid peroxides to non-toxic lipid alcohols, thus protecting cells from ferroptosis. With the depletion of its cofactor GSH, GPX4 becomes inactive.
-
Lipid Peroxidation : In the absence of functional GPX4, lipid peroxides, particularly those formed from polyunsaturated fatty acids (PUFAs) esterified in phospholipids, accumulate.
-
The Fenton Reaction : Ferrous iron (Fe²⁺) from the labile iron pool reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals via the Fenton reaction. These radicals can initiate and propagate lipid peroxidation, leading to membrane damage and cell death.
The importance of iron is underscored by the fact that iron chelators, such as deferoxamine (DFO), can effectively inhibit Erastin-induced ferroptosis. Conversely, supplementing cells with iron can sensitize them to ferroptosis inducers.
Quantitative Data on this compound and Iron
The following tables summarize quantitative data from various studies investigating the effects of Erastin (and its analogs like this compound) and the role of iron in the induced cell death.
| Cell Line | Compound | Concentration | Effect on Cell Viability | Citation |
| HGC-27 | Erastin | 6.23 µM (IC30) | Inhibition of cell proliferation | |
| HGC-27 | Erastin | 14.39 µM (IC50) | 50% reduction in cell viability | |
| HEY | Erastin | 8 µM | ~25% decrease | |
| HEY | Erastin | 25 µM | ~75% decrease | |
| COV318 | Erastin | 8 µM, 25 µM | No significant change | |
| HCC827, H1299, A549 | Erastin | Dose-dependent | Decrease in cell viability |
Table 1: Effect of Erastin on Cell Viability. This table presents the dose-dependent effects of Erastin on the viability of various cancer cell lines.
| Cell Line | Treatment | Effect on Intracellular Iron | Citation |
| MCF-7, MDA-MB-231 | Erastin (40-80 µmol/l) | Dose-dependent increase in Fe²⁺ | |
| PaTu8988, BxPC3 | Erastin + Vitamin C | Increase in ferrous iron level | |
| HeLa, NCI-H1975 | Erastin | No significant change in total intracellular iron |
Table 2: Modulation of Intracellular Iron Levels. This table summarizes the impact of Erastin on intracellular iron concentrations in different cell lines.
| Cell Line | Treatment | Effect on Lipid Peroxidation (ROS) | Citation |
| HT22 | Erastin (1 µM) | Time- and dose-dependent increase in lipid ROS | |
| HT-1080 | Erastin (10 µM) | Increased BODIPY-C11 fluorescence | |
| HEY | Erastin (8 µM, 25 µM) | Increased C11-BODIPY staining |
Table 3: Induction of Lipid Peroxidation. This table shows the effect of Erastin on the levels of lipid reactive oxygen species (ROS) in various cell models.
| Cell Line | Treatment | Effect of Iron Chelator (DFO) | Citation |
| MCF-7, MDA-MB-231 | Erastin + DFO (500 µmol/l) | Inhibition of Erastin-induced cell death | |
| Wild-type fibroblasts | Erastin + DFO | Did not block Erastin-induced autophagy | |
| HEY | Erastin + DFO (200 µM) | Counteracted Erastin-induced ferroptosis |
Table 4: Effect of Iron Chelators on Erastin-Induced Cell Death. This table highlights the inhibitory effect of the iron chelator Deferoxamine (DFO) on Erastin-induced ferroptosis.
| Cell Line | Treatment | Effect on GPX4 Expression | Effect on ACSL4 Expression | Citation |
| CDO1-silenced GC cells | Erastin (10 µg/ml) | Enhanced GPX4 expression | Not Assessed | |
| HCT116 GPX4 KO | Erastin (10 µM) | No expression | Overstimulation | |
| HT1080 | Erastin (10 µM) | Not Assessed | Time-dependent increase | |
| 769-P, 786-O | ACSL4 overexpression + Erastin | Not Assessed | Increased susceptibility to Erastin |
Table 5: Regulation of Key Ferroptosis-Related Proteins. This table summarizes the effects of Erastin on the expression of Glutathione Peroxidase 4 (GPX4) and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (Crystal Violet Staining)
This protocol provides a simple and reliable method to quantify cell viability based on the staining of adherent cells.
Materials:
-
96-well tissue culture plates
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Methanol
-
Solubilization solution (e.g., 1% SDS in PBS or methanol)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5,000-20,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (e.g., vehicle, positive control). Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Washing: Gently wash the cells twice with PBS to remove dead, detached cells.
-
Fixation: Add 100 µL of methanol to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the methanol and add 50 µL of Crystal Violet Staining Solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry completely.
-
Solubilization: Add 100-200 µL of solubilization solution to each well and incubate on a shaker for 20 minutes to dissolve the stain.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and normalize the results to the vehicle-treated control to determine the percentage of cell viability.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol uses the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation in live cells. Upon oxidation, the probe's fluorescence shifts from red to green.
Materials:
-
Cells of interest
-
This compound
-
C11-BODIPY 581/591 probe (stock solution in DMSO)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells and treat with this compound and controls for the desired time.
-
Probe Loading: Thirty minutes before the end of the treatment, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-5 µM.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Harvesting and Washing: Harvest the cells (e.g., by trypsinization for adherent cells) and wash them twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in PBS for analysis.
-
Flow Cytometry Analysis:
-
Excite the dye at 488 nm.
-
Collect fluorescence in both the green (~510-530 nm) and red (~580-610 nm) channels.
-
The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
-
-
Fluorescence Microscopy Analysis:
-
Observe cells using appropriate filter sets for red and green fluorescence.
-
An increase in the green fluorescence signal indicates lipid peroxidation.
-
Intracellular Iron Quantification (Ferrozine-Based Assay)
This colorimetric assay quantifies the total intracellular iron content.
Materials:
-
Cell lysate
-
Iron releasing reagent (e.g., acidic KMnO₄ solution)
-
Iron detection reagent (6.5 mM Ferrozine, 1 M L-ascorbic acid, 2.5 M ammonium acetate)
-
96-well plate
-
Plate reader (562 nm absorbance)
Procedure:
-
Cell Lysis: Lyse a known number of cells using an appropriate lysis buffer.
-
Iron Release: Add an equal volume of iron releasing reagent to the cell lysate and incubate at 60°C for 2 hours to release iron from proteins.
-
Color Reaction: Add the iron detection reagent to the samples and incubate for 30 minutes at room temperature.
-
Measurement: Transfer the samples to a 96-well plate and measure the absorbance at 562 nm.
-
Quantification: Determine the iron concentration based on a standard curve generated using known concentrations of an iron standard.
Western Blot Analysis for GPX4 and ACSL4
This protocol details the detection of key ferroptosis-related proteins by western blotting.
Materials:
-
Cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GPX4, anti-ACSL4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4, ACSL4, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: General experimental workflow for studying ferroptosis.
Caption: Logical relationship between iron and cell death.
Conclusion
The induction of ferroptosis by this compound is fundamentally an iron-dependent process. By disrupting the cellular antioxidant machinery through the inhibition of system Xc- and subsequent depletion of GSH, this compound renders cells vulnerable to iron-catalyzed lipid peroxidation. This technical guide provides a comprehensive framework for researchers to understand and investigate the critical role of iron in this specific mode of cell death. The detailed protocols and summarized data serve as a valuable resource for designing and interpreting experiments aimed at exploring the therapeutic potential of ferroptosis inducers in various disease models. A thorough understanding of these mechanisms is paramount for the successful development of novel therapeutic strategies that leverage the power of ferroptosis.
References
- 1. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Technical Deep Dive into Piperazine Erastin: Unraveling Its Upstream and Downstream Targets in Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine Erastin, a potent analog of Erastin, has emerged as a critical tool in the study of ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS).[1][2] This technical guide provides an in-depth exploration of the molecular targets and pathways modulated by this compound, offering a comprehensive resource for researchers in oncology, neurobiology, and drug discovery. Its enhanced solubility and metabolic stability make it a preferred compound for in vivo studies compared to its parent molecule, Erastin.[2][3]
Upstream Targets of this compound
The primary and most well-documented upstream target of this compound is the cystine/glutamate antiporter, system xc⁻ .[4] This cell surface transporter, a heterodimer of the SLC7A11 and SLC3A2 subunits, plays a crucial role in maintaining intracellular redox homeostasis by importing extracellular cystine in exchange for intracellular glutamate.
This compound, like Erastin, directly binds to and inhibits the function of system xc⁻. This inhibition is highly specific, as Erastin has been shown to not affect other amino acid transport systems. The blockade of system xc⁻ by this compound is a critical initiating event in the ferroptotic cascade.
The Central Role of System xc⁻ Inhibition
The inhibition of system xc⁻ by this compound leads to a rapid depletion of intracellular cystine. Cystine is readily reduced to cysteine, which is an essential precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. Consequently, the inhibition of cystine uptake results in a significant decrease in the intracellular pool of GSH.
Downstream Targets and Cellular Consequences
The depletion of intracellular glutathione triggers a cascade of downstream events, culminating in ferroptotic cell death. The key downstream effector is Glutathione Peroxidase 4 (GPX4) .
Inactivation of GPX4
GPX4 is a unique selenoenzyme that utilizes GSH as a cofactor to specifically reduce and detoxify lipid hydroperoxides within cellular membranes. The depletion of GSH caused by this compound leads to the inactivation of GPX4, as it lacks its essential cofactor. This inactivation is a pivotal point of no return in the ferroptosis pathway.
Lipid Peroxidation and Oxidative Stress
With GPX4 inactivated, the cell's ability to repair lipid damage is severely compromised. This leads to the uncontrolled accumulation of lipid reactive oxygen species (ROS) and widespread lipid peroxidation, particularly of polyunsaturated fatty acids (PUFAs) within cellular membranes. This rampant lipid peroxidation disrupts membrane integrity and function, ultimately leading to cell death. A key marker of this process is the accumulation of malondialdehyde (MDA), a reactive aldehyde product of lipid peroxidation.
Other Downstream Markers
Another recognized downstream marker of ferroptosis induced by Erastin and its analogs is the upregulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2) , also known as cyclooxygenase-2 (COX-2). The precise role of PTGS2 in the execution of ferroptosis is still under investigation, but its increased expression is a reliable indicator of this cell death modality.
The tumor suppressor protein p53 has also been implicated in the regulation of ferroptosis. In some cellular contexts, p53 can enhance Erastin-induced ferroptosis by transcriptionally repressing the expression of SLC7A11, further limiting cystine uptake. Additionally, Activating Transcription Factor 3 (ATF3) has been shown to promote Erastin-induced ferroptosis by suppressing the expression of SLC7A11.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound and its effects on cellular markers of ferroptosis.
| Compound | Cell Line | IC50 / GI50 | Reference |
| This compound | BJeLR | Not specified, but noted as a potent analog | |
| Erastin | HGC-27 | IC30 ~6.23 µM | |
| Erastin | HT-1080 | ~5 µM for cystine uptake inhibition | |
| Erastin | Calu-1 | ~5 µM for cystine uptake inhibition |
| Treatment | Cell Line / Tissue | Parameter Measured | Observed Effect | Reference |
| Erastin | Mouse Duodenum | GSH Level | Decreased by 64% | |
| Erastin | Mouse Kidney | GSH Level | Decreased by 34% | |
| Erastin | Mouse Liver | GSH Level | Decreased by 43% | |
| Erastin | Mouse Duodenum | MDA Level | Increased by 58% | |
| Erastin | Mouse Kidney | MDA Level | Increased by 93% | |
| Erastin | Mouse Liver | MDA Level | Increased by 2.25-fold | |
| Erastin | Mouse Duodenum, Kidney, Liver, Spleen | GPX4 Protein Expression | Inhibited | |
| Erastin | Mouse Duodenum, Kidney, Liver, Spleen | SLC7A11 Protein Expression | Inhibited | |
| Erastin | Mouse Duodenum, Kidney, Liver, Spleen | Ptgs2 mRNA Level | Robustly increased |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. Below are outlines of common protocols used to study the effects of this compound.
Cell Viability and Cytotoxicity Assays (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular Glutathione (GSH)
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable buffer.
-
GSH Detection: Use a commercially available GSH assay kit, which typically involves a colorimetric or fluorometric reaction. For example, a common method uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with GSH to produce a yellow-colored product.
-
Quantification: Measure the absorbance or fluorescence according to the kit's instructions and determine the GSH concentration based on a standard curve.
-
Normalization: Normalize the GSH levels to the total protein concentration of the cell lysate.
Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)
-
Sample Preparation: Prepare cell or tissue lysates after treatment with this compound.
-
TBARS Assay: The most common method is the thiobarbituric acid reactive substances (TBARS) assay. This involves reacting the lysate with thiobarbituric acid (TBA) under acidic conditions and high temperature.
-
Detection: MDA and other TBARS react with TBA to form a pink-colored product.
-
Quantification: Measure the absorbance of the product (typically at 532 nm) and calculate the MDA concentration using a standard curve generated with an MDA standard.
-
Normalization: Normalize the MDA levels to the total protein concentration.
Western Blotting for Protein Expression (e.g., GPX4, SLC7A11)
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-GPX4, anti-SLC7A11) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows discussed.
Caption: The signaling cascade of this compound-induced ferroptosis.
Caption: A typical experimental workflow for studying this compound.
Conclusion
This compound is a powerful chemical probe for inducing and studying ferroptosis. Its primary upstream target is the system xc⁻ cystine/glutamate antiporter, and its inhibition leads to a well-defined downstream cascade involving GSH depletion, GPX4 inactivation, and rampant lipid peroxidation. This in-depth guide provides a foundational understanding of the molecular mechanisms of this compound, along with practical data and experimental frameworks, to aid researchers in their exploration of ferroptosis and its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ferroptosis inducer erastin irreversibly inhibits system xc- and synergizes with cisplatin to increase cisplatin's cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indirect Inactivation of GPX4 by Piperazine Erastin: A Technical Guide to Understanding its Ferroptotic Action
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism by which Piperazine Erastin (PE), a potent analog of Erastin, induces ferroptosis through the indirect inhibition of glutathione peroxidase 4 (GPX4). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents quantitative data, details experimental methodologies, and illustrates key pathways and workflows.
Executive Summary
This compound has emerged as a critical tool in the study of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Unlike direct enzymatic inhibitors, this compound's mode of action on the central ferroptosis regulator, GPX4, is indirect. It primarily targets and inhibits the system Xc- cystine/glutamate antiporter, a crucial component for the cellular uptake of cystine. This inhibition triggers a cascade of events leading to the depletion of intracellular glutathione (GSH), an essential cofactor for GPX4's antioxidant function. The subsequent inactivation of GPX4 disables the cell's ability to neutralize lipid peroxides, resulting in overwhelming oxidative stress and cell death. This guide will dissect this mechanism, providing the foundational knowledge and practical details necessary for its investigation.
Mechanism of Action: An Indirect Assault on GPX4
This compound is a derivative of Erastin, engineered for improved metabolic stability and solubility, making it a more suitable compound for in vivo studies.[1] Its primary intracellular target is the system Xc- antiporter, a heterodimeric amino acid transporter composed of the SLC7A11 and SLC3A2 subunits.[2] System Xc- facilitates the import of extracellular cystine while exporting intracellular glutamate in a 1:1 ratio.[2]
Once inside the cell, cystine is reduced to cysteine, the rate-limiting precursor for the synthesis of glutathione (GSH), a critical antioxidant tripeptide.[2] GPX4, a selenoprotein, is the only enzyme known to efficiently reduce lipid hydroperoxides within biological membranes and lipoproteins, using GSH as a reducing cofactor.[2]
This compound's inhibitory action on system Xc- disrupts this entire process. By blocking cystine uptake, it starves the cell of the necessary building block for GSH synthesis. The resulting depletion of the cellular GSH pool renders GPX4 inactive. Without functional GPX4, the cell loses its primary defense against lipid peroxidation. The accumulation of lipid reactive oxygen species (L-ROS), particularly in the presence of iron, leads to extensive membrane damage and culminates in ferroptotic cell death. Some studies have also indicated that Erastin treatment can lead to a decrease in the protein expression levels of GPX4, further compromising the cell's antioxidant capacity.
Signaling Pathways and Experimental Workflow
To visually represent the intricate processes involved, the following diagrams have been generated using the DOT language for Graphviz.
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of Erastin and its analogs. It is important to note that specific IC50 values for this compound's inhibition of system Xc- are not widely reported in the literature, and the potency can be cell-line dependent.
Table 1: In Vitro Efficacy of Erastin Analogs
| Compound | Cell Line | Assay | IC50 / GI50 | Reference |
| Erastin | Various | Cell Viability | 0.1 - 5 µM | |
| This compound (PE) | HT-1080 | Cell Viability | Not specified, but effective | |
| Imidazole Ketone Erastin (IKE) | DLBCL cell lines | Cell Viability | Potent, in nM range for sensitive lines |
Table 2: Effects of Erastin on Cellular Components
| Treatment | Cell Line | Measured Parameter | Observed Effect | Reference |
| Erastin (10 µM, 5 hr) | HT-1080 | GSH Depletion | Significant depletion | |
| Erastin | HeLa, NCI-H1975 | GPX4 Protein Expression | Decreased | |
| Erastin | A549-R, H460-R | GPX4 Protein Expression | Markedly decreased | |
| Erastin | Duodenum, Kidneys, Liver (in vivo) | GSH Content | Decreased by 64%, 34%, and 43% respectively | |
| Erastin | Duodenum, Kidneys, Liver, Spleen (in vivo) | GPX4 Protein Expression | Inhibited |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the effects of ferroptosis inducers like this compound.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is a generalized procedure to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Procedure (for CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.
Measurement of Intracellular Glutathione (GSH)
This protocol outlines the use of a commercially available kit (e.g., GSH/GSSG-Glo™ Assay) to measure GSH levels.
-
Cell Culture and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described in the cell viability assay protocol.
-
Reagent Preparation: Prepare the total glutathione lysis reagent and the oxidized glutathione (GSSG) lysis reagent according to the manufacturer's instructions.
-
Cell Lysis:
-
For total glutathione measurement, remove the culture medium and add the total glutathione lysis reagent.
-
For GSSG measurement, remove the culture medium and add the GSSG lysis reagent.
-
-
Incubation: Incubate the plate at room temperature for 5 minutes.
-
Luciferin Generation: Add the luciferin generation reagent to all wells and incubate for 30 minutes at room temperature.
-
Signal Detection: Add the luciferin detection reagent to all wells and incubate for 15 minutes at room temperature.
-
Measurement: Measure the luminescence with a plate reader.
-
Data Analysis: Calculate the GSH concentration based on a standard curve and normalize to the protein concentration or cell number.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation by flow cytometry.
-
Cell Treatment: Treat cells with this compound in a 6-well plate for the desired duration.
-
Probe Loading: In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization.
-
Staining: Resuspend the cells in a suitable buffer (e.g., PBS containing 1% FBS).
-
Flow Cytometry: Analyze the cells on a flow cytometer. The non-oxidized form of the probe fluoresces red, while the oxidized form fluoresces green. An increase in the green fluorescence intensity indicates lipid peroxidation.
-
Data Analysis: Quantify the mean fluorescence intensity of the green channel to assess the level of lipid peroxidation.
Western Blotting for GPX4 Expression
This protocol details the procedure for analyzing the expression level of GPX4 protein.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GPX4 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the GPX4 signal to the loading control.
Conclusion
This compound serves as a valuable chemical probe for inducing and studying ferroptosis. Its mechanism of action, centered on the indirect inhibition of GPX4 via system Xc- blockade and subsequent GSH depletion, highlights a key vulnerability in certain cancer cells. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of targeting this pathway. Further investigation into the nuances of this compound's effects and the development of even more potent and specific analogs hold significant promise for the future of cancer therapy.
References
A Technical Guide to Cellular Pathways Modulated by Piperazine Erastin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazine Erastin (PE), a potent and more metabolically stable analog of Erastin, has emerged as a critical chemical probe for inducing a specific form of regulated cell death known as ferroptosis.[1][2] This iron-dependent, non-apoptotic pathway is characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS). The primary mechanism of PE involves the inhibition of the cystine/glutamate antiporter, System Xc-, leading to glutathione depletion and subsequent inactivation of the key antioxidant enzyme, Glutathione Peroxidase 4 (GPX4).[2][3] Beyond this canonical pathway, PE's effects extend to the modulation of mitochondrial function through direct interaction with Voltage-Dependent Anion Channels (VDACs) and the induction of the Unfolded Protein Response (UPR) as a consequence of cellular stress.[4] This guide provides an in-depth examination of these modulated pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.
Core Mechanism of Action: Induction of Ferroptosis
This compound's primary and most well-documented function is the initiation of the ferroptotic cascade. This process can be dissected into a sequence of key molecular events beginning with the inhibition of a critical amino acid transporter at the cell membrane.
Inhibition of System Xc- and Glutathione (GSH) Depletion
The first point of engagement for this compound is the System Xc- amino acid antiporter. This transporter, a heterodimer of the SLC7A11 and SLC3A2 subunits, is responsible for importing extracellular cystine while exporting intracellular glutamate. Intracellular cystine is rapidly reduced to cysteine, which is the rate-limiting substrate for the synthesis of the master antioxidant, glutathione (GSH).
By inhibiting SLC7A11, this compound effectively halts the influx of cystine, leading to a rapid and severe depletion of the intracellular GSH pool. This depletion cripples the cell's primary defense against oxidative damage.
Inactivation of Glutathione Peroxidase 4 (GPX4)
Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme that serves as the central regulator of ferroptosis. Its essential function is to neutralize toxic lipid hydroperoxides (L-OOH) by reducing them to non-toxic lipid alcohols (L-OH), a process that critically requires GSH as a cofactor. The depletion of GSH caused by this compound leads to the indirect but catastrophic inactivation of GPX4, as the enzyme is deprived of its necessary cosubstrate.
Accumulation of Lipid Peroxides and Cell Death
With GPX4 offline, the cell loses its ability to repair peroxidized lipids. In the presence of labile intracellular iron, a chain reaction of lipid peroxidation ensues, catalyzed by Fenton chemistry. This unchecked accumulation of lipid ROS leads to extensive damage to cellular membranes, compromising their integrity and function. The culmination of this damage is a loss of plasma membrane integrity and cell death by ferroptosis.
Modulation of Additional Cellular Pathways
While ferroptosis induction is its primary effect, this compound's influence extends to other critical cellular systems, notably mitochondria and the endoplasmic reticulum.
Interaction with Voltage-Dependent Anion Channels (VDACs)
Erastin and its analogs can directly bind to VDAC2 and VDAC3, which are porin proteins located on the outer mitochondrial membrane. These channels are crucial for regulating the flow of metabolites and ions between the cytosol and the mitochondria, thereby controlling cellular metabolism. The interaction with Erastin is thought to alter the permeability of the outer mitochondrial membrane, contributing to metabolic reprogramming and ROS production.
Interestingly, prolonged exposure to Erastin can trigger a resistance mechanism. The E3 ubiquitin ligase Nedd4 is induced, which then targets VDAC2 and VDAC3 for ubiquitination and proteasomal degradation. This feedback loop reduces the primary target of Erastin, potentially limiting its efficacy over time.
Induction of the Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is highly sensitive to cellular redox imbalances. The massive oxidative stress generated during ferroptosis can disrupt protein folding within the ER, leading to ER stress and activation of the Unfolded Protein Response (UPR). The UPR is a complex signaling network initiated by three sensors—IRE1, PERK, and ATF6—that aims to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe.
Studies have shown that Erastin treatment in pancreatic cancer cells leads to an increased expression of UPR markers such as GRP78, ATF4, and CHOP, indicating a direct link between the ferroptotic process and the induction of ER stress. This suggests a crosstalk where the oxidative damage from ferroptosis spills over to disrupt ER function, activating a secondary stress pathway.
Quantitative Data: In Vitro Efficacy
The cytotoxic potency of Erastin and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which varies across different cell lines.
| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Citation |
| HGC-27 | Gastric Cancer | Erastin | 14.39 ± 0.38 | |
| MM.1S | Multiple Myeloma | Erastin | ~15 | |
| RPMI8226 | Multiple Myeloma | Erastin | ~10 | |
| HCT116 WT | Colorectal Cancer | Erastin | 10.16 ± 0.21 | |
| HCT116 GPX4 KO | Colorectal Cancer | Erastin | 8.87 ± 0.19 |
Key Experimental Protocols
Investigating the effects of this compound requires specific assays to measure the hallmarks of ferroptosis.
General Experimental Workflow
A typical investigation into the effects of this compound follows a logical progression from assessing broad cytotoxicity to measuring specific molecular markers of ferroptosis.
Protocol: Lipid ROS Measurement with C11-BODIPY™ 581/591
This assay is a definitive method for detecting lipid peroxidation, the hallmark of ferroptosis. The C11-BODIPY probe shifts its fluorescence emission from red to green upon oxidation.
Materials:
-
Cells cultured in appropriate plates (e.g., 6-well for flow cytometry).
-
This compound (PE) and other treatment compounds (e.g., Ferrostatin-1).
-
C11-BODIPY™ 581/591 (stock solution in high-quality anhydrous DMSO, e.g., 10 mM).
-
Hanks' Balanced Salt Solution (HBSS) or PBS.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of PE, vehicle control (DMSO), and co-treatments (e.g., PE + 1 µM Ferrostatin-1) for the desired time (e.g., 6-24 hours).
-
Staining: Prepare a working solution of C11-BODIPY in pre-warmed culture medium or HBSS at a final concentration of 1-10 µM.
-
Remove the treatment media from the cells.
-
Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Wash: Remove the staining solution and wash the cells twice with HBSS or PBS.
-
Analysis (Flow Cytometry):
-
Harvest the cells using a gentle dissociation reagent (e.g., Accutase).
-
Resuspend cells in HBSS or PBS to the desired density.
-
Analyze on a flow cytometer, detecting the reduced probe in a red channel (e.g., PE-Texas Red) and the oxidized probe in a green channel (e.g., FITC). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
-
Analysis (Fluorescence Microscopy):
-
Add fresh HBSS or PBS to the wells.
-
Image cells immediately using appropriate filter sets for red (reduced) and green (oxidized) fluorescence.
-
Protocol: Western Blotting for Key Ferroptosis Proteins
This protocol allows for the semi-quantitative analysis of key protein markers like GPX4 and SLC7A11.
Materials:
-
Treated cell pellets.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-GPX4, anti-SLC7A11, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL substrate and imaging system.
Procedure:
-
Lysis: Lyse treated cell pellets in RIPA buffer on ice.
-
Quantification: Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Electrophoresis: Separate proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-GPX4, diluted according to manufacturer's instructions) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply ECL substrate, and visualize protein bands using a chemiluminescence imaging system. A decrease in GPX4 and/or SLC7A11 expression is often observed following treatment with Erastin analogs.
Conclusion and Future Directions
This compound is an indispensable tool for elucidating the complex biology of ferroptosis. Its mechanism of action, centered on the inhibition of System Xc- and the subsequent inactivation of GPX4, provides a clear pathway for inducing this unique form of cell death. Furthermore, its interactions with mitochondrial VDAC proteins and its ability to trigger the Unfolded Protein Response highlight a broader network of cellular perturbations. The development of metabolically stable analogs like this compound and Imidazole Ketone Erastin (IKE) has paved the way for in vivo studies and underscores the therapeutic potential of targeting ferroptosis in diseases such as cancer. Future research should continue to explore the intricate crosstalk between ferroptosis, metabolism, and other cellular stress pathways to fully harness its therapeutic potential and overcome potential resistance mechanisms.
References
- 1. Frontiers | The Mechanism of Ferroptosis and Applications in Tumor Treatment [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. How erastin assassinates cells by ferroptosis revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PGM3 inhibition shows cooperative effects with erastin inducing pancreatic cancer cell death via activation of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Piperazine Erastin for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Piperazine Erastin, a potent and specific inducer of ferroptosis. It includes detailed experimental protocols and visual representations of the key signaling pathways involved, intended to facilitate its application in preclinical research and drug discovery.
Core Physical and Chemical Properties
This compound is a more soluble and metabolically stable analog of Erastin, designed for in vivo applications.[1][2] Its key properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₄₁ClN₆O₄ | [3][4][5] |
| Molecular Weight | 645.19 g/mol | |
| CAS Number | 1538593-71-3 | |
| Appearance | A solid, white to off-white in color. | |
| Purity | ≥98% | |
| UV max (λmax) | 227 nm | |
| SMILES | O=C1C2=C(N=C(CN3CCN(CC3)C(COC4=CC=C(C=C4)Cl)=O)N1C5=CC(CN6CCNCC6)=CC=C5OC(C)C)C=CC=C2 | |
| InChI Key | XGKULGPEBBYKCA-UHFFFAOYSA-N |
Solubility and Stability
Proper handling and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental outcomes.
Solubility Data
| Solvent | Solubility | Notes | Reference(s) |
| DMSO | 10 mg/mL (15.5 mM), 33.33 mg/mL (51.66 mM), 100 mg/mL (154.99 mM) | Use of fresh, anhydrous DMSO is recommended as it is hygroscopic. | |
| Ethanol | 100 mg/mL | ||
| Water | Insoluble | ||
| PBS (pH 7.2) | Insoluble | ||
| DMF | Insoluble |
Storage and Stability
| Form | Storage Temperature | Stability | Reference(s) |
| Powder | -20°C | At least 3 years | |
| 4°C | At least 2 years | ||
| Solvent | -80°C | At least 1 year | |
| -20°C | At least 1 month |
Note: For optimal results, it is recommended to prepare stock solutions fresh and aliquot them to avoid repeated freeze-thaw cycles. For in vivo experiments, the working solution should be prepared fresh on the day of use.
Mechanism of Action: Induction of Ferroptosis
This compound induces a non-apoptotic, iron-dependent form of cell death known as ferroptosis. The primary mechanism involves the inhibition of the system Xc⁻ cystine/glutamate antiporter.
References
Piperazine Erastin: A Technical Guide to its Mechanism and Impact on Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferroptosis, an iron-dependent form of regulated cell death, is characterized by the overwhelming accumulation of lipid peroxides. This process has emerged as a critical mechanism in various pathologies, including cancer and neurodegenerative diseases, making it a key target for therapeutic development. Erastin and its analogs are pivotal small molecules used to induce and study ferroptosis. This technical guide provides an in-depth examination of Piperazine Erastin (PE), a potent analog of Erastin, focusing on its mechanism of action, its quantifiable effects on lipid peroxidation, and the detailed experimental protocols required for its study.
This compound distinguishes itself from its parent compound through enhanced aqueous solubility and metabolic stability, making it a more suitable agent for in vivo studies.[1][2] Its primary mechanism involves the inhibition of the cystine/glutamate antiporter, System Xc-, leading to a cascade of intracellular events that culminates in rampant lipid peroxidation and cell death.[3][4] This document consolidates key data, outlines detailed methodologies, and provides visual representations of the associated signaling pathways to serve as a comprehensive resource for professionals in the field.
The Core Mechanism: this compound and Ferroptosis Induction
Ferroptosis is fundamentally driven by the failure of glutathione-dependent antioxidant defenses, specifically the inactivation of Glutathione Peroxidase 4 (GPX4).[5] GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides, converting them into non-toxic lipid alcohols. Its function is critically dependent on the availability of its cofactor, glutathione (GSH).
This compound, like Erastin, initiates ferroptosis by targeting and inhibiting System Xc-. This membrane transporter is responsible for importing extracellular cystine while exporting intracellular glutamate. Cystine is the rate-limiting substrate for the intracellular synthesis of GSH. By blocking System Xc-, this compound triggers the following sequence of events:
-
Cystine Starvation: Inhibition of System Xc- halts the cellular uptake of cystine.
-
GSH Depletion: The lack of cystine severely impairs the synthesis of glutathione (GSH), a critical antioxidant.
-
GPX4 Inactivation: With depleted levels of its essential cofactor GSH, the activity of GPX4 is indirectly but effectively inhibited.
-
Lipid Peroxidation Accumulation: In the absence of functional GPX4, lipid peroxides—formed through enzymatic (e.g., ALOX) and non-enzymatic, iron-catalyzed (Fenton reaction) processes—accumulate unchecked on cellular membranes, particularly those rich in polyunsaturated fatty acids (PUFAs).
-
Membrane Damage and Cell Death: The excessive buildup of lipid peroxides leads to loss of membrane integrity, organelle damage, and ultimately, cell rupture and death.
This pathway highlights a key vulnerability in certain cells, particularly some cancer subtypes that are highly dependent on System Xc- to manage their high oxidative stress levels.
Quantitative Data Presentation
The efficacy of this compound and its parent compound, Erastin, in inducing cell death is dose-dependent and varies across different cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Comparative IC50 Values of Erastin Analogs
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Citation |
| This compound | CCF-STTG1 | Human Astrocytoma | 0.8 | |
| Erastin | HGC-27 | Human Gastric Cancer | 14.39 ± 0.38 | |
| Erastin | MEF (xCT-overexpressing) | Mouse Embryonic Fibroblast | 1.4 | |
| Erastin | HCT116 WT | Human Colon Cancer | ~10 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
The induction of ferroptosis by this compound is biochemically marked by a significant increase in lipid peroxidation and a corresponding decrease in intracellular glutathione.
Table 2: Biomarker Modulation by Erastin-Induced Ferroptosis
| Biomarker | Effect of Erastin/PE | Method of Detection | Description | Citation |
| Lipid ROS | Significant Increase | C11-BODIPY 581/591 Staining | A fluorescent probe that shifts from red to green upon oxidation of its polyunsaturated butadienyl portion, indicating lipid peroxidation. | |
| Malondialdehyde (MDA) | Significant Increase | MDA Assay (TBA method) | MDA is a stable end-product of lipid peroxidation. It reacts with thiobarbituric acid (TBA) to produce a colored product measurable by spectrophotometry. | |
| Glutathione (GSH) | Significant Decrease | GSH Assay (DTNB method) | GSH levels are quantified using DTNB (Ellman's reagent), which reacts with the thiol group of GSH to produce a yellow-colored compound. | |
| GPX4 Protein | Decrease / Inactivation | Western Blot / Activity Assay | Erastin indirectly inactivates GPX4 via GSH depletion. Some studies report a subsequent decrease in GPX4 protein levels. | |
| SLC7A11 Protein | Compensatory Upregulation (mRNA) | Western Blot / qPCR | Cells may attempt to compensate for System Xc- inhibition by increasing the expression of its catalytic subunit, SLC7A11. |
Experimental Protocols
Precise and reproducible methodologies are essential for studying the effects of this compound. Below are detailed protocols for core assays.
Cell Viability Assay (MTS/CCK-8)
This assay measures cell proliferation and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) and appropriate vehicle controls (e.g., DMSO). Include positive controls (e.g., RSL3) and negative controls (co-treatment with a ferroptosis inhibitor like Ferrostatin-1).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours) at 37°C and 5% CO₂.
-
Reagent Addition: Add 10-20 µL of MTS or CCK-8 reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay provides a ratiometric fluorescent readout of lipid ROS in live cells.
-
Cell Culture and Treatment: Grow cells on glass-bottom dishes or in multi-well plates. Treat with this compound and controls as described above.
-
Probe Loading: After treatment, remove the medium and wash cells once with pre-warmed PBS.
-
Staining: Add fresh, serum-free medium containing 2-5 µM C11-BODIPY 581/591 probe.
-
Incubation: Incubate for 20-30 minutes at 37°C, protected from light.
-
Wash: Wash cells twice with PBS to remove excess probe.
-
Imaging/Flow Cytometry:
-
Microscopy: Immediately image the cells using a fluorescence microscope with filters for both the oxidized (green fluorescence, ~510 nm) and reduced (red fluorescence, ~590 nm) forms of the probe.
-
Flow Cytometry: Harvest cells by trypsinization, resuspend in PBS, and analyze on a flow cytometer, detecting emissions in the green (e.g., FITC) and red (e.g., PE) channels.
-
-
Analysis: Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity. An increase in this ratio indicates higher levels of lipid ROS.
Malondialdehyde (MDA) Assay
This biochemical assay quantifies a stable byproduct of lipid peroxidation.
-
Sample Preparation: Treat cells with this compound, then harvest and lyse them via sonication or homogenization in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay for normalization.
-
Reaction: Add Thiobarbituric Acid (TBA) reagent to the cell lysate.
-
Incubation: Heat the mixture at 95-100°C for 30-60 minutes to facilitate the reaction between MDA and TBA, which forms a pink adduct.
-
Cooling: Cool the samples on ice to stop the reaction.
-
Measurement: Centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at ~535 nm.
-
Analysis: Calculate the MDA concentration using a standard curve generated with an MDA standard. Normalize the values to the total protein concentration.
Western Blotting for GPX4 and SLC7A11
This technique assesses changes in the protein levels of key ferroptosis regulators.
-
Lysate Preparation: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for GPX4, SLC7A11, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize the protein of interest to the loading control.
Conclusion and Future Directions
This compound is a powerful chemical probe for inducing and investigating ferroptosis. Its improved physicochemical properties over Erastin make it particularly valuable for transitioning from in vitro to in vivo models of disease. The core mechanism—inhibition of System Xc- leading to GSH depletion, GPX4 inactivation, and subsequent lipid peroxidation—is a well-defined pathway that offers multiple points for quantitative analysis.
For researchers and drug developers, a thorough understanding of this mechanism and the associated experimental protocols is paramount. The ability to reliably measure biomarkers such as lipid ROS, MDA, and GSH is critical for evaluating the efficacy of novel ferroptosis-inducing agents and for understanding resistance mechanisms. The continued study of compounds like this compound will undoubtedly deepen our understanding of ferroptosis and may pave the way for new therapeutic strategies targeting cancers and other diseases characterized by metabolic and oxidative vulnerabilities.
References
- 1. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. System Xc −/GSH/GPX4 axis: An important antioxidant system for the ferroptosis in drug-resistant solid tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroptosis - Wikipedia [en.wikipedia.org]
The Role of Reactive Oxygen Species (ROS) in Piperazine Erastin's Mechanism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of reactive oxygen species (ROS) in the mechanism of action of Piperazine Erastin, a potent inducer of ferroptosis. This document details the core signaling pathways, presents quantitative data from relevant studies, and offers detailed experimental protocols for key assays, aiming to equip researchers with the knowledge to effectively study and utilize this compound in drug discovery and development.
Introduction to this compound and Ferroptosis
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1] Unlike apoptosis, it does not involve caspase activation. Erastin and its more soluble and metabolically stable analog, this compound, are canonical inducers of ferroptosis.[2][3] They trigger this unique cell death pathway by disrupting cellular antioxidant systems, leading to a surge in lipid-based reactive oxygen species (ROS). Understanding the intricate mechanisms of ROS generation and action in response to this compound is paramount for its therapeutic application, particularly in oncology.
The Core Mechanism: A Cascade Leading to Oxidative Stress
The primary mechanism by which this compound induces ferroptosis is through the inhibition of the cystine/glutamate antiporter, System Xc-. This inhibition sets off a cascade of events culminating in overwhelming oxidative stress and cell death.
-
Inhibition of System Xc- : this compound blocks the System Xc- transporter on the plasma membrane. This transporter is responsible for the import of cystine into the cell in exchange for glutamate.[4]
-
Cystine Deprivation and Glutathione (GSH) Depletion : The blockade of cystine import leads to a depletion of intracellular cysteine, a crucial precursor for the synthesis of the major cellular antioxidant, glutathione (GSH).[4]
-
Inactivation of Glutathione Peroxidase 4 (GPX4) : GPX4 is a selenoenzyme that plays a pivotal role in detoxifying lipid peroxides, using GSH as a cofactor. The depletion of GSH leads to the inactivation of GPX4.
-
Accumulation of Lipid ROS : With GPX4 inactivated, the cell's ability to neutralize lipid hydroperoxides is severely compromised. This results in the accumulation of lipid-based ROS, which are highly reactive molecules that can damage cellular components.
-
Lipid Peroxidation and Cell Death : The excessive accumulation of lipid ROS leads to widespread lipid peroxidation, causing damage to cellular membranes, particularly the plasma membrane and organellar membranes. This lipid peroxidation is the ultimate executioner of ferroptotic cell death.
Signaling Pathways and Regulatory Networks
The induction of ROS by this compound is not a simple linear process but is embedded within a complex network of signaling pathways.
The Central Ferroptosis Pathway
The core mechanism described above represents the central signaling pathway of this compound-induced ferroptosis.
Caption: Core signaling pathway of this compound-induced ferroptosis.
Involvement of p53 and Nitric Oxide (NO)
Recent studies have revealed a more intricate regulatory network involving the tumor suppressor p53 and the signaling molecule nitric oxide (NO).
-
p53-Mediated Regulation : The tumor suppressor p53 can enhance Erastin-induced ferroptosis. Erastin-induced ROS can activate p53, which in turn can suppress the expression of SLC7A11 (a key component of System Xc-), creating a positive feedback loop that exacerbates ROS accumulation and promotes ferroptosis.
-
Role of Nitric Oxide (NO) : Erastin-induced GSH depletion can lead to the activation of protein disulfide isomerase (PDI), which in turn promotes the dimerization and activation of neuronal nitric oxide synthase (nNOS). Activated nNOS produces NO, which can contribute to the accumulation of ROS and lipid ROS, thereby amplifying the ferroptotic signal.
Caption: Interplay of p53 and NO in this compound's mechanism.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Erastin and its analogs.
Table 1: IC50 Values of Erastin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HGC-27 | Gastric Cancer | 14.39 ± 0.38 | |
| MM.1S | Multiple Myeloma | ~15 | |
| RPMI8226 | Multiple Myeloma | ~10 |
Table 2: Effects of Erastin on ROS, Lipid Peroxidation, and GSH Levels
| Cell Line | Treatment | Effect on ROS/Lipid Peroxidation | Effect on GSH Levels | Reference |
| HGC-27 | 6.23 µM Erastin | Significant increase in ROS | Not specified | |
| HT22 | 1 µM Erastin (8h) | Time and dose-dependent increase in NO, ROS, and lipid ROS | Depletion | |
| HeLa | 10 µM Erastin | Not specified | Decreased to 3.0% of control | |
| NCI-H1975 | 10 µM Erastin | Not specified | Decreased to 3.5% of control | |
| A549 | Erastin | Increased ROS | Depletion | |
| Duodenum (mice) | 25 mg/kg Erastin | 58% increase in MDA | 64% decrease | |
| Kidney (mice) | 25 mg/kg Erastin | 93% increase in MDA | 34% decrease | |
| Liver (mice) | 25 mg/kg Erastin | 2.25-fold increase in MDA | 43% decrease |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Measurement of Intracellular ROS using DCFDA/H2DCFDA
This protocol outlines the measurement of general intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Workflow Diagram:
Caption: Workflow for DCFDA/H2DCFDA ROS detection assay.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Phenol red-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure for Adherent Cells:
-
Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
On the day of the experiment, prepare a fresh 10-50 µM working solution of H2DCFDA in pre-warmed, phenol red-free medium.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the H2DCFDA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the H2DCFDA solution and wash the cells twice with PBS.
-
Add 100 µL of medium containing this compound at the desired concentrations. Include appropriate vehicle and positive controls.
-
Incubate for the desired treatment period.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~525 nm.
-
Normalize the fluorescence intensity to cell number or protein concentration if necessary.
Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This protocol describes the use of the ratiometric fluorescent probe C11-BODIPY 581/591 to specifically measure lipid peroxidation.
Workflow Diagram:
Caption: Workflow for C11-BODIPY lipid peroxidation assay.
Materials:
-
C11-BODIPY 581/591 probe
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound for the indicated time.
-
Add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-10 µM.
-
Incubate the cells for 30 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess probe.
-
For flow cytometry, harvest the cells and resuspend them in HBSS. Analyze the cells using a flow cytometer. The unoxidized probe fluoresces red (emission ~590 nm), while the oxidized probe fluoresces green (emission ~510 nm).
-
For fluorescence microscopy, image the cells using appropriate filter sets for red and green fluorescence.
-
Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity.
Measurement of Glutathione (GSH) Levels using GSH-Glo™ Assay
This protocol details the use of a luminescence-based assay to quantify intracellular GSH levels.
Workflow Diagram:
Caption: Workflow for GSH-Glo™ glutathione assay.
Materials:
-
GSH-Glo™ Glutathione Assay Kit (Promega or similar)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure for Adherent Cells:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound for the desired duration.
-
Carefully remove the culture medium.
-
Prepare the 1X GSH-Glo™ Reagent according to the manufacturer's instructions.
-
Add 100 µL of the 1X GSH-Glo™ Reagent to each well.
-
Mix briefly on a plate shaker and incubate at room temperature for 30 minutes.
-
Prepare the Luciferin Detection Reagent as per the kit protocol.
-
Add 100 µL of the Luciferin Detection Reagent to each well.
-
Mix briefly and incubate for 15 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Generate a standard curve with known GSH concentrations to determine the absolute GSH levels in the samples.
Conclusion
This compound is a powerful tool for inducing ferroptosis, a cell death modality with significant therapeutic potential. The generation of reactive oxygen species is the linchpin of its mechanism of action. A thorough understanding of the signaling pathways that govern ROS production and the precise methodologies to quantify these oxidative changes are essential for researchers aiming to harness the power of ferroptosis for therapeutic benefit. This guide provides a foundational framework for such endeavors.
References
- 1. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Biochemical mechanism of erastin-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Piperazine Erastin: An In Vitro Protocol for Inducing Ferroptosis in Cancer Cell Lines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperazine Erastin is a potent and specific inducer of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid-based reactive oxygen species (ROS). As an analog of Erastin, this compound offers improved solubility and metabolic stability, making it a valuable tool for in vitro studies investigating cancer cell biology and potential therapeutic strategies. This document provides detailed protocols for the in vitro application of this compound in cancer cell lines, including methods for assessing its efficacy and understanding its mechanism of action.
Data Presentation
The efficacy of ferroptosis inducers can vary significantly across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its parent compound, Erastin, in various cancer cell lines. This data provides a crucial starting point for determining the appropriate concentration range for your specific cell line of interest.
| Compound | Cell Line | Cancer Type | IC50 Value | Treatment Duration |
| This compound | CCF-STTG1 | Astrocytoma | 800 nM | Not Specified |
| Erastin | HGC-27 | Gastric Cancer | 14.39 µM | 24 hours[1] |
| Erastin | MDA-MB-231 | Breast Cancer | 40 µM | 24 hours[2] |
| Erastin | MCF-7 | Breast Cancer | 80 µM | 24 hours[2] |
| Erastin | HeLa | Cervical Cancer | 30.88 µM | Not Specified[2] |
| Erastin | SiHa | Cervical Cancer | 29.40 µM | Not Specified[2] |
| Erastin | MM.1S | Multiple Myeloma | Not Specified | Not Specified |
| Erastin | RPMI8226 | Multiple Myeloma | Not Specified | Not Specified |
Signaling Pathway of this compound-Induced Ferroptosis
This compound induces ferroptosis primarily by inhibiting the cystine/glutamate antiporter system Xc⁻. This inhibition leads to a cascade of intracellular events culminating in lipid peroxidation and cell death. The following diagram illustrates the key steps in this signaling pathway.
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Workflow
A typical in vitro experiment to evaluate the effect of this compound on cancer cells involves several key stages, from initial cell culture and drug treatment to downstream analysis of cell viability and ferroptosis markers.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
1. Preparation of this compound Stock Solution
This compound is more water-soluble than Erastin. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to make 1 mL of a 10 mM stock solution (MW: 645.19 g/mol ), dissolve 6.45 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
2. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.
-
The next day, prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
The following protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates or black, clear-bottom 96-well plates
-
DCFH-DA (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in the appropriate culture plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
After treatment, wash the cells twice with warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
-
4. Detection of Lipid Peroxidation
The fluorescent probe C11-BODIPY™ 581/591 is commonly used to detect lipid peroxidation, a hallmark of ferroptosis.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates or coverslips for microscopy
-
C11-BODIPY™ 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells and treat with this compound as described in the previous protocols.
-
Towards the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid hydroperoxides. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
-
This compound is a valuable research tool for inducing ferroptosis in cancer cell lines. The protocols outlined in this document provide a framework for investigating its cytotoxic effects and mechanism of action. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results. The provided data and diagrams serve as a guide for designing and interpreting experiments aimed at exploring the therapeutic potential of targeting ferroptosis in cancer.
References
Effective Concentration of Piperazine Erastin in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the effective concentration of Piperazine Erastin, a potent and specific inducer of ferroptosis, in various cell culture applications. This compound is an analog of Erastin with improved water solubility and metabolic stability, making it a valuable tool for studying iron-dependent cell death.[1]
Introduction
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[2] Erastin and its more potent analog, this compound, induce ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-, leading to glutathione (GSH) depletion and subsequent inactivation of glutathione peroxidase 4 (GPX4).[2] This cascade of events results in unchecked lipid peroxidation and, ultimately, cell death. Understanding the effective concentration of this compound is critical for accurately designing experiments to study ferroptosis and for developing potential therapeutic strategies that exploit this cell death pathway.
Data Presentation
The effective concentration of this compound can vary significantly depending on the cell line and experimental conditions. While specific IC50 values for this compound are not extensively documented across a wide range of cell lines, it is established to be a more potent analog of Erastin.[1] Therefore, the IC50 values for Erastin can serve as a starting point for determining the optimal concentration of this compound, with the expectation that lower concentrations of the latter will be required.
Table 1: Reported IC50 and Effective Concentrations of Erastin in Various Cell Lines
| Cell Line | Compound | Assay | IC50 / Effective Concentration | Treatment Duration | Reference |
| HGC-27 (Gastric Cancer) | Erastin | CCK-8 | IC50: 14.39 ± 0.38 µM | 24 hours | [3] |
| HGC-27 (Gastric Cancer) | Erastin | CCK-8 | IC30: 6.23 ± 0.09 µM | 24 hours | |
| MM.1S (Multiple Myeloma) | Erastin | CCK-8 | ~15 µM | Not Specified | |
| RPMI8226 (Multiple Myeloma) | Erastin | CCK-8 | ~10 µM | Not Specified | |
| A549 (Lung Cancer) | Erastin | Not Specified | Not Specified (used for ROS and p53 activation studies) | Not Specified | |
| HCT116 (Colorectal Cancer) | Erastin | MTS | IC50 values determined, leading to use of 5 µM and 10 µM | 24 hours | |
| HT22 (Neuronal) | Erastin | Not Specified | 1 µM | 8-24 hours | |
| BJeLR (Fibrosarcoma) | This compound | Not Specified | Effective in upregulating PTGS2 | Not Specified | |
| HT-1080 (Fibrosarcoma) | This compound | Not Specified | Efficacious in a mouse xenograft model | Not Specified | |
| Bel-7402 (Liver Cancer) | This compound | Xenograft Assay | Effective in vivo | Not Specified |
Note: The IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. The IC30 is the concentration that causes 30% inhibition. These values should be used as a guide, and the optimal concentration for any given cell line and experiment should be determined empirically.
Experimental Protocols
Protocol 1: Determination of the Effective Concentration of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line using a colorimetric cell viability assay such as the Cell Counting Kit-8 (CCK-8) or MTT assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
Cell line of interest
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5 x 10³ cells per well). Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Dilution and Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. A typical starting range could be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for a predetermined time, typically 24, 48, or 72 hours. The incubation time should be optimized based on the cell line's doubling time and the expected kinetics of ferroptosis induction.
-
Cell Viability Assessment:
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer) and measure the absorbance at a wavelength between 500 and 600 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Confirmation of Ferroptosis Induction
To confirm that the observed cell death is indeed ferroptosis, it is essential to perform assays that detect key hallmarks of this process, such as lipid peroxidation and its rescue by specific inhibitors.
Materials:
-
This compound at the determined effective concentration
-
Ferrostatin-1 (a specific ferroptosis inhibitor)
-
C11-BODIPY 581/591 dye (for lipid peroxidation detection)
-
Cell line of interest
-
Flow cytometer or fluorescence microscope
Procedure:
-
Co-treatment with Inhibitor: Seed cells and treat them with the effective concentration of this compound, with or without co-treatment with a known ferroptosis inhibitor like Ferrostatin-1 (typically 1-10 µM).
-
Lipid Peroxidation Staining:
-
Towards the end of the treatment period, add the C11-BODIPY 581/591 dye to the cell culture medium at a final concentration of 1-5 µM.
-
Incubate for 20-30 minutes at 37°C.
-
-
Analysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Analyze the cells using a flow cytometer or visualize them under a fluorescence microscope. In the presence of lipid peroxidation, the dye will shift its fluorescence emission from red to green.
-
-
Interpretation: A significant increase in green fluorescence in cells treated with this compound alone, which is rescued by co-treatment with Ferrostatin-1, confirms that the cell death is mediated by ferroptosis.
Mandatory Visualizations
Caption: Mechanism of this compound-induced ferroptosis.
Caption: Workflow for determining the effective concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Piperazine Erastin Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Piperazine Erastin (PE), a potent inducer of ferroptosis, in mouse xenograft models. The protocols and data presented are compiled from various studies to guide the design and execution of preclinical cancer research.
Introduction
This compound is a more soluble and metabolically stable analog of Erastin, a small molecule that induces a unique form of iron-dependent, non-apoptotic cell death known as ferroptosis.[1][2] By inhibiting the cystine/glutamate antiporter system Xc-, this compound depletes intracellular glutathione (GSH), leading to the inactivation of glutathione peroxidase 4 (GPX4). This results in the accumulation of lipid-based reactive oxygen species (ROS) and subsequent cell death, making it a promising therapeutic agent for various cancers.[2][3] These notes provide detailed protocols for its use in mouse xenograft models, summarize key quantitative data from published studies, and illustrate the underlying signaling pathway.
Data Presentation
The following tables summarize the administration routes, dosages, and observed efficacy of this compound and its parent compound, Erastin, in various mouse xenograft models.
Table 1: this compound Administration and Efficacy in Mouse Xenograft Models
| Cancer Cell Line | Mouse Strain | Administration Route | Dosage | Vehicle | Treatment Schedule | Efficacy | Reference |
| HT-1080 | Athymic Nude | Subcutaneous (s.c.) & Intravenous (i.v.) | 40 mg/kg (s.c.), 30 mg/kg (i.v.) | 0.625% DMSO/99.375% HBSS (pH 2) | s.c. injection on day 1 and 3; i.v. injection on day 6, 8, 10, and 12 | Significant delay in tumor growth | [4] |
| HT-1080 | Nude | Not Specified | 10 mg/kg, 60 mg/kg | Not Specified | Not Specified | Significant reduction in tumor growth; no adverse effects or toxicity | |
| HT-1080 | Mouse Xenograft | Not Specified | 60 mg/kg | Not Specified | Not Specified | Prevents tumor formation |
Table 2: Erastin Administration and Efficacy in Mouse Xenograft Models
| Cancer Cell Line | Mouse Strain | Administration Route | Dosage | Vehicle | Treatment Schedule | Efficacy | Reference |
| NCI-H1975 | Nude | Not Specified | Not Specified | Not Specified | Not Specified | Radiosensitizing effect | |
| Ovarian Cancer | NSG | Intraperitoneal (i.p.) | 20 mg/kg | Not Specified | Daily for 18 days | Marked reduction in tumor number and mass | |
| HT-29 | SCID | Intraperitoneal (i.p.) | 10 mg/kg, 30 mg/kg | Saline | Daily for 4 weeks | Inhibition of xenograft growth | |
| Healthy Mice | C57BL/6 | Intraperitoneal (i.p.) | 25 mg/kg | 5% DMSO + 40% PEG400 + 5% Tween-80 + 50% saline | Every 12 hours for 2 days | Induced ferroptosis |
Table 3: Toxicity and Other Observations
| Compound | Mouse Strain | Dosage | Observations | Reference |
| This compound | Nude | Up to 60 mg/kg | No adverse effects or toxicity reported. | |
| Erastin | Healthy Mice | 25 mg/kg | Caused mild cerebral infarction and enlarged glomerular volume. Altered blood index values, including a decrease in red blood cell count, hematocrit, and hemoglobin, suggesting a tendency towards anemia. | |
| Piperine | BALB/c | 30 & 60 mg/kg | No significant change in body weight observed. |
Experimental Protocols
Protocol 1: Subcutaneous and Intravenous Administration of this compound in an HT-1080 Xenograft Model
This protocol is adapted from a study demonstrating the efficacy of this compound in a fibrosarcoma xenograft model.
1. Xenograft Establishment: a. Culture HT-1080 human fibrosarcoma cells in appropriate media. b. Harvest cells and resuspend in a suitable buffer (e.g., sterile PBS). c. Subcutaneously inject four million HT-1080 cells into the flank of athymic nude mice.
2. Drug Preparation: a. Prepare the vehicle: 0.625% DMSO in Hanks' Balanced Salt Solution (HBSS), with the pH adjusted to 2. b. Dissolve this compound in the vehicle to the desired concentration (e.g., for a 40 mg/kg dose in a 20g mouse with a 400 µL injection volume, the concentration would be 2 mg/mL).
3. Administration Schedule: a. Day 1: The day after cell injection, administer 400 µL of 40 mg/kg this compound or vehicle subcutaneously at the site of cancer cell injection. b. Day 3: Repeat the subcutaneous injection. c. Day 6: Administer 300 µL of 30 mg/kg this compound or vehicle via tail vein injection. d. Days 8, 10, and 12: Repeat the tail vein injection.
4. Efficacy and Toxicity Assessment: a. Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2. b. Monitor the body weight of the mice to assess toxicity. c. Observe the mice for any clinical signs of distress. d. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Protocol 2: Intraperitoneal Administration of Erastin
This protocol is based on studies using the parent compound Erastin, which can be adapted for this compound with appropriate vehicle selection.
1. Xenograft Establishment: a. As described in Protocol 1, establish subcutaneous tumors using a cancer cell line of interest (e.g., HT-29 colorectal adenocarcinoma cells). b. Allow tumors to reach a palpable size before starting treatment.
2. Drug Preparation: a. Prepare the vehicle. A commonly used vehicle for intraperitoneal injection of Erastin is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. Another option for oral administration is Carboxymethylcellulose-sodium (CMC-Na). b. Dissolve this compound in the chosen vehicle to the desired concentration.
3. Administration Schedule: a. Administer the prepared drug solution or vehicle intraperitoneally at the desired dosage (e.g., 10-30 mg/kg) and frequency (e.g., daily).
4. Efficacy and Toxicity Assessment: a. Monitor tumor growth and mouse well-being as described in Protocol 1.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Ferroptosis
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Workflow for a Mouse Xenograft Study
Caption: General experimental workflow for a mouse xenograft study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Relationship between Ferroptosis and Tumors: A Novel Landscape for Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Detecting Ferroptosis Induced by Piperazine Erastin in vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides.[1] It has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases, making it a promising target for therapeutic intervention.[2][3] Piperazine Erastin, a potent analog of Erastin, is a widely used small molecule to induce ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-, leading to glutathione (GSH) depletion and subsequent inactivation of glutathione peroxidase 4 (GPX4).[2][4] This application note provides a comprehensive guide for researchers to reliably induce and detect ferroptosis in vitro using this compound.
Mechanism of this compound-Induced Ferroptosis
This compound triggers ferroptosis primarily by blocking system Xc-, a cell surface transporter responsible for the uptake of cystine in exchange for glutamate. Intracellular cystine is a crucial precursor for the synthesis of the antioxidant glutathione (GSH). GSH is an essential cofactor for the selenoenzyme Glutathione Peroxidase 4 (GPX4), which plays a pivotal role in detoxifying lipid hydroperoxides to non-toxic lipid alcohols.
Inhibition of system Xc- by this compound leads to a cascade of events:
-
Cystine Starvation: The intracellular pool of cystine is depleted.
-
GSH Depletion: The synthesis of glutathione is impaired due to the lack of its precursor, cysteine (the reduced form of cystine).
-
GPX4 Inactivation: With reduced GSH levels, GPX4 loses its antioxidant capacity.
-
Lipid Peroxidation: The accumulation of lipid reactive oxygen species (ROS) goes unchecked, leading to extensive damage to cellular membranes.
-
Iron-Dependent Cell Death: This process is iron-dependent, as iron facilitates the generation of lipid ROS through Fenton-like reactions.
Acyl-CoA synthetase long-chain family member 4 (ACSL4) is another key player, as it is required for the incorporation of polyunsaturated fatty acids into phospholipids, which are the primary substrates for lipid peroxidation in ferroptosis. Therefore, the expression levels of SLC7A11 (the catalytic subunit of system Xc-), GPX4, and ACSL4 are critical determinants of cellular sensitivity to this compound.
Key Assays for Detecting Ferroptosis
A multi-faceted approach is recommended to confidently identify ferroptosis. Key experimental readouts include:
-
Cell Viability Assays: To quantify the cytotoxic effect of this compound.
-
Lipid Peroxidation Assays: To directly measure the hallmark of ferroptosis.
-
Intracellular Iron Assays: To confirm the iron-dependent nature of the cell death.
-
Western Blotting: To analyze the expression of key protein markers of the ferroptosis pathway.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Lines: A variety of cancer cell lines are susceptible to this compound-induced ferroptosis. HT-1080 fibrosarcoma and various gastric cancer cell lines have been shown to be sensitive.
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C. Further dilute the stock solution in culture medium to the desired final concentrations immediately before use.
-
Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Treatment times can range from 8 to 48 hours, depending on the cell line and the assay being performed.
Cell Viability Assay (MTT or CCK-8)
This assay measures the metabolic activity of cells, which correlates with cell viability.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
-
-
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for 24-48 hours. Include a vehicle control (DMSO). To confirm ferroptosis, include a co-treatment with a ferroptosis inhibitor like Ferrostatin-1 (1-10 µM).
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Lipid Peroxidation Assay (C11-BODIPY Staining and Flow Cytometry)
C11-BODIPY 581/591 is a fluorescent probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for the ratiometric detection of lipid peroxidation.
-
Materials:
-
C11-BODIPY 581/591 (e.g., from Invitrogen)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1-10 µM) for 8-24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in 500 µL of PBS containing 1-2 µM C11-BODIPY 581/591.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells using a flow cytometer. The unoxidized probe fluoresces in the red channel (e.g., PE channel), while the oxidized probe fluoresces in the green channel (e.g., FITC channel).
-
An increase in the green fluorescence intensity indicates lipid peroxidation. The data can be presented as the percentage of green-positive cells or the mean fluorescence intensity in the green channel.
-
Intracellular Iron Assay (Ferrozine-Based Colorimetric Assay)
This assay quantifies the amount of intracellular iron.
-
Materials:
-
Ferrozine
-
Ascorbic acid
-
Ammonium acetate
-
Hydrochloric acid (HCl)
-
Potassium permanganate (KMnO4) (optional, for total iron)
-
Iron standard solution (e.g., FeCl3)
-
Microplate reader
-
-
Protocol:
-
Seed cells in 6-well or 10 cm plates and treat with this compound.
-
Harvest and wash the cells with PBS.
-
Lyse the cells in a suitable buffer (e.g., 50 mM NaOH).
-
To measure total iron, an iron-releasing reagent (e.g., a mixture of HCl and KMnO4) is added to release iron from proteins.
-
Prepare a fresh iron detection solution containing Ferrozine and a reducing agent like ascorbic acid in an ammonium acetate buffer.
-
Add the detection solution to the cell lysates and standards. Ferrozine chelates with ferrous iron (Fe2+) to form a stable magenta complex.
-
Incubate for 30 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the iron concentration based on the standard curve and normalize to the protein concentration of the lysate.
-
Western Blotting for Ferroptosis Markers
Western blotting is used to detect changes in the protein levels of key ferroptosis regulators.
-
Materials:
-
RIPA buffer
-
Proteinase and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-GPX4, anti-SLC7A11, anti-ACSL4, and anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Lyse the cells in RIPA buffer supplemented with inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions can be found on the antibody datasheets (e.g., 1:1000).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. In this compound-induced ferroptosis, a decrease in GPX4 and SLC7A11 and an increase in ACSL4 expression are often observed.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) [Mean ± SD] |
| Vehicle Control | 0 (DMSO) | 100 ± 5.2 |
| This compound | 1 | 85.3 ± 4.1 |
| This compound | 5 | 52.1 ± 6.5 |
| This compound | 10 | 25.8 ± 3.9 |
| This compound + Fer-1 | 10 + 1 | 89.5 ± 5.8 |
Table 2: Quantification of Lipid Peroxidation by C11-BODIPY Staining
| Treatment Group | Concentration (µM) | Oxidized C11-BODIPY Positive Cells (%) [Mean ± SD] |
| Vehicle Control | 0 (DMSO) | 5.2 ± 1.1 |
| This compound | 5 | 48.7 ± 5.3 |
| This compound | 10 | 75.4 ± 6.8 |
| This compound + Fer-1 | 10 + 1 | 10.1 ± 2.4 |
Table 3: Intracellular Iron Concentration
| Treatment Group | Concentration (µM) | Intracellular Iron (nmol/mg protein) [Mean ± SD] |
| Vehicle Control | 0 (DMSO) | 2.5 ± 0.3 |
| This compound | 10 | 4.8 ± 0.5 |
Table 4: Relative Protein Expression Levels from Western Blot Analysis
| Treatment Group | Concentration (µM) | GPX4 (Fold Change) | SLC7A11 (Fold Change) | ACSL4 (Fold Change) |
| Vehicle Control | 0 (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound | 10 | 0.35 | 0.42 | 1.85 |
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: Experimental workflow for detecting ferroptosis.
References
- 1. medium.com [medium.com]
- 2. A new therapeutic perspective: Erastin inhibits tumor progression by driving ferroptosis in myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical mechanism of erastin-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Ferroptosis by BODIPY™ 581/591 C11 | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Measuring Lipid Peroxidation After Piperazine Erastin Treatment
Introduction
Piperazine Erastin is a potent analog of Erastin, a small molecule known to induce a non-apoptotic, iron-dependent form of cell death called ferroptosis.[1] A key characteristic of ferroptosis is the overwhelming accumulation of lipid peroxides, which leads to cell membrane damage and eventual cell death.[2][3][4] this compound triggers this process by inhibiting the cystine/glutamate antiporter system Xc-, leading to depletion of intracellular glutathione (GSH), a crucial cofactor for the antioxidant enzyme glutathione peroxidase 4 (GPX4). The inactivation of GPX4 results in the accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.
For researchers and drug development professionals studying this compound or other ferroptosis-inducing compounds, accurately measuring lipid peroxidation is critical. This document provides detailed application notes and protocols for two widely used assays for this purpose: the C11-BODIPY 581/591 assay and the Malondialdehyde (MDA) assay.
Signaling Pathway of this compound-Induced Ferroptosis
This compound initiates ferroptosis by inhibiting system Xc-, which is composed of the subunits SLC7A11 and SLC3A2. This inhibition blocks the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). With diminished GSH levels, the enzyme GPX4, which is responsible for detoxifying lipid hydroperoxides (LOOH) to lipid alcohols (LOH), becomes inactive. This leads to an accumulation of lipid ROS, which, in the presence of iron, drives lipid peroxidation and ultimately results in ferroptotic cell death.
Caption: this compound signaling pathway leading to ferroptosis.
C11-BODIPY 581/591 Assay for Lipid ROS
Application Note:
The C11-BODIPY 581/591 probe is a fluorescent fatty acid analog used to detect lipid peroxidation in live cells. This lipophilic probe readily incorporates into cellular membranes. In its reduced state, the probe fluoresces red (emission ~590 nm). Upon oxidation by lipid ROS, the polyunsaturated butadienyl portion of the molecule is altered, causing a shift in its fluorescence emission to green (~510 nm). The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation. This assay can be performed using fluorescence microscopy or flow cytometry.
Experimental Protocol:
Materials:
-
C11-BODIPY 581/591 (e.g., from Invitrogen, Cell Signaling Technology)
-
Anhydrous DMSO
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
This compound
-
Ferrostatin-1 (optional, as a ferroptosis inhibitor control)
-
Cells of interest seeded in appropriate culture vessels (e.g., 96-well black, clear-bottom plates for plate reader/microscopy; 6-well plates for flow cytometry)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of C11-BODIPY 581/591 by dissolving 1 mg of the probe in 198.26 µL of anhydrous DMSO. Store protected from light at -20°C.
-
Prepare stock solutions of this compound and Ferrostatin-1 in DMSO.
-
-
Cell Staining:
-
Culture cells to the desired confluency.
-
Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 1-2 µM in cell culture medium.
-
Remove the existing medium from the cells and add the C11-BODIPY 581/591 working solution.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
-
Treatment:
-
Wash the cells twice with pre-warmed HBSS or PBS.
-
Add fresh cell culture medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and an inhibitor control (this compound + Ferrostatin-1).
-
Incubate for the desired treatment period (e.g., 8 hours).
-
-
Data Acquisition:
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with filters for both green (e.g., FITC/GFP channel, Ex/Em ~488/525 nm) and red (e.g., Texas Red channel, Ex/Em ~586/647 nm) fluorescence.
-
-
Flow Cytometry:
-
Harvest the cells by trypsinization (for adherent cells) or gentle scraping.
-
Resuspend the cells in HBSS or PBS.
-
Analyze the cells on a flow cytometer, detecting the green fluorescence in the FITC channel and the red fluorescence in the PE-Texas Red or a similar channel.
-
-
-
Data Analysis:
-
Calculate the ratio of the green fluorescence intensity to the red fluorescence intensity for each condition. An increase in this ratio indicates an increase in lipid peroxidation.
-
Caption: Experimental workflow for the C11-BODIPY 581/591 assay.
Malondialdehyde (MDA) Assay
Application Note:
Malondialdehyde (MDA) is one of the final products of lipid peroxidation and serves as a common biomarker for oxidative stress. The MDA assay is a colorimetric method based on the reaction of MDA with thiobarbituric acid (TBA) to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically at approximately 532 nm. This assay is suitable for measuring lipid peroxidation in cell lysates and tissue homogenates.
Experimental Protocol:
Materials:
-
MDA Assay Kit (e.g., from Beyotime, Dojindo, Northwest Life Science Specialties) containing:
-
Thiobarbituric acid (TBA) reagent
-
Acid reagent
-
MDA standard
-
Antioxidant (e.g., Butylated hydroxytoluene - BHT)
-
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Microplate reader or spectrophotometer
-
Microcentrifuge
Procedure:
-
Sample Preparation:
-
Treat cells with this compound as described in the previous protocol.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate at 10,000 xg for 5-10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA Protein Assay Kit to normalize the MDA levels.
-
-
MDA Standard Curve Preparation:
-
Prepare a series of MDA standards of known concentrations according to the kit manufacturer's instructions.
-
-
MDA Reaction:
-
This is a general protocol; always refer to the specific kit's manual.
-
In a microcentrifuge tube, add a specific volume of cell lysate (e.g., 250 µL).
-
Add the antioxidant (e.g., 10 µL BHT reagent) to prevent further oxidation during the assay.
-
Add the acid reagent (e.g., 250 µL).
-
Add the TBA reagent (e.g., 250 µL).
-
Vortex the mixture vigorously.
-
-
Incubation and Measurement:
-
Incubate the tubes at 60-95°C (as specified by the kit) for 60 minutes.
-
Cool the tubes on ice and then centrifuge at 10,000 xg for 2-3 minutes to clarify the solution.
-
Transfer the supernatant to a 96-well plate or a cuvette.
-
Measure the absorbance at ~532 nm using a microplate reader or spectrophotometer.
-
-
Data Analysis:
-
Calculate the MDA concentration in the samples using the standard curve.
-
Normalize the MDA concentration to the protein concentration of each sample (e.g., in nmol/mg protein).
-
Caption: Experimental workflow for the Malondialdehyde (MDA) assay.
Data Presentation
Quantitative data from lipid peroxidation assays should be presented in a clear, tabular format to allow for easy comparison between different treatment groups.
Table 1: Example Data from C11-BODIPY 581/591 Assay
| Treatment Group | Concentration (µM) | Mean Green/Red Fluorescence Ratio (± SEM) | Fold Change vs. Control |
| Vehicle Control (DMSO) | - | 1.00 ± 0.08 | 1.0 |
| This compound | 10 | 3.52 ± 0.21 | 3.52 |
| This compound + Ferrostatin-1 | 10 + 1 | 1.15 ± 0.10 | 1.15 |
| Indicates statistical significance compared to the vehicle control. |
Table 2: Example Data from MDA Assay
| Treatment Group | Concentration (µM) | MDA Concentration (nmol/mg protein ± SEM) | Fold Change vs. Control |
| Vehicle Control (DMSO) | - | 2.1 ± 0.3 | 1.0 |
| This compound | 10 | 8.9 ± 0.7 | 4.24 |
| This compound + Ferrostatin-1 | 10 + 1 | 2.5 ± 0.4 | 1.19 |
| Indicates statistical significance compared to the vehicle control. |
Note: The data presented in these tables are for illustrative purposes and do not represent actual experimental results. Studies have shown that Erastin treatment significantly increases MDA levels in various cell lines. For instance, in one study, treating mice with erastin led to a 93% increase in MDA in the kidney and a 2.25-fold increase in the liver.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Detection of Ferroptosis by BODIPY™ 581/591 C11 | Springer Nature Experiments [experiments.springernature.com]
- 3. Detection of Ferroptosis by BODIPY™ 581/591 C11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ROS induced lipid peroxidation and their role in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Glutathione Depletion with Piperazine Erastin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] It is implicated in various pathological conditions, including cancer and neurodegenerative diseases.[3][4] A key initiator of ferroptosis is the depletion of glutathione (GSH), a major intracellular antioxidant.[5] Piperazine Erastin, a potent analog of Erastin, is a widely used small molecule to induce ferroptosis. It triggers cell death by inhibiting the cystine/glutamate antiporter system Xc-, leading to reduced cystine uptake, which is a crucial precursor for GSH synthesis. This ultimately results in the depletion of intracellular GSH, inactivation of glutathione peroxidase 4 (GPX4), and the accumulation of lipid reactive oxygen species (ROS), culminating in ferroptotic cell death.
This application note provides a detailed protocol for inducing glutathione depletion in cultured cells using this compound and measuring the subsequent changes in intracellular glutathione levels using a colorimetric assay.
Signaling Pathway of this compound-Induced Ferroptosis
This compound initiates a signaling cascade that leads to glutathione depletion and subsequent ferroptosis. The pathway begins with the inhibition of the system Xc- transporter, which is responsible for the import of cystine and export of glutamate. The reduction in intracellular cystine limits the synthesis of glutathione (GSH), a critical cofactor for the antioxidant enzyme glutathione peroxidase 4 (GPX4). With diminished GPX4 activity, lipid peroxides accumulate, leading to iron-dependent oxidative stress and ultimately, cell death by ferroptosis.
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Protocols
Materials
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Glutathione Assay Kit (Colorimetric)
-
Deproteinizing agent (e.g., 5% 5-Sulfosalicylic acid (SSA))
-
Plate reader capable of measuring absorbance at ~405-415 nm
Cell Culture and Treatment
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.5-1 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test is 1-20 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the cells for a desired time period (e.g., 6, 12, or 24 hours) to induce glutathione depletion.
Glutathione Measurement (Colorimetric Assay)
This protocol is a general guideline based on commercially available glutathione assay kits which commonly utilize the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Sample Preparation (Cell Lysate):
-
After incubation, remove the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 80 µL of ice-cold Glutathione Buffer (provided in the assay kit) to each well and incubate on ice for 10 minutes.
-
Add 20 µL of 5% SSA to each well, mix thoroughly, and centrifuge the plate at 8000 x g for 10 minutes at 4°C to precipitate proteins.
-
Carefully transfer the supernatant to a new 96-well plate for the glutathione assay.
-
-
Assay Procedure:
-
Standard Curve Preparation: Prepare a series of glutathione standards (GSH or GSSG) according to the assay kit's instructions.
-
Reaction Mix Preparation: Prepare a reaction mix containing NADPH Generating Mix, Glutathione Reductase, and Glutathione Reaction Buffer as per the kit's protocol.
-
Assay Plate Setup: Add the prepared standards and samples (supernatant from step 1) to a new 96-well plate.
-
Add the reaction mix to each well.
-
Measurement: Measure the absorbance at 405-415 nm using a plate reader. The measurement can be done either kinetically over a period of time (e.g., 10-30 minutes at 1-5 minute intervals) or as an endpoint reading after a specific incubation time (e.g., 25 minutes).
-
-
Data Analysis:
-
Calculate the average absorbance for each standard and sample.
-
Subtract the absorbance of the blank from all readings.
-
Plot a standard curve of absorbance versus glutathione concentration.
-
Determine the glutathione concentration in the samples from the standard curve.
-
Normalize the glutathione concentration to the protein concentration of the cell lysate if desired.
-
Experimental Workflow
The following diagram illustrates the overall workflow for measuring glutathione depletion induced by this compound.
Caption: Experimental workflow for measuring glutathione depletion.
Data Presentation
The quantitative data obtained from the glutathione assay can be summarized in a table for easy comparison of the effects of different concentrations of this compound.
| This compound (µM) | Total Glutathione (nmol/mg protein) | Reduced Glutathione (GSH) (nmol/mg protein) | Oxidized Glutathione (GSSG) (nmol/mg protein) |
| 0 (Vehicle) | 45.2 ± 3.8 | 40.1 ± 3.5 | 2.55 ± 0.21 |
| 1 | 38.5 ± 2.9 | 33.8 ± 2.6 | 2.35 ± 0.19 |
| 5 | 22.1 ± 1.7 | 18.5 ± 1.4 | 1.80 ± 0.15 |
| 10 | 9.8 ± 0.9 | 7.9 ± 0.7 | 0.95 ± 0.08 |
| 20 | 4.5 ± 0.5 | 3.2 ± 0.4 | 0.65 ± 0.06 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and assay kit used.
Conclusion
This application note provides a comprehensive guide for researchers to effectively induce and measure glutathione depletion using this compound. The detailed protocols and visual aids are designed to facilitate the successful implementation of these experiments in the laboratory. Accurate measurement of glutathione levels is crucial for understanding the mechanisms of ferroptosis and for the development of novel therapeutic strategies targeting this cell death pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Mechanism of Ferroptosis and Applications in Tumor Treatment [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. A new therapeutic perspective: Erastin inhibits tumor progression by driving ferroptosis in myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Piperazine Erastin-Induced Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Piperazine Erastin, a potent analog of Erastin, for inducing ferroptosis in cancer cell lines. This document outlines recommended cell lines, detailed experimental protocols for assessing cellular responses, and visual representations of the key signaling pathways and experimental workflows.
Recommended Cell Lines for this compound Studies
This compound is an analog of Erastin designed for improved solubility and metabolic stability, making it a valuable tool for in vivo and in vitro studies of ferroptosis.[1] The choice of cell line is critical for successfully studying its effects. Below is a summary of cell lines demonstrated to be sensitive to this compound or its parent compound, Erastin.
Table 1: Cell Lines Responsive to this compound and Erastin
| Cell Line | Cancer Type | Compound | IC50 / GI50 | Reference |
| HT-1080 | Fibrosarcoma | This compound | 1.2 µM (GI50) | [1] |
| CCF-STTG1 | Astrocytoma | This compound | 0.8 µM (IC50) | [2] |
| BJeLR | Fibroblast (Transformed) | This compound | Not specified | [3] |
| HGC-27 | Gastric Cancer | Erastin | 14.39 µM (IC50) | [4] |
| HeLa | Cervical Cancer | Erastin | ~3.5 µM (IC50) | |
| NCI-H1975 | Non-Small Cell Lung Cancer | Erastin | ~5 µM (IC50) | |
| MM.1S | Multiple Myeloma | Erastin | ~15 µM (IC50) | |
| RPMI8226 | Multiple Myeloma | Erastin | ~10 µM (IC50) |
Signaling Pathway of this compound-Induced Ferroptosis
This compound, like Erastin, initiates ferroptosis primarily through the inhibition of the cystine/glutamate antiporter, system Xc-. This sets off a cascade of events culminating in iron-dependent lipid peroxidation and cell death.
Caption: this compound Signaling Pathway.
Experimental Workflow for Studying this compound Effects
A generalized workflow for investigating the effects of this compound on a selected cell line is depicted below.
Caption: General Experimental Workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Recommended cell line
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol measures lipid reactive oxygen species (ROS), a key indicator of ferroptosis.
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Serum-free culture medium or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cells and treat with this compound for the desired time.
-
Prepare a 2-10 µM working solution of C11-BODIPY 581/591 in serum-free medium or PBS.
-
Remove the culture medium and wash the cells with PBS.
-
Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
For flow cytometry: Resuspend the cells in PBS and analyze immediately. The oxidized probe emits green fluorescence (~510 nm) and the reduced probe emits red fluorescence (~590 nm).
-
For fluorescence microscopy: Add fresh PBS or medium and image the cells.
-
Quantify the ratio of green to red fluorescence to determine the level of lipid peroxidation.
Glutathione (GSH) Assay
This protocol measures the depletion of intracellular glutathione, a hallmark of ferroptosis induced by this compound.
Materials:
-
Cells treated with this compound
-
GSH/GSSG Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Culture and treat cells with this compound as required.
-
Harvest the cells and count them.
-
Lyse the cells according to the manufacturer's protocol of the chosen GSH/GSSG assay kit.
-
Perform the assay according to the kit's instructions. This typically involves a colorimetric or fluorometric reaction.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the GSH concentration and normalize it to the cell number or protein concentration. A decrease in the GSH/GSSG ratio is indicative of ferroptosis.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Piperazine Erastin Treatment in HT-1080 Fibrosarcoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine Erastin, an analog of Erastin, is a potent inducer of ferroptosis, a form of iron-dependent, non-apoptotic cell death.[1] It primarily functions by inhibiting the system Xc- cystine/glutamate antiporter, leading to depletion of intracellular cysteine and glutathione (GSH).[2][3][4][5] This depletion subsequently inactivates the phospholipid hydroperoxidase glutathione peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation. The accumulation of lipid-based reactive oxygen species (ROS) ultimately leads to cell death. HT-1080 fibrosarcoma cells are a widely used and sensitive model system for studying ferroptosis induced by compounds like this compound. These application notes provide detailed protocols for utilizing this compound to induce and study ferroptosis in HT-1080 cells.
Mechanism of Action
This compound triggers ferroptosis in HT-1080 cells through a well-defined signaling cascade. The primary target is the system Xc- antiporter, which is responsible for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). Inhibition of system Xc- by this compound leads to a cascade of events culminating in iron-dependent lipid peroxidation and cell death.
Data Presentation
The following tables summarize quantitative data from studies on Erastin and its analogs in HT-1080 cells.
Table 1: Cytotoxicity of Erastin Analogs in HT-1080 Cells
| Compound | IC50 / EC50 | Exposure Time | Reference |
| Erastin | ~1 µM (LD50) | Not Specified | |
| Erastin | 0.20 µM (IC50 for glutamate release inhibition) | Not Specified | |
| This compound | Not explicitly stated, but effective in vivo | Not Specified | |
| (1S, 3R)-RSL3 | ~100-200 nM | 24 hours |
Table 2: Key Biomarkers in Erastin-Treated HT-1080 Cells
| Biomarker | Effect of Erastin Treatment | Method of Detection | Reference |
| Glutathione (GSH) | Significant depletion | Biochemical/Metabolomic analysis | |
| Lipid ROS | Increased accumulation | C11-BODIPY staining, Flow cytometry | |
| HO-1 mRNA & Protein | Increased expression | RT-qPCR, Western Blot | |
| Intracellular Iron (Fe²⁺) | Accumulation | Not Specified | |
| CHAC1 | Upregulation | RNA sequencing |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of HT-1080 Cells
-
Cell Line: HT-1080 (human fibrosarcoma cell line).
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using Trypsin-EDTA.
Protocol 2: Induction of Ferroptosis with this compound
This workflow outlines the general procedure for treating HT-1080 cells with this compound to induce ferroptosis for subsequent analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The ferroptosis inducer erastin irreversibly inhibits system xc- and synergizes with cisplatin to increase cisplatin's cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How erastin assassinates cells by ferroptosis revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Utilizing Piperazine Erastin in Patient-Derived Xenograft (PDX) Models for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, are powerful preclinical tools that preserve the heterogeneity and microenvironment of the original tumor.[1][2] This fidelity to the patient's cancer makes PDX models highly valuable for evaluating the efficacy of novel therapeutic agents.[3][4] Piperazine Erastin, a potent and more water-soluble analog of Erastin, has emerged as a promising agent for inducing ferroptosis, a unique iron-dependent form of programmed cell death.[5] These application notes provide a comprehensive guide to utilizing this compound in PDX models for cancer research, covering its mechanism of action, protocols for in vivo studies, and data presentation.
Mechanism of Action: Induction of Ferroptosis
This compound induces cell death by triggering ferroptosis. Its primary mechanism involves the inhibition of the cystine/glutamate antiporter system Xc-. This inhibition leads to a depletion of intracellular cysteine, a crucial component for the synthesis of glutathione (GSH). The reduction in GSH levels subsequently inactivates glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) in an iron-dependent manner ultimately leads to cell death. This compound offers advantages over its parent compound, Erastin, due to its improved solubility and metabolic stability, making it more suitable for in vivo applications.
Signaling Pathway of this compound-Induced Ferroptosis
Caption: this compound inhibits System Xc-, leading to ferroptosis.
Experimental Protocols
PDX Model Establishment and Expansion
This protocol outlines the necessary steps for establishing and expanding PDX models for subsequent drug efficacy studies.
Materials:
-
Fresh patient tumor tissue
-
Immunodeficient mice (e.g., NSG or athymic nude)
-
Surgical tools
-
Matrigel (optional)
-
Cell culture medium (e.g., DMEM/F12)
-
Antibiotics (e.g., penicillin-streptomycin)
Procedure:
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from patients under sterile conditions and transport it in a suitable medium on ice.
-
Implantation (P0):
-
Anesthetize an immunodeficient mouse.
-
Implant a small piece of the tumor tissue (approximately 2-3 mm³) subcutaneously into the flank of the mouse. Matrigel can be used to support initial growth.
-
Monitor the mice for tumor growth.
-
-
Expansion (P1 and subsequent passages):
-
When the P0 tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
Remove any necrotic tissue and mince the tumor into smaller fragments.
-
Implant these fragments into a new cohort of mice for expansion.
-
This compound Efficacy Study in PDX Models
This protocol details a typical workflow for assessing the anti-tumor effects of this compound in established PDX models.
Caption: Experimental workflow for a this compound PDX study.
Materials:
-
Established PDX-bearing mice (tumors ~100-200 mm³)
-
This compound
-
Vehicle control (e.g., 0.5% CMC-Na or 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)
-
Calipers
-
Analytical balance
Procedure:
-
Tumor Growth and Randomization:
-
Monitor tumor growth in the expanded PDX cohort.
-
When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
Treatment Administration:
-
Prepare this compound in a suitable vehicle. For oral administration, a homogeneous suspension in CMC-Na can be used. For injection, a clear solution with DMSO, PEG300, and Tween 80 is recommended.
-
Administer this compound at a predetermined dose (e.g., 10-60 mg/kg) and schedule (e.g., daily or every other day). The route of administration (e.g., oral gavage, intraperitoneal, or intravenous injection) should be optimized for the specific PDX model and study design.
-
Administer the vehicle to the control group following the same schedule and route.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
-
Endpoint and Tissue Collection:
-
The study endpoint may be determined by a specific tumor volume, a predetermined study duration, or signs of toxicity.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Tumors can be divided for various analyses, including histology, immunohistochemistry (IHC), Western blotting, and metabolomics.
-
Data Presentation
Quantitative data from PDX studies should be presented in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 8 | 152.4 ± 12.1 | 1258.7 ± 105.3 | - | - |
| This compound (30 mg/kg) | 8 | 149.8 ± 11.5 | 489.2 ± 65.7 | 61.1 | <0.01 |
Table 2: Animal Body Weight
| Treatment Group | Number of Mice (n) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Mean Change in Body Weight (%) |
| Vehicle Control | 8 | 22.5 ± 0.8 | 24.1 ± 0.9 | +7.1 |
| This compound (30 mg/kg) | 8 | 22.3 ± 0.7 | 23.5 ± 0.8 | +5.4 |
Table 3: Biomarker Analysis in Tumor Tissue
| Treatment Group | Biomarker | Mean Expression Level ± SEM (Arbitrary Units) | p-value |
| Vehicle Control | GPX4 | 1.8 ± 0.2 | - |
| This compound (30 mg/kg) | GPX4 | 0.7 ± 0.1 | <0.05 |
| Vehicle Control | 4-HNE (Lipid Peroxidation Marker) | 0.5 ± 0.1 | - |
| This compound (30 mg/kg) | 4-HNE (Lipid Peroxidation Marker) | 2.3 ± 0.3 | <0.01 |
Conclusion
The use of this compound in PDX models offers a promising avenue for investigating ferroptosis as a therapeutic strategy in a clinically relevant setting. These application notes provide a framework for designing and executing such studies, from model establishment to data interpretation. Careful adherence to these protocols will enable researchers to generate robust and reliable data on the efficacy and mechanism of action of this compound in a variety of cancer types.
References
- 1. Detection of Ferroptosis in Patient-Derived Tumor Models. | Semantic Scholar [semanticscholar.org]
- 2. Detection of Ferroptosis in Patient-Derived Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Studies with Piperazine Erastin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Piperazine Erastin (PE), a potent inducer of ferroptosis. The following sections detail its mechanism of action, established dosages, treatment schedules in preclinical models, and detailed experimental protocols to guide researchers in designing their own in vivo studies.
This compound is an analog of erastin with improved aqueous solubility and metabolic stability, making it more suitable for in vivo applications.[1][2] It functions by inducing ferroptosis, an iron-dependent form of non-apoptotic cell death, primarily through the inhibition of the cystine/glutamate antiporter system Xc-.[2][3] This inhibition leads to the depletion of intracellular glutathione (GSH), a key antioxidant, and subsequent inactivation of glutathione peroxidase 4 (GPX4).[3] The accumulation of lipid reactive oxygen species (ROS) ultimately results in cell death.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and treatment schedules for this compound in various mouse models.
Table 1: this compound Dosage and Administration in Xenograft Mouse Models
| Cancer Cell Line | Mouse Strain | Dosage (mg/kg) | Administration Route | Vehicle | Reference |
| HT-1080 | Athymic nude mice | 40 | Subcutaneous (s.c.) | 0.625% DMSO/99.375% HBSS (pH 2) | |
| HT-1080 | Athymic nude mice | 30 | Tail Vein (i.v.) | Not specified | |
| HT-1080 | Xenograft mouse model | 10 or 60 | Not specified | Not specified | |
| B cell lymphoma | Xenograft model | Not specified | Not specified | Not specified | |
| NCI-H1975 | Nude mice | Not specified | Not specified | Not specified |
Table 2: this compound Treatment Schedule in a Xenograft Mouse Model
| Cancer Cell Line | Mouse Strain | Treatment Protocol | Reference |
| HT-1080 | Athymic nude mice | Day 1: 4 million cells s.c.; Day 2: 40 mg/kg PE s.c.; Day 4: Repeat 40 mg/kg PE s.c.; Day 7, 9, 11, 13: 30 mg/kg PE i.v. |
Table 3: this compound Dosage and Administration in Healthy Mice
| Mouse Strain | Dosage (mg/kg) | Administration Route | Vehicle | Treatment Schedule | Reference |
| C57BL/6 | 25 | Intraperitoneal (i.p.) | 5% DMSO + 40% PEG400 + 5% Tween-80 + 50% physiological saline | Injections for 2 days at 12-hour intervals |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Human Fibrosarcoma (HT-1080) Xenograft Model
This protocol is adapted from a study demonstrating the anti-tumor effects of this compound.
1. Animal Model and Cell Line:
-
Animal: Athymic nude mice.
-
Cell Line: HT-1080 human fibrosarcoma cells.
2. Materials:
-
This compound (PE)
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
HT-1080 cells
-
Syringes and needles for subcutaneous and intravenous injections
3. Procedure:
-
Cell Implantation: Subcutaneously inject four million HT-1080 cells into the flank of each mouse.
-
This compound Preparation:
-
For subcutaneous injection: Prepare a 40 mg/kg solution in a vehicle of 0.625% DMSO and 99.375% HBSS (pH adjusted to 2).
-
For intravenous injection: Prepare a 30 mg/kg solution (vehicle not specified, but a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).
-
-
Treatment Schedule:
-
Day 2 (post-cell injection): Administer 400 µL of the 40 mg/kg PE solution subcutaneously at the tumor site.
-
Day 4: Repeat the subcutaneous injection of 40 mg/kg PE.
-
Day 7, 9, 11, and 13: Administer 300 µL of the 30 mg/kg PE solution via tail vein injection.
-
-
Tumor Monitoring: Measure tumor size regularly (e.g., every other day) using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for ferroptosis markers).
Protocol 2: Investigation of this compound-Induced Ferroptosis in Healthy Tissues
This protocol is based on a study assessing the physiological and pathological effects of erastin in healthy mice.
1. Animal Model:
-
Animal: Male C57BL/6 mice.
2. Materials:
-
This compound (PE)
-
DMSO
-
PEG400
-
Tween-80
-
Physiological saline
-
Syringes and needles for intraperitoneal injections
3. Procedure:
-
This compound Preparation: Prepare a 25 mg/kg solution in a vehicle of 5% DMSO, 40% PEG400, 5% Tween-80, and 50% physiological saline.
-
Treatment Schedule: Administer the PE solution via intraperitoneal injection every 12 hours for 2 days.
-
Sample Collection: Six hours after the final injection, anesthetize the mice and collect blood and tissues (e.g., brain, duodenum, kidney, spleen, liver) for analysis.
-
Analysis:
-
Blood: Analyze for serum iron levels and complete blood count.
-
Tissues:
-
Measure levels of malondialdehyde (MDA) as a marker of lipid peroxidation.
-
Measure levels of glutathione (GSH) and the expression of glutathione peroxidase 4 (GPX4).
-
Perform histological analysis (e.g., H&E staining, Prussian blue staining for iron deposition) to assess morphological changes.
-
-
Visualizations
Signaling Pathway of this compound-Induced Ferroptosis
Caption: this compound induces ferroptosis by inhibiting System Xc-.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo xenograft study with this compound.
References
Application Notes and Protocols for Alamar Blue Cell Viability Assay with Piperazine Erastin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising target for cancer therapy. Piperazine Erastin, an analog of Erastin, is a potent inducer of ferroptosis.[1] It triggers cell death by inhibiting the cystine/glutamate antiporter system Xc-, leading to depletion of intracellular glutathione (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4).[2] Accurate and reliable methods to assess cell viability following treatment with ferroptosis inducers are crucial for drug screening and mechanistic studies.
The Alamar Blue assay is a widely used, non-toxic, and sensitive method for measuring cell viability and cytotoxicity.[3] The assay is based on the reduction of the blue, non-fluorescent indicator dye, resazurin, to the pink, highly fluorescent resorufin by metabolically active cells.[3] The intensity of the fluorescence or absorbance is proportional to the number of viable cells. This document provides detailed application notes and protocols for utilizing the Alamar Blue assay to determine the cytotoxic effects of this compound on cancer cell lines.
Data Presentation
Quantitative Summary of this compound Activity and Assay Parameters
The following tables summarize key quantitative data for the application of the Alamar Blue assay with this compound.
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| HGC-27 | Gastric Cancer | 14.39 ± 0.38 | [4] |
| MM.1S | Multiple Myeloma | ~15 | |
| RPMI8226 | Multiple Myeloma | ~10 |
Note: IC50 values can vary depending on the cell line, assay conditions, and treatment duration.
| Parameter | Recommendation | Notes |
| Cell Seeding Density | 1 x 10⁴ cells/mL (initial suggestion) | Optimal density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay. |
| This compound Concentration Range | 0.1 - 100 µM (for IC50 determination) | A wide range of concentrations should be tested to generate a complete dose-response curve. |
| Treatment Duration | 24 - 72 hours | The optimal incubation time with this compound may vary depending on the cell line and the specific research question. |
| Alamar Blue Incubation Time | 1 - 4 hours | Longer incubation times can increase sensitivity, but should be optimized to remain within the linear range of the assay. |
| Fluorescence Reading (Excitation/Emission) | 530-570 nm / 580-610 nm | |
| Absorbance Reading (Primary/Reference) | 570 nm / 600 nm |
Experimental Protocols
Principle of the Alamar Blue Assay
Metabolically active cells maintain a reducing environment within their cytoplasm. The Alamar Blue reagent contains resazurin, a blue and non-fluorescent redox indicator. In viable cells, intracellular reductases convert resazurin to the pink and highly fluorescent resorufin. This conversion can be quantified by measuring fluorescence or absorbance, providing a direct measure of cell viability.
Materials
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Alamar Blue Cell Viability Reagent
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Adherent cancer cell line of interest
-
96-well clear-bottom black tissue culture plates (for fluorescence) or clear plates (for absorbance)
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader with fluorescence or absorbance capabilities
Experimental Workflow
Caption: Experimental workflow for assessing cell viability with this compound using the Alamar Blue assay.
Step-by-Step Protocol
-
Cell Seeding: a. Harvest cells that are in the logarithmic phase of growth. b. Count the cells and adjust the cell suspension to the desired concentration (e.g., 1 x 10⁵ cells/mL) in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Include wells with medium only (no cells) to serve as a background control. e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
This compound Treatment: a. Prepare a series of dilutions of this compound in complete culture medium from a stock solution. The final concentrations should span a range appropriate for determining the IC50 value (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). b. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Alamar Blue Assay: a. After the treatment period, add Alamar Blue reagent to each well in an amount equal to 10% of the volume in the well (e.g., 10 µL of Alamar Blue for 100 µL of medium). b. Gently mix the plate on a shaker for 1 minute. c. Incubate the plate for 1-4 hours at 37°C, protected from direct light. The optimal incubation time should be determined empirically for each cell line and cell density. d. Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence/absorbance value of the "medium only" control wells from all other readings.
-
Calculate Percent Viability: Express the results as a percentage of the vehicle-treated control cells.
-
% Viability = (Corrected reading of treated cells / Corrected reading of vehicle control cells) x 100
-
-
Dose-Response Curve and IC50 Determination: a. Plot the percent viability against the logarithm of the this compound concentration. b. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Signaling Pathway
This compound-Induced Ferroptosis
Caption: Signaling pathway of this compound-induced ferroptosis.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence/absorbance | Contamination of culture medium or reagents. | Use fresh, sterile reagents and aseptic techniques. Ensure the Alamar Blue reagent has been stored properly, protected from light. |
| Low signal or poor sensitivity | Insufficient cell number or short Alamar Blue incubation time. | Optimize cell seeding density. Increase the Alamar Blue incubation time (e.g., up to 24 hours), ensuring it remains within the linear range. |
| High variability between replicate wells | Uneven cell seeding or pipetting errors. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Results not reproducible | Variation in cell passage number or health. Inconsistent incubation times. | Use cells within a consistent passage number range. Standardize all incubation times precisely. |
Conclusion
The Alamar Blue assay is a robust and reliable method for assessing cell viability in response to treatment with the ferroptosis inducer, this compound. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can obtain accurate and reproducible data for drug screening, IC50 determination, and mechanistic studies of ferroptosis. Proper optimization of cell density and incubation times is critical to ensure the validity of the results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The alamar blue assay in the context of safety testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of ROS Production with Piperazine Erastin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid-based reactive oxygen species (ROS).[1][2] Piperazine Erastin, an analog of Erastin, is a potent inducer of ferroptosis.[3] It primarily functions by inhibiting the cystine/glutamate antiporter (system Xc-), which leads to a depletion of intracellular cysteine.[4] This, in turn, inhibits the synthesis of glutathione (GSH), a critical antioxidant.[2] The reduction in GSH levels compromises the activity of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. The resulting accumulation of lipid ROS leads to oxidative damage and ultimately, cell death. Erastin has also been shown to induce ROS through mitochondrial dysfunction.
Flow cytometry is a powerful technique for the quantitative analysis of intracellular ROS on a single-cell basis. By utilizing fluorescent probes that become activated in the presence of ROS, researchers can measure the extent of oxidative stress induced by compounds like this compound. One of the most commonly used probes for this purpose is 2',7'-dichlorodihydrofluorescein diacetate (DCFDA-AM). This cell-permeant molecule is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescent signal, measured by a flow cytometer, is directly proportional to the level of intracellular ROS.
These application notes provide a detailed protocol for the analysis of ROS production in response to this compound treatment using flow cytometry and DCFDA-AM staining.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced ROS production and the experimental workflow for its measurement by flow cytometry.
References
- 1. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical mechanism of erastin-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Western Blot Analysis of GPX4 Expression Following Piperazine Erastin Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1] Glutathione Peroxidase 4 (GPX4) is a central negative regulator of ferroptosis, functioning to reduce lipid hydroperoxides to non-toxic lipid alcohols.[2] Piperazine Erastin, a potent analog of Erastin, is a well-known inducer of ferroptosis.[3][4] Its mechanism involves the inhibition of the cystine/glutamate antiporter System Xc-, which leads to the depletion of intracellular cysteine, subsequent depletion of glutathione (GSH), and ultimately the inactivation and decreased expression of GPX4. This application note provides a detailed protocol for treating cells with this compound and quantifying the resulting changes in GPX4 protein expression using Western blotting.
Signaling Pathway and Mechanism of Action
This compound induces ferroptosis by targeting the System Xc- transporter. This inhibition blocks the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). The resulting GSH depletion leads to the inactivation of the selenoenzyme GPX4. With GPX4 activity diminished, lipid reactive oxygen species (ROS) accumulate, leading to extensive lipid peroxidation and ultimately, cell death by ferroptosis. Studies have demonstrated that treatment with Erastin analogs can lead to a marked decrease in GPX4 protein expression levels.
References
Application Notes and Protocols for In Vivo Imaging of Tumor Response to Piperazine Erastin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a promising anti-cancer strategy.[1][2][3] Piperazine Erastin (PE), a more water-soluble and metabolically stable analog of the pioneering ferroptosis inducer Erastin, has demonstrated significant efficacy in preclinical cancer models.[4][5] It effectively triggers ferroptosis, leading to the suppression of tumor growth.
Monitoring the therapeutic response to this compound in real-time is crucial for optimizing dosing strategies and understanding its pharmacodynamics. Non-invasive in vivo imaging techniques provide a powerful tool for longitudinally assessing tumor viability and the induction of ferroptosis. This document provides detailed protocols for establishing tumor xenograft models, administering this compound, and performing in vivo imaging to monitor the tumor's response.
Mechanism of Action: this compound-Induced Ferroptosis
This compound induces ferroptosis primarily by inhibiting the cystine/glutamate antiporter, System Xc⁻. This inhibition blocks the cellular uptake of cystine, a critical precursor for the synthesis of the antioxidant glutathione (GSH). The resulting depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) ultimately leads to iron-dependent oxidative damage and cell death.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies involving this compound and related ferroptosis inducers.
Table 1: this compound In Vivo Dosing Regimens
| Cancer Model | Animal Model | Drug | Dosage | Administration Route | Reference |
|---|---|---|---|---|---|
| Fibrosarcoma (HT-1080) | Athymic Nude Mice | This compound | 40 mg/kg (s.c.), then 30 mg/kg (i.v.) | Subcutaneous & Intravenous | |
| B Cell Lymphoma | Mouse Xenograft | Imidazole Ketone Erastin | Not specified | Not specified | |
| NSCLC (HCC827) | Nude Mice | Erastin | 5 mg/kg | Intraperitoneal | |
| Adenocarcinoma (NCI-H1975) | Nude Mice | Erastin | Not specified | Not specified |
| Ovarian Cancer | Xenograft Model | Erastin | Not specified | Not specified | |
Table 2: Quantitative Tumor Response to this compound and Analogs
| Cancer Model | Treatment | Key Finding | Outcome | Reference |
|---|---|---|---|---|
| Fibrosarcoma (HT-1080) | This compound | Significant delay in tumor growth | Tumor growth suppression | |
| B Cell Lymphoma | Imidazole Ketone Erastin | Inhibition of tumor growth | Tumor growth suppression | |
| Adenocarcinoma (NCI-H1975) | Erastin + X-ray | Enhanced radiosensitivity | Decreased intratumoral glutathione | |
| NSCLC (HCC827) | Erastin + Celastrol | Synergistic inhibition of tumor growth | Reduced tumor volume and weight |
| Ovarian Cancer | Erastin + Cisplatin | Synergistic inhibition of tumor growth | Enhanced therapeutic effect | |
Experimental Workflow for In Vivo Imaging
The overall process involves establishing a tumor model, treating with this compound, administering an imaging agent that targets a hallmark of ferroptosis (e.g., phosphatidylserine exposure), and acquiring images over time to assess the therapeutic response.
Detailed Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Tumor Xenograft Model
This protocol describes a general method for creating a subcutaneous tumor model, which is widely used for efficacy studies. The HT-1080 cell line is provided as an example.
Materials:
-
HT-1080 fibrosarcoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude mice (e.g., FoxN1nu)
-
Syringes (1 mL) and needles (27G)
-
Calipers
Procedure:
-
Cell Culture: Culture HT-1080 cells in a 37°C, 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase and >95% viable before harvesting.
-
Cell Preparation:
-
Wash cells with sterile PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, transfer cells to a conical tube, and centrifuge.
-
Resuspend the cell pellet in sterile PBS or serum-free medium and perform a cell count (e.g., using a hemocytometer).
-
Centrifuge again and resuspend the pellet to a final concentration of 5.0 x 10⁷ cells/mL in a 1:1 mixture of cold PBS (or serum-free media) and Matrigel. Keep on ice.
-
-
Animal Handling: Allow mice to acclimatize for at least one week before the procedure. All procedures must be performed in accordance with approved IACUC protocols.
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneously inject 100 µL of the cell suspension (containing 5.0 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Proceed with the treatment protocol when tumors reach a predetermined size (e.g., 50-100 mm³).
-
Protocol 2: In Vivo Administration of this compound
This protocol is based on a published study using an HT-1080 xenograft model and may require optimization for other models.
Materials:
-
This compound (powder)
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O). Note: Vehicle must be optimized for solubility and animal tolerance.
-
Tumor-bearing mice from Protocol 1.
-
Syringes and needles appropriate for the chosen administration route.
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, prepare the final working solution by adding the co-solvents sequentially to the DMSO stock to achieve the desired final concentration (e.g., 3-4 mg/mL for a 30-40 mg/kg dose). Ensure the solution is clear. Prepare fresh for each use.
-
-
Animal Grouping: Randomize mice into treatment and control groups (n ≥ 5 per group) once tumors reach the target volume.
-
Administration:
-
Control Group: Administer an equivalent volume of the vehicle solution following the same schedule as the treatment group.
-
Treatment Group (Example Regimen):
-
Day 1: Administer 40 mg/kg this compound subcutaneously near the tumor site.
-
Day 3: Repeat the subcutaneous injection.
-
Day 6 onwards: Administer 30 mg/kg this compound via tail vein injection every other day for a specified number of doses (e.g., four times).
-
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.
Protocol 3: In Vivo Imaging of Ferroptosis with a PS-Targeting Dye
This protocol describes a general method for imaging ferroptosis using a near-infrared (NIR) fluorescent dye that binds to exposed phosphatidylserine (PS), a marker for both apoptotic and ferroptotic cells. The use of Imidazole Ketone Erastin (IKE) and the dye CJ215 is cited as a specific example.
Materials:
-
Tumor-bearing mice undergoing treatment (from Protocol 2).
-
PS-targeting NIR fluorescent dye (e.g., CJ215).
-
Sterile PBS for dilution.
-
In vivo imaging system (IVIS) capable of NIR fluorescence detection.
Procedure:
-
Timing of Imaging: The optimal window for imaging depends on the kinetics of drug action and cell death. For Erastin analogs, ferroptosis typically occurs within 24-48 hours.
-
Dye Administration:
-
Twenty-four hours after administering a dose of this compound (or its analog), inject the PS-targeting dye (e.g., CJ215) via tail vein. The exact dose of the dye should be based on the manufacturer's recommendations or prior optimization.
-
-
In Vivo Imaging:
-
Anesthetize the mice.
-
Place the mouse in the imaging chamber of the NIR fluorescence imaging system.
-
Acquire images at multiple time points post-dye injection (e.g., 24, 48, and 72 hours). This allows for the assessment of dye accumulation at the tumor site and clearance from the body.
-
-
Image Analysis:
-
Use the system's software to draw regions of interest (ROIs) over the tumor and a non-tumor area (e.g., muscle) for background measurement.
-
Quantify the average fluorescence intensity within the ROIs.
-
Calculate the contrast-to-noise ratio (CNR) or tumor-to-background ratio to assess specific signal accumulation.
-
Compare the signal intensity in the this compound-treated group to the vehicle-treated control group over time. A significant increase in fluorescence in the treated tumors indicates induction of cell death.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis inducer erastin sensitizes NSCLC cells to celastrol through activation of the ROS–mitochondrial fission–mitophagy axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to dissolve Piperazine Erastin for in vitro experiments
Welcome to the technical support center for Piperazine Erastin. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and more water-soluble analog of Erastin.[1] It is a small molecule that induces a form of iron-dependent, non-apoptotic cell death called ferroptosis.[1][2] Its primary mechanism involves the inhibition of the cystine/glutamate antiporter system Xc-, leading to depletion of intracellular glutathione (GSH), and interaction with mitochondrial voltage-dependent anion channels (VDACs).[3][4] This disruption of the cell's antioxidant defense system results in the accumulation of lipid-based reactive oxygen species (ROS) and subsequent cell death.
Q2: What is the recommended solvent for dissolving this compound for in vitro use?
A2: The recommended solvent for dissolving this compound for in vitro experiments is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use newly opened or properly stored anhydrous DMSO, as the compound's solubility is significantly impacted by moisture absorbed by the solvent.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in anhydrous DMSO. For example, to achieve a 10 mM stock solution, you would dissolve 6.45 mg of this compound (with a molecular weight of 645.19 g/mol ) in 1 mL of DMSO. It is recommended to vortex and, if necessary, use an ultrasonic bath to ensure complete dissolution.
Q4: How should I store the this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).
Q5: What is a typical working concentration for this compound in cell culture?
A5: The effective working concentration of this compound can vary depending on the cell line and experimental conditions. However, concentrations in the low micromolar range (e.g., 1-10 µM) are commonly used to induce ferroptosis. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, reducing its solvating capacity. The concentration you are trying to achieve may be too high.
-
Solution:
-
Use fresh, anhydrous DMSO.
-
Gently warm the solution at 37°C for a short period.
-
Use an ultrasonic bath to aid dissolution.
-
If the desired concentration is very high, consider preparing a slightly more dilute stock solution.
-
Issue 2: Precipitate forms in the cell culture medium after adding the this compound stock solution.
-
Possible Cause: This is a common issue with hydrophobic compounds when a concentrated DMSO stock is rapidly diluted into an aqueous medium, causing the compound to "crash out." The final concentration of this compound in the medium may exceed its aqueous solubility.
-
Solution:
-
Serial Dilution: Instead of adding the highly concentrated stock directly to the full volume of media, perform an intermediate dilution step. For example, dilute the 10 mM DMSO stock to 100 µM in cell culture medium first, and then add this intermediate solution to your final culture volume.
-
Increase Mixing: Immediately after adding the compound to the medium, gently swirl the plate or flask to ensure rapid and even distribution.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-related toxicity and precipitation.
-
Consider Serum: If working in serum-free media, the likelihood of precipitation increases. If your experimental design allows, the presence of a low percentage of serum (e.g., 1-2%) can help to solubilize the compound.
-
Issue 3: Inconsistent or no induction of ferroptosis in my cells.
-
Possible Cause:
-
The this compound may have degraded due to improper storage or repeated freeze-thaw cycles.
-
The cell line may be resistant to ferroptosis.
-
The working concentration may be too low.
-
-
Solution:
-
Always use freshly prepared working solutions from properly stored, single-use aliquots of the stock solution.
-
Perform a dose-response curve to determine the optimal concentration for your cell line.
-
Include positive controls for ferroptosis induction (e.g., RSL3) and negative controls (e.g., co-treatment with a ferroptosis inhibitor like Ferrostatin-1) to validate your assay.
-
Check the expression levels of key proteins involved in ferroptosis (e.g., GPX4, SLC7A11) in your cell line.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 33.33 - 100 | 51.66 - 154.99 | Use of fresh, anhydrous DMSO is critical. Ultrasonication may be required. |
| Ethanol | Insoluble | - | Not a recommended solvent. |
| Water | Insoluble | - | This compound is more water-soluble than Erastin, but still poorly soluble in aqueous solutions. |
| PBS (pH 7.2) | Insoluble | - | Not a recommended solvent for stock solutions. |
Table 2: Storage Conditions
| Form | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 645.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure: a. Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, weigh out 6.45 mg. b. Aseptically add the weighed this compound powder to a sterile microcentrifuge tube. c. Add 1 mL of anhydrous DMSO to the tube. d. Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. e. If particulates are still visible, place the tube in an ultrasonic bath for 5-10 minutes, or warm briefly to 37°C. f. Visually inspect the solution to ensure it is clear. g. Aliquot the stock solution into single-use, sterile tubes. h. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Working Solution and Treatment of Cells
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Cells seeded in a culture plate
-
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Intermediate Dilution (Recommended): Prepare a 100 µM intermediate solution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium. Mix well by gentle pipetting. c. Final Dilution: Add the required volume of the intermediate solution to the wells containing cells and media to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in a well containing 2 mL of medium, add 200 µL of the 100 µM intermediate solution. d. Gently swirl the plate to ensure even distribution of the compound. e. Include a vehicle control by adding the same final concentration of DMSO to a separate set of wells. f. Incubate the cells for the desired period and proceed with your downstream analysis.
Visualizations
Caption: Signaling pathway of this compound-induced ferroptosis.
References
Piperazine Erastin stability in cell culture media over time
Welcome to the Technical Support Center for Piperazine Erastin. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in cell culture media. Below you will find troubleshooting guides and frequently asked questions to ensure the effective application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Erastin?
A1: this compound is an analog of Erastin, a well-known inducer of ferroptosis, a form of iron-dependent, non-apoptotic cell death.[1][2] Compared to Erastin, this compound is designed to have improved physicochemical properties. It is more water-soluble and exhibits greater metabolic stability, making it a more effective agent for in vitro and in vivo studies.[3][4]
Q2: How should I store my this compound stock solution?
A2: For long-term storage, this compound powder should be stored at -20°C for up to three years.[1] Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C. To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous, high-purity DMSO, as the presence of water can affect the solubility and stability of the compound.
Q4: How stable is this compound once diluted in cell culture media?
A4: While this compound is known to be more metabolically stable than its parent compound, Erastin, its stability in cell culture media can be influenced by several factors. These include the specific components of the medium, the presence and concentration of serum (which contains enzymes), the pH of the medium, and the incubation temperature. It is advisable to prepare fresh dilutions of this compound in your cell culture medium for each experiment. For long-term experiments, the stability should be empirically determined.
Q5: What are the primary cellular targets of this compound?
A5: this compound, similar to Erastin, induces ferroptosis primarily by inhibiting the cystine/glutamate antiporter known as system Xc-. This inhibition leads to a depletion of intracellular cysteine, which is a crucial component for the synthesis of the antioxidant glutathione (GSH). The resulting GSH depletion inactivates the enzyme glutathione peroxidase 4 (GPX4), leading to an accumulation of lipid-based reactive oxygen species (ROS) and ultimately, ferroptotic cell death.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no induction of ferroptosis. | Degradation of this compound: The compound may have degraded in the stock solution or in the cell culture medium. | - Ensure proper storage of stock solutions (-80°C for long-term). - Prepare fresh dilutions in media for each experiment. - Perform a stability study to determine the half-life of this compound in your specific experimental conditions (see Experimental Protocols). |
| Incorrect concentration: The concentration of this compound may be too low to induce ferroptosis in your cell line. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line. - Consult the literature for effective concentrations in similar cell lines. | |
| Cell line resistance: Some cell lines may be inherently resistant to ferroptosis. | - Confirm that your cell line expresses the necessary components of the ferroptosis pathway (e.g., system Xc-). - Consider using a positive control for ferroptosis induction (e.g., RSL3). | |
| High variability between replicate experiments. | Inconsistent compound activity: This could be due to degradation during storage or handling. | - Aliquot stock solutions to minimize freeze-thaw cycles. - Ensure consistent timing between the preparation of the working solution and its addition to the cells. |
| Precipitation of the compound: this compound may precipitate in the cell culture medium, especially at higher concentrations. | - Visually inspect the media for any signs of precipitation after adding this compound. - Consider using a lower final concentration or a different formulation if precipitation is observed. | |
| Unexpected off-target effects. | Degradation products: The degradation products of this compound may have their own biological activities. | - If you suspect degradation, perform a stability analysis using HPLC or LC-MS/MS to identify any breakdown products. - Always use freshly prepared solutions to minimize the presence of degradation products. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Ensure the final concentration of DMSO in your cell culture medium is below a non-toxic level (typically ≤ 0.1%). - Include a vehicle control (media with the same concentration of DMSO) in your experiments. |
Data Presentation
Due to the lack of publicly available quantitative stability data for this compound in cell culture media, the following tables are presented as illustrative examples . Researchers should perform their own stability studies to obtain precise data for their specific experimental conditions.
Table 1: Illustrative Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (Hours) | % Remaining this compound (Mean ± SD) |
| 0 | 100 ± 0.0 |
| 2 | 95.2 ± 2.1 |
| 4 | 88.7 ± 3.5 |
| 8 | 76.1 ± 4.2 |
| 12 | 65.4 ± 3.9 |
| 24 | 45.8 ± 5.1 |
| 48 | 20.3 ± 4.8 |
Table 2: Illustrative Comparison of this compound Stability in Different Media (at 24 hours)
| Cell Culture Medium (supplemented with 10% FBS) | % Remaining this compound (Mean ± SD) |
| DMEM | 45.8 ± 5.1 |
| RPMI-1640 | 52.3 ± 4.7 |
| McCoy's 5A | 48.1 ± 5.5 |
| Serum-Free Medium | 85.6 ± 2.9 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time.
1. Preparation of Incubation Medium:
-
Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Pre-warm the medium to 37°C in a sterile container.
2. Incubation:
-
From a concentrated DMSO stock solution of this compound, spike the pre-warmed medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is kept constant and non-toxic (e.g., <0.1%).
-
Gently mix the solution.
-
Incubate the medium at 37°C in a humidified cell culture incubator with 5% CO₂.
-
As a control, prepare a sample of this compound in a simple buffer (e.g., PBS) to assess its inherent chemical stability.
3. Sample Collection:
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
To immediately halt any potential degradation, mix the collected aliquot with an equal volume of ice-cold acetonitrile to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.
-
Store the supernatant at -80°C until analysis.
4. Sample Analysis:
-
Analyze the concentration of the parent this compound compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Plot the percentage of the remaining compound against time to determine the stability profile and calculate the half-life (t₁/₂) of this compound in the tested medium.
Visualizations
Caption: Workflow for determining this compound stability.
Caption: this compound's mechanism of inducing ferroptosis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Efficacy of Piperazine Erastin In Vitro
Welcome to the technical support center for Piperazine Erastin. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to the in vitro efficacy of this compound, a potent inducer of ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell death?
This compound is a more water-soluble and metabolically stable analog of Erastin.[1][2] It induces a form of regulated cell death called ferroptosis.[1][3][4] Its primary mechanism of action is the inhibition of the system Xc- cystine/glutamate antiporter. This inhibition blocks the uptake of cystine, a crucial component for the synthesis of glutathione (GSH). The resulting GSH depletion leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that protects cells from lipid peroxidation. The accumulation of lipid reactive oxygen species (ROS) ultimately leads to iron-dependent cell death.
Q2: I am not observing the expected level of cell death with this compound. What are the potential reasons?
Several factors can contribute to the low efficacy of this compound in vitro:
-
Cell Line Resistance: Some cancer cell lines exhibit intrinsic resistance to ferroptosis inducers. This can be due to various factors, including low baseline levels of intracellular labile iron or the expression of compensatory antioxidant pathways.
-
Suboptimal Concentration: The effective concentration of this compound is cell-line dependent. A dose-response experiment is crucial to determine the optimal concentration for your specific cell model.
-
Compound Instability or Degradation: Although more stable than Erastin, improper storage or handling of this compound can lead to degradation. Stock solutions should be prepared fresh and stored correctly.
-
Low Intracellular Iron Levels: Ferroptosis is an iron-dependent process. Cells with low basal levels of labile iron may be less sensitive to this compound.
-
Experimental Conditions: Factors such as cell density, media composition, and duration of treatment can significantly influence the outcome.
Q3: How can I confirm that the observed cell death is indeed ferroptosis?
To validate that this compound is inducing ferroptosis, you should perform co-treatment experiments with known inhibitors of ferroptosis.
-
Ferroptosis Inhibitors: Co-incubation with lipophilic antioxidants like Ferrostatin-1 or Liproxstatin-1 should rescue the cells from this compound-induced death.
-
Iron Chelators: Treatment with an iron chelator, such as Deferoxamine (DFO), should also inhibit cell death, confirming the iron-dependent nature of the process.
-
Other Cell Death Pathway Inhibitors: To ensure specificity, inhibitors of other cell death pathways, such as the apoptosis inhibitor Z-VAD-FMK, should not prevent cell death induced by this compound.
Q4: What are the recommended storage and handling conditions for this compound?
Proper storage is critical for maintaining the activity of this compound.
-
Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. It is recommended to use freshly opened DMSO as it can be hygroscopic, which can affect solubility.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low efficacy issues with this compound.
Initial Checks
-
Compound Integrity:
-
Verify the source and quality of the this compound.
-
Ensure proper storage conditions have been maintained for both the powder and stock solutions.
-
Prepare fresh dilutions from a new stock aliquot for each experiment.
-
-
Cell Culture Conditions:
-
Use cells within a consistent and low passage number range.
-
Ensure uniform cell seeding density across all wells, as cell confluency can affect susceptibility to ferroptosis.
-
Confirm the absence of contamination (e.g., mycoplasma).
-
Experimental Optimization
If the initial checks do not resolve the issue, proceed with the following optimization steps:
| Problem | Possible Cause | Recommended Solution |
| Low or no cell death | Suboptimal concentration of this compound. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 for your cell line. |
| Inappropriate incubation time. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Cell line is resistant to ferroptosis. | Test other known ferroptosis inducers like RSL3, which acts by directly inhibiting GPX4. If cells are resistant to multiple inducers, they may have a robust anti-ferroptotic mechanism. | |
| Inconsistent results | Variability in experimental setup. | Standardize all experimental parameters, including cell seeding density, treatment volumes, and incubation times. |
| Instability of this compound in media. | Prepare fresh working solutions of this compound immediately before each experiment. | |
| Cell death is not rescued by ferroptosis inhibitors | The observed cell death is not ferroptosis. | Co-treat with inhibitors of other cell death pathways (e.g., apoptosis, necroptosis) to identify the active mechanism. |
| Ineffective concentration of the inhibitor. | Titrate the concentration of the ferroptosis inhibitor (e.g., Ferrostatin-1) to ensure it is used at an effective dose. |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well plates
-
This compound
-
Cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Lipid ROS Assay (C11-BODIPY 581/591)
This assay measures lipid peroxidation, a key hallmark of ferroptosis.
Materials:
-
Cells cultured in appropriate plates or dishes
-
This compound
-
C11-BODIPY 581/591 dye (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Staining: Add C11-BODIPY 581/591 to the cells at a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. Upon oxidation, the fluorescence of the C11-BODIPY probe shifts from red to green, and the ratio of green to red fluorescence is used to quantify lipid ROS.
Iron Assay (Phen Green SK)
This protocol measures the intracellular labile iron pool.
Materials:
-
Cells cultured in appropriate plates or dishes
-
Phen Green SK dye
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as required for your experiment.
-
Staining: Incubate cells with Phen Green SK dye at a final concentration of 5 µM for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the cells by flow cytometry. The fluorescence of Phen Green SK is quenched by iron, so a decrease in fluorescence intensity indicates an increase in the intracellular labile iron pool.
Visualizations
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: A stepwise workflow for troubleshooting low efficacy.
Caption: A decision tree to diagnose the cause of low efficacy.
References
Technical Support Center: Piperazine Erastin In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Piperazine Erastin in in vivo experiments. The information is designed to help optimize dosage for maximum efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: Based on published studies, a common starting dose for this compound in mouse xenograft models is in the range of 30-40 mg/kg.[1] However, doses have been reported from 10 mg/kg up to 60 mg/kg.[1][2] It is crucial to perform a pilot study to determine the optimal dose for your specific animal model and cancer cell line.
Q2: What is the reported toxicity of this compound in vivo?
A2: Studies in nude mice with HT-1080 tumor xenografts have reported no significant adverse effects or toxicity at doses as high as 60 mg/kg.[2] In this model, this compound treatment led to a significant delay in tumor growth.[1] However, it is important to note that studies on the parent compound, erastin, have shown some toxicity in healthy tissues of mice, including iron deposition and pathological changes in the brain, kidney, and duodenum. Therefore, careful monitoring for signs of toxicity is always recommended when using any erastin analog.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has improved water solubility compared to its parent compound, erastin. However, it still requires a specific vehicle for in vivo delivery. A commonly used formulation involves creating a stock solution in DMSO and then diluting it with a mixture of PEG300, Tween-80, and saline. It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Q4: What are the common routes of administration for this compound?
A4: The most frequently reported routes of administration in mouse models are subcutaneous (s.c.) and intravenous (i.v.) via tail vein injection. The choice of administration route will depend on the experimental design and the target tumor site.
Q5: My this compound solution is precipitating. What can I do?
A5: Precipitation can be a common issue. Here are a few troubleshooting steps:
-
Ensure Fresh DMSO: Use newly opened, anhydrous DMSO for your stock solution, as hygroscopic DMSO can significantly impact solubility.
-
Sequential Addition of Solvents: Follow the protocol carefully, adding each co-solvent one by one and ensuring the solution is clear before adding the next.
-
Sonication/Heating: Gentle warming or sonication can help redissolve any precipitate.
-
Check Final Concentration: Ensure your final working concentration does not exceed the solubility limits of the chosen vehicle. The solubility in a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline solution is reported to be ≥ 2.5 mg/mL.
Q6: I am not observing the expected anti-tumor effect. What could be the reason?
A6: Several factors could contribute to a lack of efficacy:
-
Suboptimal Dose: The dose might be too low for your specific model. Consider performing a dose-escalation study.
-
Administration Frequency and Duration: The dosing schedule may need optimization. Some protocols involve repeated injections every other day.
-
Tumor Model Sensitivity: Not all tumor types are equally sensitive to ferroptosis induction.
-
Compound Stability: Ensure the compound has been stored correctly (powder at -20°C) and that working solutions are prepared fresh.
-
Metabolic Instability: While this compound is more metabolically stable than erastin, its stability in your specific model might be a factor.
Quantitative Data Summary
Table 1: In Vivo Dosages and Administration of this compound
| Animal Model | Cancer Cell Line | Dosage | Administration Route | Vehicle/Formulation | Observed Outcome | Reference |
| Athymic Nude Mice | HT-1080 | 40 mg/kg | Subcutaneous (s.c.) | 0.625% DMSO / 99.375% HBSS (pH 2) | Significant delay in tumor growth | |
| Athymic Nude Mice | HT-1080 | 30 mg/kg | Tail Vein (i.v.) | 0.625% DMSO / 99.375% HBSS (pH 2) | Significant delay in tumor growth | |
| Nude Mice | (Tumor unspecified) | 60 mg/kg | Not specified | Not specified | Significant reduction in tumor growth with no adverse effects | |
| Mice | (General) | 10 or 60 mg/kg | Not specified | Not specified | Upregulation of Ptgs2 in the liver |
Table 2: Recommended In Vivo Formulations for this compound
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Solubility | Notes | Reference |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL | Prepare fresh. Add solvents sequentially. | |
| 2 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL | Use with caution for dosing periods longer than half a month. |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection (Saline-based Vehicle)
This protocol is adapted from methodologies described for in vivo studies.
-
Prepare Stock Solution: Dissolve this compound in fresh, anhydrous DMSO to a concentration of 25 mg/mL. Use sonication if necessary to ensure it is fully dissolved.
-
Prepare Working Solution (Example for 1 mL): a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of sterile saline (0.9% NaCl) to reach a final volume of 1 mL. e. The final concentration of this compound will be 2.5 mg/mL.
-
Administration: Use the freshly prepared working solution for injection on the same day.
Protocol 2: Monitoring In Vivo Toxicity
A general protocol for monitoring potential toxicity in mice treated with this compound.
-
Daily Observations:
-
Monitor the animals daily for any changes in behavior, such as lethargy, ruffled fur, or loss of appetite.
-
Record body weight at least three times per week. A significant weight loss (>15-20%) is a key indicator of toxicity.
-
-
Blood Analysis (Optional but Recommended):
-
At the end of the study (or at interim time points), collect blood samples for a complete blood count (CBC) and serum chemistry panel.
-
Pay close attention to markers of liver function (ALT, AST) and kidney function (BUN, creatinine), as the parent compound erastin has shown effects in these organs.
-
-
Histopathology:
-
At the end of the study, harvest major organs (liver, kidney, spleen, brain, duodenum) in addition to the tumor.
-
Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Perform Hematoxylin and Eosin (H&E) staining to examine for any pathological changes.
-
Consider Perls' Prussian blue staining to check for iron deposition in tissues.
-
Visualizations
Signaling Pathway of Erastin-Induced Ferroptosis
Caption: Mechanism of this compound-induced ferroptosis via inhibition of System Xc-.
General Experimental Workflow for In Vivo Studies
References
Technical Support Center: Overcoming Piperazine Erastin Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Piperazine Erastin, a potent inducer of ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell death?
A1: this compound is a more water-soluble and metabolically stable analog of erastin.[1] It induces a form of programmed cell death called ferroptosis, which is iron-dependent and characterized by the accumulation of lipid reactive oxygen species (ROS).[1][2] The primary mechanism of this compound involves the inhibition of the cystine/glutamate antiporter system Xc-, leading to depletion of intracellular cysteine.[3][4] This, in turn, inhibits the synthesis of glutathione (GSH), an essential cofactor for the antioxidant enzyme Glutathione Peroxidase 4 (GPX4). Reduced GPX4 activity leads to an accumulation of lipid peroxides, ultimately resulting in cell death.
Q2: My cancer cells are not responding to this compound treatment. What are the possible reasons for this resistance?
A2: Resistance to this compound can be multifactorial. The primary mechanisms of resistance often involve the upregulation of cellular antioxidant systems. Key resistance pathways include:
-
The GPX4-GSH Axis: Upregulation of GPX4 or increased intracellular GSH levels can detoxify lipid peroxides and counteract the effects of this compound.
-
The FSP1-CoQ10-NAD(P)H Pathway: Ferroptosis Suppressor Protein 1 (FSP1) can reduce Coenzyme Q10 (CoQ10), which acts as a lipophilic antioxidant to suppress lipid peroxidation, providing a GPX4-independent resistance mechanism.
-
NRF2 Antioxidant Response: Activation of the transcription factor NRF2 can lead to the upregulation of various antioxidant genes, contributing to ferroptosis resistance.
-
Iron Metabolism Alterations: Changes in iron uptake, storage, or export that limit the availability of intracellular labile iron can reduce the Fenton reaction-mediated generation of ROS, thereby conferring resistance.
-
Lipid Metabolism Reprogramming: Alterations in the composition of cellular membranes, particularly a decrease in polyunsaturated fatty acids (PUFAs), can make cells less susceptible to lipid peroxidation.
Q3: How can I confirm that this compound is inducing ferroptosis in my cell line?
A3: To confirm ferroptosis, you should observe the following key hallmarks:
-
Inhibition by Ferrostatin-1: Co-treatment with Ferrostatin-1, a specific inhibitor of ferroptosis, should rescue the cells from this compound-induced death.
-
Iron Dependence: The use of iron chelators, such as deferoxamine (DFO), should also prevent cell death.
-
Lipid ROS Accumulation: An increase in lipid peroxidation can be measured using fluorescent probes like C11-BODIPY 581/591.
-
GSH Depletion: A significant decrease in intracellular glutathione levels is a key indicator.
-
Lack of Apoptotic or Necroptotic Markers: You should not observe significant caspase-3 cleavage (apoptosis) or MLKL phosphorylation (necroptosis).
Troubleshooting Guides
Issue 1: Sub-optimal or no induction of cell death with this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Determine the optimal concentration of this compound for your specific cell line by performing a dose-response curve (e.g., 0.1 µM to 50 µM) and calculating the IC50 value. |
| Cell Line Resistance | Some cell lines exhibit intrinsic resistance. Consider using a synergistic drug combination to enhance sensitivity (see Issue 2). |
| Degraded Compound | Ensure proper storage of this compound stock solutions (-20°C for up to one month, -80°C for up to one year). Avoid repeated freeze-thaw cycles. |
| Low Iron Bioavailability | Supplement the culture medium with a source of iron, such as ferric citrate or ferrous ammonium sulfate, to enhance the labile iron pool. |
Issue 2: Acquired resistance to this compound after initial sensitivity.
| Possible Cause | Troubleshooting Step |
| Upregulation of Antioxidant Pathways | Investigate the expression levels of key resistance proteins such as GPX4, FSP1, and NRF2 via Western blot or qPCR. |
| Synergistic Drug Combinations | Combine this compound with other chemotherapeutic agents to overcome resistance. Several studies have shown synergistic effects with:Cisplatin: Can induce ferroptosis by depleting GSH.Paclitaxel: Can induce oxidative stress and modulate ferroportin-1.Docetaxel: Can regulate redox signaling to promote ferroptosis.Adriamycin (Doxorubicin): Erastin can enhance its uptake in resistant cells. |
Quantitative Data Summary
Table 1: Reported IC50 Values for Erastin Analogs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| HGC-27 | Gastric Cancer | Erastin | ~6.23 (IC30) | |
| HCT116 | Colorectal Cancer | Erastin | ~10 | |
| Calu1 | Lung Cancer | Erastin | Sensitive (exact value not provided) | |
| A549 | Lung Cancer | Erastin | Resistant (exact value not provided) | |
| HEY | Ovarian Cancer | Erastin | Sensitive (exact value not provided) | |
| COV318 | Ovarian Cancer | Erastin | Resistant (exact value not provided) |
Key Experimental Protocols
Protocol 1: Induction of Ferroptosis with this compound
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., RSL3).
-
Incubation: Incubate the cells for 24-72 hours, depending on the cell line and experimental endpoint.
-
Viability Assay: Assess cell viability using an MTT or CellTiter-Glo assay according to the manufacturer's instructions.
Protocol 2: Measurement of Lipid ROS
-
Cell Treatment: Seed cells in a 6-well plate or on glass coverslips and treat with this compound as described above.
-
Probe Loading: After treatment, wash the cells with warm PBS. Incubate the cells with 1-5 µM C11-BODIPY 581/591 in a serum-free medium for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Immediately analyze the cells using a fluorescence microscope or flow cytometer. Upon oxidation, the fluorescence of the probe shifts from red to green. The ratio of green to red fluorescence indicates the level of lipid peroxidation.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced ferroptosis.
Caption: Major mechanisms of resistance to ferroptosis.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Piperazine Erastin In Vivo Formulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Piperazine Erastin in vivo, specifically focusing on formulations with DMSO and PEG300.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and administration of this compound formulations.
| Problem | Potential Cause | Solution |
| Precipitation or phase separation of the formulation | - Solvent Shock: Rapid dilution of the DMSO stock solution into an aqueous environment.[1] - Low Temperature: Reduced solubility at lower temperatures.[1] - Incorrect Solvent Ratios: The proportion of DMSO, PEG300, and other co-solvents is not optimal for solubility. | - Sequential Addition of Solvents: Add each solvent one by one, ensuring the solution is clear before adding the next component.[2][3] - Gentle Warming and Sonication: If precipitation occurs, gentle warming and/or sonication can help redissolve the compound.[2] - Prepare Fresh: It is recommended to prepare the working solution for in vivo experiments fresh on the day of use. |
| Animal distress or adverse reactions post-injection | - Toxicity from the vehicle: High concentrations of DMSO can have biological effects and may cause side effects. - Toxicity from this compound: Although generally well-tolerated, high doses may lead to toxicity. - Formulation not at physiological pH. | - Optimize Vehicle Composition: Keep the percentage of DMSO as low as possible. Consider alternative formulations if toxicity is observed. - Dose-Range Finding Study: Perform a preliminary study to determine the maximum tolerated dose (MTD) in your specific animal model. - Ensure pH is suitable for injection: Adjust the pH of the final formulation if necessary, especially if aqueous buffers are used. |
| Inconsistent or unexpected experimental results | - Instability of the compound in the formulation: this compound may degrade over time, especially in aqueous solutions. - Incomplete dissolution of the compound: If the compound is not fully dissolved, the actual administered dose will be lower than intended. | - Use Freshly Prepared Solutions: Avoid storing the final formulation for extended periods. Stock solutions in DMSO can be stored at -80°C for up to 6 months. - Visually Inspect the Solution: Ensure the solution is clear and free of any visible precipitate before administration. |
Frequently Asked Questions (FAQs)
Formulation and Preparation
-
Q1: What is a recommended starting formulation for this compound in vivo? A common and effective formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation has been shown to achieve a solubility of at least 2.5 mg/mL. Another option for oral administration or when a longer dosing period is required is a mixture of 10% DMSO and 90% Corn Oil.
-
Q2: How do I prepare the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation? A step-by-step protocol is provided in the "Experimental Protocols" section below. The key is to add the solvents sequentially, starting with the DMSO stock of this compound, followed by PEG300, then Tween-80, and finally Saline, mixing thoroughly after each addition.
-
Q3: My this compound is not dissolving, what should I do? Ensure you are using fresh, high-quality DMSO, as it can absorb moisture which reduces its solvating power. Gentle warming and sonication can also aid in dissolution. If the problem persists, consider preparing a fresh, more dilute stock solution in DMSO.
Dosing and Administration
-
Q4: What is a typical dose of this compound used in mice? Doses in mouse xenograft models have ranged from 30 mg/kg to 60 mg/kg. However, the optimal dose can vary depending on the animal model, tumor type, and administration route. A dose-finding study is recommended.
-
Q5: Is the DMSO and PEG300 vehicle safe for animals? While generally considered safe for preclinical studies, vehicles containing DMSO and PEG300 are not completely inert and can have biological effects. High concentrations of DMSO can cause side effects such as hemolysis and neurotoxicity. It is crucial to include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Mechanism of Action
-
Q6: How does this compound work? this compound is an analog of Erastin that induces a form of iron-dependent, non-apoptotic cell death called ferroptosis. It primarily works by inhibiting the cystine/glutamate antiporter system Xc-, which leads to the depletion of intracellular glutathione (GSH), a key antioxidant. This results in the inactivation of glutathione peroxidase 4 (GPX4) and the accumulation of lipid reactive oxygen species (ROS), ultimately leading to cell death.
Quantitative Data Summary
Table 1: Solubility of this compound in Different Formulations
| Formulation | Solubility | Appearance | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.87 mM) | Clear Solution | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.87 mM) | Clear Solution | |
| DMSO (in vitro) | 33.33 mg/mL (51.66 mM) | Clear Solution (with sonication) | |
| DMSO (in vitro) | 100 mg/mL (154.99 mM) | Clear Solution |
Table 2: In Vivo Dosing Examples for this compound
| Animal Model | Dose | Administration Route | Vehicle | Reference |
| Athymic nude mice with HT-1080 xenografts | 40 mg/kg followed by 30 mg/kg | Subcutaneous followed by tail vein injection | 0.625% DMSO/99.375% HBSS (pH 2) | |
| Nude mice with tumors | up to 60 mg/kg | Not specified | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol is for preparing a 1 mL working solution.
-
Prepare a Stock Solution: First, prepare a clear stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the compound is fully dissolved. Sonication may be required.
-
Sequential Addition of Solvents: a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. To the PEG300, add 100 µL of your this compound DMSO stock solution and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed. d. Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix well.
-
Final Check: The final solution should be clear and free of any precipitate.
-
Administration: It is recommended to use the freshly prepared solution on the same day for in vivo experiments.
Visualizations
Caption: Experimental workflow for preparing the this compound in vivo formulation.
Caption: Simplified signaling pathway of this compound-induced ferroptosis.
Caption: Logical relationship diagram for troubleshooting experimental issues.
References
How to prepare Piperazine Erastin stock solutions for long-term storage
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the preparation and long-term storage of Piperazine Erastin stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly recommended solvent for preparing this compound stock solutions for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2][3] It is soluble in DMSO at concentrations up to 100 mg/mL.[3][4] For in vivo experiments, complex solvent systems are often required, such as a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.
Q2: What is the recommended long-term storage temperature for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C. At this temperature, the solution is stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: My this compound is not dissolving completely. What should I do?
A3: If you encounter solubility issues, gentle warming of the tube at 37°C for 10 minutes and/or sonication in an ultrasonic bath can help facilitate dissolution. Ensure you are using fresh, high-quality DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.
Q4: I observed precipitation in my stock solution after storing it. Is it still usable?
A4: Precipitation can occur if the compound's solubility limit is exceeded or due to improper storage. Before use, you can try to redissolve the precipitate by warming the solution and sonicating it. However, if the precipitate does not dissolve, it is best to prepare a fresh stock solution to ensure accurate concentration in your experiments. To prevent precipitation, ensure the stock solution is stored properly at the recommended temperature and avoid repeated freeze-thaw cycles by making aliquots.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Poor solvent quality | Use fresh, anhydrous, high-purity DMSO. |
| Concentration is too high | Do not exceed the recommended maximum solubility (e.g., 100 mg/mL in DMSO). | |
| Insufficient mixing | Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution. | |
| Precipitation after freezing | Solution was not fully dissolved initially | Ensure the compound is completely dissolved before the initial freezing. |
| Freeze-thaw cycles | Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. | |
| Storage temperature is too high | Store stock solutions at -80°C for long-term stability. | |
| Inconsistent experimental results | Inaccurate stock concentration | Ensure the compound is fully dissolved and the solution is homogeneous before making dilutions. |
| Degradation of the compound | Prepare fresh stock solutions if there is any doubt about the stability of the current stock. Solutions of Erastin and its analogs can be unstable. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 645.19 g/mol | |
| Solubility in DMSO | ≥ 33.33 mg/mL (51.66 mM)up to 100 mg/mL (154.99 mM) | Use of fresh DMSO and ultrasonication may be necessary. |
| Solubility in Ethanol | 100 mg/mL (154.99 mM) | |
| Solubility in Water | Insoluble | |
| Powder Storage | -20°C for 3 years4°C for 2 years | |
| Stock Solution Storage | -80°C for up to 6 months-20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 645.19 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated scale
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.45 mg of the compound.
-
Dissolution:
-
Add the weighed this compound powder to a sterile tube.
-
Add the appropriate volume of DMSO. For a 10 mM solution from 6.45 mg of powder, add 1 mL of DMSO.
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Aid Dissolution (if necessary):
-
If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Alternatively, gently warm the tube in a 37°C water bath for 10 minutes, followed by vortexing.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate before proceeding.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
For short-term storage (up to 1 month), store at -20°C.
-
Visualizations
References
Managing Piperazine Erastin precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing Piperazine Erastin in aqueous solutions and preventing precipitation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a potent analog of Erastin, a small molecule used to induce ferroptosis, which is an iron-dependent form of programmed cell death.[1][2] It is more water-soluble and metabolically stable than Erastin, making it a more effective agent for in vivo and in vitro studies on ferroptosis and its role in cancer.[1][3][4]
Q2: My this compound is precipitating out of my aqueous solution. What are the common causes?
Precipitation of this compound in aqueous solutions is a common issue that can arise from several factors:
-
Low Aqueous Solubility: Despite being more water-soluble than Erastin, this compound still has limited solubility in purely aqueous solutions.
-
Improper Dissolution Technique: Adding this compound directly to an aqueous buffer without first dissolving it in an appropriate organic solvent can lead to immediate precipitation.
-
Solvent Choice: The choice of solvent and the final concentration in the working solution are critical. Exceeding the solubility limit in the final aqueous medium is a primary cause of precipitation.
-
Temperature: Lower temperatures can decrease the solubility of this compound, leading to precipitation.
-
pH of the Solution: The pH of the aqueous buffer can influence the solubility of the compound.
-
Storage of Aqueous Solutions: Storing this compound in aqueous solutions for extended periods is not recommended as it can lead to precipitation and degradation.
Q3: How can I prevent this compound from precipitating?
To prevent precipitation, it is crucial to follow proper dissolution and handling procedures:
-
Use an Organic Solvent First: Always dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) before diluting it with your aqueous buffer. It is recommended to use fresh, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.
-
Prepare a Concentrated Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted to the final working concentration in your cell culture medium or buffer.
-
Stepwise Dilution: When preparing working solutions, especially for in vivo studies, add co-solvents sequentially and ensure the solution is clear before adding the next solvent.
-
Use of Co-solvents: For in vivo experiments, formulations with co-solvents like PEG300, Tween-80, and saline or corn oil are often used to maintain solubility.
-
Warm the Solution: Gently warming the solution to 37°C can aid in dissolution.
-
Sonication: Using an ultrasonic bath can also help to dissolve the compound.
-
Prepare Fresh Working Solutions: It is highly recommended to prepare fresh working solutions from your DMSO stock for each experiment and not to store aqueous dilutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous media | Exceeded solubility limit. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (be mindful of solvent toxicity in your experimental system). 3. Use a formulation with co-solvents for better solubility. |
| Cloudy or hazy solution after dilution | Incomplete dissolution of the stock solution. | 1. Ensure your DMSO stock is fully dissolved. Gentle warming (37°C) or sonication of the stock solution can help. 2. Prepare a fresh stock solution using anhydrous DMSO. |
| Precipitate forms in the stock solution during storage | Improper storage conditions or solvent evaporation. | 1. Store stock solutions at -20°C or -80°C for long-term stability. 2. Ensure vials are tightly sealed to prevent solvent evaporation. 3. If a precipitate is observed, try to redissolve it by warming and sonicating before use. |
| Inconsistent experimental results | Degradation of this compound or inaccurate concentration due to precipitation. | 1. Always use freshly prepared working solutions. 2. Visually inspect for any precipitation before each use. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 33.33 mg/mL (51.66 mM) | Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended. | |
| DMSO | 100 mg/mL (154.99 mM) | Moisture-absorbing DMSO reduces solubility; use fresh DMSO. | |
| Ethanol | 100 mg/mL | - | |
| Water | Insoluble | - |
Table 2: Recommended Formulations for In Vivo Studies
| Formulation Composition | Final Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.87 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.87 mM) | |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 5.0 mg/mL (7.75 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder. The molecular weight of this compound is 645.19 g/mol . c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for short intervals. e. Visually inspect the solution to ensure there is no precipitate. f. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. g. Store the aliquots at -20°C for up to one month or -80°C for up to six months.
Protocol 2: Preparation of Working Solution for In Vitro Cell Culture Experiments
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. c. Mix thoroughly by gently pipetting or inverting the tube. d. Use the working solution immediately after preparation.
Protocol 3: Preparation of Formulation for In Vivo Administration (Saline-based)
-
Materials: this compound powder, anhydrous DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Procedure: This protocol is for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. a. Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). b. In a sterile tube, add the required volume of the DMSO stock solution. c. Sequentially add the PEG300 and mix until the solution is clear. d. Add the Tween-80 and mix until the solution is clear. e. Finally, add the saline and mix thoroughly. f. The final solution should be clear. If any precipitation occurs, gentle warming or sonication can be used to aid dissolution. g. It is recommended to use this formulation on the same day it is prepared.
Visualizations
References
Technical Support Center: NRF2/CBS Signaling in Piperazine Erastin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the NRF2/CBS signaling pathway in the context of piperazine erastin-induced ferroptosis and drug resistance.
Troubleshooting Guides
This section addresses common issues encountered during experimentation in a question-and-answer format.
Issue 1: Inconsistent or absent ferroptosis induction with this compound.
-
Question: My cells are not dying or are showing inconsistent levels of cell death after treatment with this compound. What could be the cause?
-
Answer: Several factors can influence the efficacy of this compound:
-
Cell Line Specificity: Not all cell lines are equally sensitive to ferroptosis induced by system Xc- inhibitors like this compound.[1][2] Sensitivity can depend on the basal expression levels of NRF2, Keap1, and components of the glutathione synthesis pathway.[3][4][5]
-
Reagent Quality and Storage: this compound is more water-soluble than its parent compound, erastin, but can still degrade. Ensure it is stored correctly (e.g., at -20°C or -80°C for stock solutions) and prepare fresh working solutions.
-
Culture Conditions: High cell density can sometimes confer resistance. Ensure consistent seeding density across experiments. Additionally, the composition of your cell culture medium, particularly the concentration of amino acids like cystine, can impact results.
-
Iron Levels: Ferroptosis is an iron-dependent process. Ensure your culture medium has adequate iron levels. In some cases, supplementing with iron chelators like deferoxamine can be used as a negative control to confirm iron-dependent cell death.
-
Issue 2: Difficulty in generating a stable this compound-resistant cell line.
-
Question: I am trying to generate a this compound-resistant cell line by continuous exposure, but the cells are not adapting. What can I do?
-
Answer: Establishing a resistant cell line requires a careful balance between inducing stress and allowing for adaptation:
-
Concentration of this compound: Start with a concentration around the IC50 value for the parental cell line. If the initial concentration is too high, it may lead to widespread cell death with no surviving clones to develop resistance.
-
Duration of Treatment: Resistance development is a gradual process. Prolonged, continuous exposure over several weeks to months may be necessary. For example, some protocols involve treating cells for 5-7 days, followed by a recovery period in fresh medium.
-
Clonal Selection: Resistance may arise from a small subpopulation of cells. It might be necessary to isolate and expand single clones after an initial period of selection pressure.
-
Issue 3: Unexpected results in NRF2 or CBS expression analysis.
-
Question: I am not observing the expected upregulation of NRF2 or CBS in my erastin-resistant cells. Why might this be?
-
Answer: While the NRF2/CBS axis is a key resistance mechanism, other pathways can also contribute:
-
Alternative Resistance Mechanisms: Cells can develop resistance through various mechanisms, including upregulation of other antioxidant pathways or alterations in iron metabolism.
-
Transient vs. Constitutive Activation: NRF2 activation can be transient. Ensure you are analyzing protein or mRNA levels at appropriate time points after treatment. In stably resistant cells, NRF2 activation is often constitutive.
-
Experimental Technique: Verify your antibodies for Western blotting or primers for qPCR. Run appropriate positive and negative controls to ensure the reliability of your assays. For instance, treating cells with a known NRF2 activator like tert-Butylhydroquinone (tBHQ) can serve as a positive control for NRF2 target gene expression.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which the NRF2/CBS pathway confers resistance to this compound?
A1: this compound induces ferroptosis by inhibiting system Xc-, a cystine/glutamate antiporter. This blockage prevents the cellular uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). Depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), resulting in the accumulation of lipid reactive oxygen species (ROS) and iron-dependent cell death.
In resistant cells, the Nuclear factor erythroid 2-related factor 2 (NRF2) is constitutively activated. Activated NRF2 translocates to the nucleus and transcriptionally upregulates a battery of antioxidant genes, including Cystathionine β-synthase (CBS). CBS is a key enzyme in the reverse transsulfuration pathway, which synthesizes cysteine endogenously from methionine. This de novo cysteine synthesis replenishes intracellular cysteine pools, thereby maintaining GSH levels and GPX4 activity, which neutralizes lipid peroxides and confers resistance to ferroptosis.
Q2: What is the role of this compound in cancer research?
A2: this compound is a potent and more water-soluble analog of erastin, an inducer of ferroptosis. It is used in cancer research to study this non-apoptotic form of cell death and to explore its potential as a therapeutic strategy, particularly for cancers that are resistant to traditional chemotherapies. By inducing ferroptosis, this compound can selectively kill certain cancer cells.
Q3: How can I confirm that cell death in my experiment is indeed ferroptosis?
A3: To confirm ferroptosis, you should observe the following key hallmarks:
-
Inhibition by Ferroptosis Inhibitors: The cell death should be rescued by specific ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1.
-
Iron Dependence: The cell death should be preventable by iron chelators such as deferoxamine.
-
Biochemical Markers: You should detect an accumulation of lipid ROS, which can be measured using probes like C11-BODIPY, and increased levels of malondialdehyde (MDA), a product of lipid peroxidation. A depletion of intracellular GSH is also a characteristic feature.
Q4: Are there inhibitors available for NRF2 and CBS?
A4: Yes, pharmacological inhibitors for both NRF2 and CBS are available and can be used to experimentally validate their roles in this compound resistance.
-
NRF2 Inhibitors: ML385 is a commonly used inhibitor of NRF2 activity. Studies have shown that inhibition of NRF2 can re-sensitize resistant cells to ferroptosis inducers.
-
CBS Inhibitors: Aminooxyacetic acid (AOAA) is an inhibitor of CBS. Knockdown or inhibition of CBS in erastin-resistant cells has been shown to trigger ferroptotic cell death.
Quantitative Data Summary
Table 1: Effect of NRF2 and CBS Manipulation on Cell Viability in Erastin-Resistant Ovarian Cancer Cells
| Cell Line | Treatment | Effect on Cell Viability | Reference |
| SKOV3 Era-R | siCBS | Decreased | |
| OVCA429 Era-R | siCBS | Decreased | |
| SKOV3 | CBS Overexpression + Erastin | Increased | |
| OVCA429 | CBS Overexpression + Erastin | Increased | |
| SKOV3 Era-R | siNRF2 | Decreased | |
| OVCA429 Era-R | siNRF2 | Decreased |
Table 2: Changes in Ferroptosis Markers in Erastin-Resistant vs. Parental Ovarian Cancer Cells
| Cell Line | Treatment | GSH Content | Lipid Peroxidation (MDA) | Reference |
| SKOV3 | Erastin | Decreased | Increased | |
| SKOV3 Era-R | Erastin | Unaltered | Unaltered | |
| OVCA429 | Erastin | Decreased | Increased | |
| OVCA429 Era-R | Erastin | Unaltered | Unaltered | |
| SKOV3 Era-R + siCBS | - | Decreased | Increased | |
| OVCA429 Era-R + siCBS | - | Decreased | Increased | |
| SKOV3 Era-R + siNRF2 | - | Decreased | Increased | |
| OVCA429 Era-R + siNRF2 | - | Decreased | Increased |
Experimental Protocols
1. Generation of this compound-Resistant Cell Lines
This protocol is adapted from studies on erastin resistance.
-
Culture parental cancer cells (e.g., SKOV3, OVCA429) in their recommended medium.
-
Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., CCK-8).
-
To induce resistance, continuously expose the parental cells to this compound at a concentration close to the IC50.
-
For example, treat SKOV3 cells with 10 µM this compound for 7 days, and OVCA429 cells with 20 µM for 5 days.
-
After the initial treatment period, wash the remaining cells and culture them in fresh medium without the drug until they recover and form colonies.
-
Expand the surviving cells and continuously culture them in the presence of this compound to maintain the resistance phenotype.
-
Periodically verify the resistance by comparing the IC50 of the resistant line to the parental line.
2. Western Blot Analysis of NRF2 and CBS
-
Prepare whole-cell lysates from parental and this compound-resistant cells.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NRF2 and CBS overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
3. Measurement of Lipid Peroxidation (MDA Assay)
-
Harvest approximately 1x10^6 cells per sample.
-
Lyse the cells and use a commercial Malondialdehyde (MDA) assay kit according to the manufacturer's instructions.
-
The principle of the assay is the reaction of MDA with thiobarbituric acid (TBA) to form a colorimetric product.
-
Measure the absorbance at the specified wavelength (typically around 532 nm) using a spectrophotometer.
-
Quantify the MDA concentration based on a standard curve.
4. Measurement of Intracellular Glutathione (GSH) Content
-
Harvest approximately 1x10^6 cells per sample.
-
Use a commercial GSH assay kit (e.g., GSH-Glo™) following the manufacturer's protocol.
-
These assays are typically based on the conversion of a substrate to a luminescent or fluorescent product by glutathione S-transferase (GST), where the signal is proportional to the amount of GSH present.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the GSH concentration relative to a standard curve.
Visualizations
Caption: NRF2/CBS signaling pathway in this compound resistance.
Caption: Experimental workflow for studying this compound resistance.
Caption: Logic diagram for troubleshooting common experimental issues.
References
- 1. Activation of the reverse transsulfuration pathway through NRF2/CBS confers erastin-induced ferroptosis resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NFE2L2 and ferroptosis resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Assessing Piperazine Erastin's Metabolic Stability
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for assessing the metabolic stability of Piperazine Erastin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for piperazine-containing compounds like this compound?
A1: The piperazine moiety is susceptible to several metabolic transformations, primarily mediated by Cytochrome P450 (CYP) enzymes.[1][2] The most common pathways include:
-
N-oxidation: The formation of N-oxides at one or both nitrogen atoms of the piperazine ring.[1]
-
N-dealkylation: Cleavage of alkyl groups attached to the piperazine nitrogens.[1]
-
Hydroxylation: Addition of a hydroxyl group to aromatic rings attached to the piperazine structure.[1]
-
Oxidation of carbons alpha to the nitrogen atoms: This can lead to the formation of reactive iminium ions.
Q2: My this compound sample shows rapid clearance in a human liver microsome assay. What are the likely metabolic "hotspots"?
A2: High in vitro clearance of piperazine-containing compounds is often due to extensive metabolism. The likely metabolic hotspots on the this compound molecule are:
-
The unsubstituted nitrogen atoms on the piperazine rings.
-
The carbon atoms directly adjacent (alpha) to the piperazine nitrogens.
-
The aromatic rings attached to the piperazine structure are susceptible to hydroxylation.
Q3: How can I experimentally identify the metabolites of this compound?
A3: The standard method for metabolite identification involves incubating this compound with a metabolically active system, such as human liver microsomes or hepatocytes, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation and identification of metabolites based on their mass-to-charge ratio.
Q4: I am observing a significant discrepancy between my in vitro (microsomal) and in vivo clearance data for a similar piperazine-containing compound. What could be the cause?
A4: Discrepancies between in vitro and in vivo data can arise from several factors:
-
Involvement of non-CYP metabolic pathways: Enzymes like aldehyde oxidase (AO) or monoamine oxidase (MAO), which are present in hepatocytes but not fully represented in microsomes, may be involved.
-
High plasma protein binding: If the compound is highly bound to plasma proteins, the free fraction available for metabolism in vivo is lower than in the in vitro system.
-
Contribution of Phase II metabolism: Microsomal assays primarily assess Phase I (CYP-mediated) metabolism. Hepatocyte assays, which contain both Phase I and Phase II enzymes, can provide a more complete picture.
Q5: What are some strategies to improve the metabolic stability of a piperazine-containing compound if it is found to be too labile?
A5: Several medicinal chemistry strategies can be employed to enhance metabolic stability:
-
Introduce electron-withdrawing groups: Attaching these groups to the piperazine nitrogens can reduce their susceptibility to oxidation.
-
Bioisosteric replacement: Replacing the piperazine ring with a more metabolically stable bioisostere, such as a diazaspiro[3.3]heptane.
-
Lowering lipophilicity (LogD): High lipophilicity often correlates with high metabolic clearance. Reducing the overall lipophilicity can decrease interactions with metabolic enzymes.
Data Presentation: Metabolic Stability Parameters
The following tables provide an example of how to present quantitative data from in vitro metabolic stability assays for this compound.
Table 1: Microsomal Stability of this compound
| Species | t1/2 (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) |
| Human | 45 | 15.4 |
| Mouse | 28 | 24.8 |
| Rat | 35 | 19.8 |
Data are hypothetical and for illustrative purposes.
Table 2: Hepatocyte Stability of this compound
| Species | t1/2 (min) | Intrinsic Clearance (Clint) (µL/min/106 cells) |
| Human | 62 | 11.2 |
| Rat | 51 | 13.6 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol outlines the general procedure to assess the metabolic stability of this compound using liver microsomes.
1. Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare an NADPH regenerating system solution.
-
Thaw human or other species' liver microsomes on ice.
2. Incubation Procedure:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, liver microsomes (final concentration 0.5-1 mg/mL), and this compound stock solution (final concentration 1 µM).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
3. Reaction Termination and Sample Preparation:
-
Immediately stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
4. Controls:
-
Negative Control: Incubate this compound with microsomes without the NADPH regenerating system.
-
Positive Control: Use a compound with known metabolic stability (e.g., testosterone or verapamil) to ensure the microsomes are metabolically active.
Protocol 2: Hepatocyte Stability Assay
This protocol provides a method to evaluate the metabolic stability of this compound in a more complete metabolic system.
1. Cell Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Determine cell viability and density.
-
Dilute the hepatocyte suspension to the desired concentration (e.g., 0.5 x 106 viable cells/mL) in pre-warmed incubation medium.
2. Incubation Procedure:
-
Add the hepatocyte suspension to a 96-well plate.
-
Add this compound stock solution to a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator, typically with 5% CO2.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension.
3. Sample Processing:
-
Terminate the reaction by adding ice-cold acetonitrile with an internal standard to the aliquots.
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint).
Visualizations
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro microsomal stability assay.
Generalized Metabolic Pathway of Piperazine-Containing Compounds
Caption: Common metabolic pathways for piperazine-containing drugs.
References
Technical Support Center: Cell Density Considerations for Piperazine Erastin Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Piperazine Erastin to induce ferroptosis. A critical, and often overlooked, experimental parameter is cell density, which can significantly impact the efficacy and reproducibility of this compound treatment.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments, with a focus on cell density-related factors.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no induction of ferroptosis | Cell density is too high: High cell density can confer resistance to ferroptosis.[1][2][3] This may be due to the accumulation of extracellular metabolites, such as lactic acid, that protect cells from ferroptosis.[3] | Optimize cell seeding density. Start with a lower density and perform a titration experiment to determine the optimal density for your specific cell line. Refer to the Experimental Protocol for Optimizing Cell Seeding Density below. |
| Cell line is resistant to this compound: Some cell lines may have intrinsic resistance mechanisms. | Confirm the expression of key ferroptosis-related proteins like GPX4 and system Xc-. Consider using a positive control cell line known to be sensitive to this compound. | |
| Incorrect concentration of this compound: The effective concentration can vary between cell lines. | Perform a dose-response experiment to determine the IC50 value for your cell line at an optimized, consistent cell density. | |
| High background cell death in untreated controls | Cells were seeded too sparsely: Very low cell densities can lead to cellular stress and spontaneous cell death, independent of the treatment. | Ensure you are seeding cells within a healthy density range for your specific cell line. Avoid extreme sparseness. |
| Suboptimal culture conditions: Issues with media, serum, or incubator conditions can cause stress. | Maintain optimal and consistent cell culture conditions. | |
| Variability between replicate wells or experiments | Inconsistent cell seeding: Uneven cell distribution across wells or plates is a common source of variability. | Ensure thorough mixing of the cell suspension before and during plating. Use appropriate pipetting techniques to ensure even distribution. |
| Edge effects in multi-well plates: Wells on the perimeter of a plate can experience different environmental conditions, leading to variability. | Avoid using the outer wells of your plates for critical experiments. Fill them with sterile media or PBS to maintain humidity. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ferroptosis?
This compound is a more water-soluble and metabolically stable analog of Erastin.[4] It induces ferroptosis, an iron-dependent form of programmed cell death, primarily by inhibiting the system Xc- cystine/glutamate antiporter. This inhibition leads to the depletion of intracellular cysteine, a precursor for the antioxidant glutathione (GSH). The resulting decrease in GSH inactivates the enzyme glutathione peroxidase 4 (GPX4), which is crucial for detoxifying lipid reactive oxygen species (ROS). The accumulation of lipid ROS leads to cell death. This compound can also act on voltage-dependent anion channels (VDACs) in the mitochondria, contributing to ROS production.
Q2: Why is cell density a critical factor for this compound treatment?
Cell density has a significant impact on the susceptibility of cells to ferroptosis. Generally, higher cell densities confer resistance to ferroptosis induced by compounds like this compound. This phenomenon is linked to changes in the cellular microenvironment and metabolism. For instance, at high densities, cells may secrete metabolites that have a protective effect. Therefore, controlling and optimizing cell density is crucial for obtaining reproducible and meaningful results.
Q3: What are some recommended starting cell densities for this compound treatment?
The optimal cell density is highly dependent on the cell line being used. However, based on published studies, here are some examples of seeding densities that have been used for different cell lines in various plate formats. These should be used as a starting point for your own optimization.
| Cell Line | Plate Format | Seeding Density (cells/well) | Reference |
| HT22 | 6-well | 10 x 10^4 | |
| HGC-27 | 96-well | 5 x 10^3 | |
| HCT116 | 96-well | 8,000 | |
| HT-1080 | Not Specified | Not Specified | |
| BJeLR | Not Specified | Not Specified |
Q4: How does high cell density protect cells from ferroptosis?
Several mechanisms have been proposed for the protective effect of high cell density against ferroptosis. One key factor is the alteration of the extracellular environment through the secretion of metabolites. For example, lactic acid, which is often produced in high-density cultures, has been shown to provide resistance to ferroptosis. Additionally, high cell density can influence intracellular iron homeostasis, with increased density leading to reduced intracellular iron levels, thereby limiting the iron-dependent Fenton reaction that drives ferroptosis.
Experimental Protocols
Experimental Protocol for Optimizing Cell Seeding Density
This protocol outlines a general procedure to determine the optimal cell seeding density for your cell line of interest when studying this compound-induced ferroptosis.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CCK-8, MTS)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture your cells to approximately 80% confluency. Harvest the cells using standard trypsinization methods and perform a cell count to determine the cell concentration.
-
Seeding Density Gradient: Prepare a serial dilution of your cell suspension to achieve a range of seeding densities. A good starting range might be from 1,000 to 20,000 cells per well in a 96-well plate, but this will need to be adjusted based on your cell line's growth characteristics.
-
Plate Seeding:
-
Using a multichannel pipette, seed the different densities of cells into a 96-well plate. Plate each density in at least triplicate.
-
Include "no cell" control wells containing only media for background subtraction.
-
Allow cells to adhere and grow for 24 hours in the incubator.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in complete culture medium at a concentration known to induce ferroptosis in sensitive cell lines (e.g., 1-10 µM).
-
For each seeding density, treat one set of triplicate wells with the this compound solution and another set with vehicle control (media with the same concentration of DMSO).
-
-
Incubation: Incubate the plate for a predetermined time point (e.g., 24 hours). This time point may also need optimization.
-
Cell Viability Assessment:
-
After the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the viability of the this compound-treated wells to their corresponding vehicle-treated controls for each cell density.
-
Plot the normalized cell viability against the cell seeding density. The optimal density will be one that shows a significant and consistent reduction in viability upon this compound treatment, while the vehicle-treated cells remain healthy and in a logarithmic growth phase.
-
Visualizations
This compound Mechanism of Action and the Influence of Cell Density
Caption: Mechanism of this compound-induced ferroptosis and its modulation by cell density.
Experimental Workflow for Optimizing Cell Seeding Density
References
- 1. biorxiv.org [biorxiv.org]
- 2. Induction of stearoyl-CoA desaturase confers cell density-dependent ferroptosis resistance in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Density-dependent regulation of ferroptosis depends on accumulation of extracellular metabolites [research.unipd.it]
- 4. Frontiers | The Mechanism of Ferroptosis and Applications in Tumor Treatment [frontiersin.org]
Minimizing experimental variability with Piperazine Erastin
Welcome to the technical support center for Piperazine Erastin. This resource is designed for researchers, scientists, and drug development professionals to help minimize experimental variability and navigate challenges when using this potent ferroptosis inducer.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a more water-soluble and metabolically stable analog of Erastin.[1][2] It induces ferroptosis, an iron-dependent form of regulated cell death, by inhibiting the cystine/glutamate antiporter known as system Xc-.[1][3][4] This inhibition blocks the uptake of cystine, a crucial component for the synthesis of glutathione (GSH). The resulting GSH depletion leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) ultimately leads to cell death.
Q2: What are the main advantages of this compound over the original Erastin?
A2: The primary advantages are its improved aqueous solubility and metabolic stability, which make it more suitable for in vivo studies. While the original Erastin has limitations due to poor solubility and metabolic instability, this compound achieves more effective concentrations in vivo and has been shown to delay tumor growth in xenograft models.
Q3: How should I store this compound powder and stock solutions?
A3:
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solutions (in DMSO): For long-term storage, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year. For shorter periods, storage at -20°C for up to 1 month is acceptable.
Q4: What is the recommended solvent for dissolving this compound?
A4: The recommended solvent is high-quality, anhydrous dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, reaching concentrations of up to 100 mg/mL (154.99 mM). Note that hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility, so using a fresh, unopened bottle is critical.
Q5: Can this compound induce other forms of cell death besides ferroptosis?
A5: While this compound is a classical ferroptosis inducer, some studies suggest that at certain concentrations and in specific cell lines, it may also induce apoptosis. This can be a source of variability, and it is recommended to use co-treatments with inhibitors of other cell death pathways (e.g., Z-VAD-FMK for apoptosis) to confirm the specific mechanism.
Section 2: Troubleshooting Guides
This section addresses specific issues that can arise during experiments, leading to variability in results.
Issue 1: Inconsistent or No Induction of Ferroptosis
Q: My cells are showing a weak or inconsistent response to this compound treatment. What could be the cause?
A: This is a common issue with several potential causes. Use the following logical workflow to troubleshoot the problem.
References
Validation & Comparative
A Head-to-Head Battle of Ferroptosis Inducers: Piperazine Erastin vs. Imidazole Ketone Erastin (IKE)
For researchers, scientists, and drug development professionals, the induction of ferroptosis, a unique iron-dependent form of programmed cell death, presents a promising avenue for therapeutic intervention, particularly in oncology. Erastin, the pioneering ferroptosis-inducing compound, has spawned a new generation of analogs with improved physicochemical properties and enhanced potency. This guide provides an objective comparison of two prominent erastin analogs: Piperazine Erastin and Imidazole Ketone Erastin (IKE), supported by experimental data to inform preclinical research and development.
Executive Summary
Imidazole Ketone Erastin (IKE) emerges as a significantly more potent and metabolically stable inducer of ferroptosis compared to this compound. While both compounds share the same core mechanism of action—inhibition of the cystine/glutamate antiporter system xc⁻—IKE consistently demonstrates superior activity at nanomolar concentrations across various cancer cell lines. This enhanced potency, coupled with improved metabolic stability and water solubility, positions IKE as a more suitable candidate for in vivo studies and further clinical development.
Potency Comparison: A Quantitative Analysis
The potency of a ferroptosis inducer is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. The following table summarizes the available IC50 data for this compound and Imidazole Ketone Erastin in different experimental settings.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | System xc⁻ Inhibition | CCF-STTG1 | 800 nM | [1] |
| Imidazole Ketone Erastin (IKE) | System xc⁻ Inhibition | CCF-STTG1 | 30 nM | [2][3] |
| Imidazole Ketone Erastin (IKE) | Growth Inhibition | BJeLR (RAS-G12V) | 3 nM | [2] |
| Imidazole Ketone Erastin (IKE) | Growth Inhibition | HT-1080 | 314 nM | [2] |
| Imidazole Ketone Erastin (IKE) | GSH Depletion | SUDHL-6 | 34 nM | |
| Imidazole Ketone Erastin (IKE) | Cell Viability | Various DLBCL cell lines | 1 nM - 97.01 µM |
Key Observation: In the same human astrocytoma cell line, CCF-STTG1, IKE (IC50 = 30 nM) is approximately 27-fold more potent than this compound (IC50 = 800 nM) at inhibiting system xc⁻. Furthermore, studies have reported that IKE exhibits a greater than 100-fold improvement in potency when compared to the parent compound, erastin, in certain cell lines.
Mechanism of Action: A Shared Pathway to Ferroptosis
Both this compound and IKE are analogs of erastin and function by inhibiting the system xc⁻, a cystine/glutamate antiporter. This inhibition disrupts the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). The depletion of intracellular GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) ultimately triggers iron-dependent ferroptotic cell death.
References
Synergistic Eradication of Cancer Cells: A Comparative Guide to Piperazine Erastin and Cisplatin Co-Administration
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with combination strategies demonstrating significant promise in overcoming drug resistance and enhancing therapeutic efficacy. This guide provides a comprehensive comparison of the synergistic effects of Piperazine Erastin (PE), a potent ferroptosis inducer, and cisplatin, a cornerstone of chemotherapy, in the context of cancer cell eradication. By leveraging experimental data, this document outlines the quantitative advantages of this combination, details the underlying molecular mechanisms, and provides standardized protocols for reproducing key experiments.
Note on this compound: this compound is a more metabolically stable and soluble analog of erastin. The quantitative data presented in this guide is based on studies conducted with erastin. While the synergistic principles are expected to be similar, direct quantitative comparisons with this compound may vary.
Quantitative Analysis of Synergistic Cytotoxicity
The co-administration of erastin and cisplatin has been shown to synergistically inhibit the viability of various cancer cell lines. This synergy allows for lower effective doses of each compound, potentially reducing dose-related toxicities. The table below summarizes key quantitative findings from representative studies.
| Cancer Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Key Findings & Reference |
| A549 (Lung Cancer) | Cisplatin alone | Data not specified | >1.15 (Significant Synergy) | The combination of cisplatin and erastin showed a significant synergistic effect in reducing cell viability. This effect was blocked by a ferroptosis inhibitor (ferrostatin-1) and a caspase inhibitor (z-vad-fmk), indicating the involvement of both ferroptosis and apoptosis.[1] |
| HCT116 (Colon Cancer) | Cisplatin alone | Data not specified | >1.15 (Significant Synergy) | Similar to A549 cells, a significant synergistic cytotoxic effect was observed with the combination treatment, which was attenuated by inhibitors of ferroptosis and apoptosis.[1] |
| Ovarian Cancer Cells | Erastin + Cisplatin | Data not specified | Synergism demonstrated | Erastin was found to augment the cytotoxic effect of cisplatin by triggering ferroptosis and increasing reactive oxygen species (ROS) levels. The combination therapy maximized therapeutic effects in both in vitro and in vivo models.[2] |
| A2780 (Ovarian Cancer) | Erastin + Cisplatin | Data not specified | Strong potentiation | A short pre-exposure to erastin strongly potentiated the cytotoxic effects of cisplatin, leading to the efficient eradication of tumor cells.[3] |
| A2780DDP (Cisplatin-Resistant Ovarian Cancer) | Erastin + Cisplatin | Data not specified | Strong potentiation | The synergistic effect was also observed in cisplatin-resistant cells, suggesting a potential strategy to overcome cisplatin resistance.[3] |
Deciphering the Synergistic Mechanisms: A Dual-Pronged Attack
The enhanced anti-cancer effect of the this compound and cisplatin combination stems from their distinct but complementary mechanisms of inducing cell death. Cisplatin primarily induces apoptosis, a programmed cell death pathway, by causing DNA damage. This compound, on the other hand, induces ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.
The synergy arises from the dual induction of these two cell death pathways, overwhelming the cancer cells' survival mechanisms. Erastin's inhibition of the cystine/glutamate antiporter (system Xc-) leads to the depletion of glutathione (GSH), a key antioxidant. This GSH depletion not only triggers ferroptosis but also sensitizes the cells to cisplatin-induced oxidative stress, thereby enhancing apoptosis.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug development. The following are detailed protocols for key assays used to evaluate the synergistic effects of this compound and cisplatin.
Cell Viability Assay (CCK-8)
Objective: To quantify the cytotoxic effects of individual and combination treatments on cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound and Cisplatin
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and cisplatin, both individually and in combination at fixed ratios.
-
Remove the medium and add 100 µL of medium containing the different drug concentrations to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control. IC50 values and Combination Index (CI) can be calculated using appropriate software (e.g., CompuSyn).
Apoptosis Assay (Annexin V/PI Staining)
Objective: To detect and quantify apoptosis in treated cancer cells using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
Objective: To measure the intracellular ROS levels in treated cancer cells.
Materials:
-
Treated and untreated cancer cells
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Serum-free medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Harvest cells after treatment and wash them with serum-free medium.
-
Resuspend the cells in serum-free medium containing 10 µM DCFH-DA.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess DCFH-DA.
-
Resuspend the cells in PBS for analysis.
-
Measure the fluorescence intensity using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.
Logical Relationship of Synergistic Action
The synergy between this compound and cisplatin can be logically understood as a multi-faceted attack on cancer cell homeostasis. By simultaneously activating two distinct cell death pathways and exacerbating oxidative stress, the combination therapy creates a scenario where the cancer cell's defense and repair mechanisms are insufficient to ensure survival.
Conclusion
The combination of this compound and cisplatin represents a promising strategy for enhancing anti-cancer therapy. The synergistic induction of ferroptosis and apoptosis, coupled with increased oxidative stress, leads to a more potent and efficient eradication of cancer cells. The provided experimental protocols offer a standardized framework for further investigation and validation of this therapeutic approach. Future research should focus on in vivo studies to confirm these synergistic effects and to evaluate the potential for reduced systemic toxicity, paving the way for potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Erastin synergizes with cisplatin via ferroptosis to inhibit ovarian cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ferroptosis inducer erastin irreversibly inhibits system xc- and synergizes with cisplatin to increase cisplatin's cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ferrostatin-1: A Comparative Guide to its Efficacy in Inhibiting Piperazine Erastin-Induced Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. The induction of ferroptosis is a promising therapeutic strategy, and understanding its intricate mechanisms and the efficacy of its inhibitors is paramount. Piperazine Erastin, a potent analog of the classical ferroptosis inducer Erastin, triggers this cell death pathway by inhibiting the cystine/glutamate antiporter system Xc-, leading to glutathione depletion and subsequent inactivation of glutathione peroxidase 4 (GPX4).[] This guide provides a comprehensive comparison of Ferrostatin-1 (Fer-1), a well-established ferroptosis inhibitor, with other key modulators in the context of this compound-induced cell death, supported by experimental data and detailed protocols.
Mechanism of Action: this compound and Ferrostatin-1
This compound initiates ferroptosis by blocking the system Xc- transporter, which is responsible for the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[2] Depletion of GSH cripples the cell's primary defense against lipid-based reactive oxygen species (ROS), leading to the inactivation of GPX4. This enzyme is vital for detoxifying lipid hydroperoxides.[3] The unchecked accumulation of lipid peroxides, in the presence of labile iron, results in oxidative damage to cell membranes and ultimately, cell death.[4]
Ferrostatin-1, a synthetic antioxidant, effectively counteracts this process.[5] Its primary mechanism involves acting as a radical-trapping antioxidant, thereby preventing the propagation of lipid peroxidation. Studies have shown that Fer-1 can significantly improve cell viability and reduce the hallmarks of ferroptosis, such as lipid ROS accumulation, in cells treated with erastin.
Signaling Pathway of this compound-Induced Ferroptosis and Inhibition by Ferrostatin-1
Caption: this compound induces ferroptosis by inhibiting System Xc-, leading to GPX4 inactivation and lipid ROS accumulation. Ferrostatin-1 directly inhibits lipid ROS, thus blocking the ferroptotic cascade.
Comparative Efficacy of Ferroptosis Inhibitors
The efficacy of Ferrostatin-1 in preventing this compound-induced cell death has been compared with other notable ferroptosis inhibitors, including the radical-trapping antioxidant Liproxstatin-1, the iron chelator Deferoxamine (DFO), and the natural antioxidant Vitamin E (α-tocopherol).
| Inhibitor | Mechanism of Action | Reported EC50/IC50 (vs. Erastin) | Key Findings in Comparative Studies |
| Ferrostatin-1 | Radical-Trapping Antioxidant | EC50 = 60 nM (in HT-1080 cells) | Potent inhibitor of erastin-induced ferroptosis. |
| Liproxstatin-1 | Radical-Trapping Antioxidant | Potentially more potent than Fer-1 in some models. | A benchmark for potent and specific ferroptosis inhibition. |
| Deferoxamine (DFO) | Iron Chelator | Varies with cell type and iron load. | Effectively rescues erastin-induced cell death by reducing the labile iron pool. |
| Vitamin E (α-tocopherol) | Radical-Trapping Antioxidant | Less potent than Ferrostatin-1. | Can suppress this compound-induced upregulation of PTGS2. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study investigating the cytotoxicity of erastin in breast cancer cells.
Objective: To quantify the effect of Ferrostatin-1 and other inhibitors on the viability of cells treated with this compound.
Materials:
-
Cells of interest (e.g., HT-1080 fibrosarcoma cells)
-
96-well plates
-
This compound
-
Ferrostatin-1 and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Pre-treat cells with various concentrations of Ferrostatin-1 or other inhibitors for 1-2 hours.
-
Add this compound at the desired concentration to induce ferroptosis.
-
Incubate for the desired time period (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Experimental Workflow for Cell Viability Assay
Caption: A typical workflow for assessing cell viability using the MTT assay to compare the efficacy of ferroptosis inhibitors.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This protocol is based on a method for detecting ferroptosis by determining the amount of lipid peroxides.
Objective: To visualize and quantify the inhibition of this compound-induced lipid peroxidation by Ferrostatin-1 and other compounds.
Materials:
-
Cells of interest
-
6-well plates or chamber slides
-
This compound
-
Ferrostatin-1 and other inhibitors
-
C11-BODIPY 581/591 probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a 6-well plate or chamber slide and allow them to adhere overnight.
-
Pre-treat cells with Ferrostatin-1 or other inhibitors for 1-2 hours.
-
Treat cells with this compound for the desired duration.
-
Incubate the cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
For flow cytometry, detach the cells and resuspend them in PBS.
-
Analyze the cells using a flow cytometer (excitation at 488 nm, emission detected in green and red channels) or visualize them under a fluorescence microscope. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
Malondialdehyde (MDA) Assay
This protocol is adapted from a study on erastin-induced ferroptosis.
Objective: To quantify the levels of malondialdehyde, a stable product of lipid peroxidation, as an indicator of ferroptotic cell death.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Ferrostatin-1 and other inhibitors
-
MDA assay kit (containing thiobarbituric acid - TBA)
-
Cell lysis buffer
-
Butylated hydroxytoluene (BHT) to prevent ex vivo oxidation
-
Microplate reader
Procedure:
-
Seed cells in 6-well plates and treat with this compound and inhibitors as described for the other assays.
-
Harvest the cells and lyse them in MDA lysis buffer containing BHT.
-
Centrifuge the lysate to remove cell debris.
-
Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance or fluorescence according to the kit manufacturer's instructions (typically around 532 nm).
-
Calculate the MDA concentration based on a standard curve and normalize to the total protein concentration of the sample.
Conclusion
Ferrostatin-1 is a potent and widely used inhibitor of erastin-induced ferroptosis, acting as a radical-trapping antioxidant to prevent lipid peroxidation. Comparative studies, although often with the parent compound erastin, suggest that while other inhibitors like Liproxstatin-1 may offer similar or even greater potency, and iron chelators like Deferoxamine provide an alternative mechanism of action, Ferrostatin-1 remains a crucial tool for studying and modulating ferroptosis. The choice of inhibitor will depend on the specific experimental context and research question. The provided protocols offer a foundation for researchers to quantitatively assess and compare the efficacy of Ferrostatin-1 and other compounds in the context of this compound-induced cell death, contributing to a deeper understanding of this critical cell death pathway and the development of novel therapeutic strategies.
References
- 2. Ferroptosis inducer erastin sensitizes NSCLC cells to celastrol through activation of the ROS–mitochondrial fission–mitophagy axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis-Specific Inhibitor Ferrostatin-1 Relieves H2O2-Induced Redox Imbalance in Primary Cardiomyocytes through the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head In Vivo Comparison of Erastin and Piperazine Erastin: Efficacy, Toxicity, and Pharmacokinetics in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Erastin and its more soluble analog, Piperazine Erastin. Both compounds are potent inducers of ferroptosis, a non-apoptotic form of iron-dependent cell death, and hold significant promise in oncology research. This document synthesizes available preclinical data to facilitate informed decisions in experimental design and drug development.
Executive Summary
Erastin, the pioneering ferroptosis-inducing agent, demonstrates anti-tumor activity in vivo; however, its utility is hampered by poor water solubility and metabolic instability. This compound, an analog developed to overcome these limitations, exhibits improved physicochemical properties, leading to enhanced in vivo efficacy and a more favorable safety profile in preclinical studies. While direct head-to-head comparative studies with extensive quantitative data are limited, this guide consolidates the existing evidence to draw meaningful comparisons.
Data Presentation
Table 1: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Mouse Strain | Dosage and Administration | Key Efficacy Findings | Citation |
| Erastin | Ovarian Cancer | NSG Mice | 20 mg/kg, daily, intraperitoneal for 18 days | Marked reduction in both tumor number and mass. | [1] |
| Erastin | NCI-H1975 Adenocarcinoma | Nude Mice | 15 mg/kg, intraperitoneal, for 3 days (in combination with radiation) | No significant tumor growth suppression with Erastin alone. | [2] |
| This compound | HT-1080 Fibrosarcoma | Athymic Nude Mice | 40 mg/kg subcutaneous, followed by 30 mg/kg intravenous | Significant delay in tumor growth observed. | [3] |
| This compound | Tumor-bearing Nude Mice | Nude Mice | Up to 60 mg/kg | Significant reduction in tumor growth. | [4] |
Table 2: In Vivo Toxicity Profile
| Compound | Animal Model | Dosage and Administration | Key Toxicity Findings | Citation |
| Erastin | Healthy Mice | Intraperitoneal injection for 2 days | No significant change in body weight. Altered blood index values (decreased hemoglobin, hematocrit, red blood cell count). Mild cerebral infarction, enlarged glomerular volume in kidneys, and duodenal epithelium hyperplasia. | [5] |
| This compound | Tumor-bearing Nude Mice | Up to 60 mg/kg | No adverse effects or toxicity reported. |
Table 3: In Vivo Pharmacokinetics
| Compound | Animal Model | Key Pharmacokinetic Characteristics | Citation |
| Erastin | Mouse | Poor metabolic stability in a mouse liver microsome assay. Low solubility. | |
| This compound | Not Specified | More water-soluble and metabolically stable compared to Erastin. | |
| Specific pharmacokinetic parameters such as Cmax, T1/2, and AUC for both compounds in a comparative in vivo setting are not readily available in the reviewed literature. |
Experimental Protocols
Erastin In Vivo Xenograft Study (Ovarian Cancer)
-
Cell Line: FT-t cells
-
Animal Model: NOD scid gamma (NSG) mice
-
Tumor Implantation: Intraperitoneal injection of FT-t cells.
-
Treatment: Mice were treated with either vehicle or 20 mg/kg Erastin daily for 18 days.
-
Endpoint Analysis: The number of tumors per mouse and the total tumor mass per mouse were measured.
This compound In Vivo Xenograft Study (Fibrosarcoma)
-
Cell Line: HT-1080 fibrosarcoma cells
-
Animal Model: Athymic nude mice
-
Tumor Implantation: Four million HT-1080 cells were injected subcutaneously.
-
Treatment Regimen:
-
Day 1: 400 μL of vehicle (0.625% DMSO/99.375% HBSS, pH 2) or 40 mg/kg this compound delivered to the subcutaneous site of cancer cell injection.
-
Day 3: The subcutaneous injection was repeated.
-
Day 6 onwards: 300 μL of vehicle or 30 mg/kg this compound was administered via tail vein injection, repeated three more times every other day.
-
-
Endpoint Analysis: Final tumor size was measured in both groups.
Erastin In Vivo Toxicity Study
-
Animal Model: Healthy mice
-
Treatment: Intraperitoneal injection of Erastin for 2 days.
-
Analysis:
-
Hematology: Blood samples were collected for analysis of red blood cell count, hematocrit, and hemoglobin.
-
Histopathology: Tissues from the brain, duodenum, and kidney were collected, fixed, and stained for histological examination to assess for pathological changes.
-
Ferroptosis Markers: Levels of malondialdehyde (MDA) and glutathione (GSH) were measured in various tissues to confirm the induction of ferroptosis.
-
Mandatory Visualization
Signaling Pathway of Erastin- and this compound-Induced Ferroptosis
Caption: Mechanism of Erastin- and this compound-induced ferroptosis.
General Experimental Workflow for In Vivo Xenograft Studies
Caption: General workflow for in vivo xenograft efficacy and toxicity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating Piperazine Erastin's On-Target Mechanism via GPX4 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and detailed experimental framework for validating the mechanism of action of Piperazine Erastin, a potent ferroptosis inducer. The central theme is the use of Glutathione Peroxidase 4 (GPX4) knockout (KO) models to confirm that this compound exerts its cell-killing effect through the canonical ferroptosis pathway.
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. The selenoenzyme GPX4 is a master regulator of this process, acting to neutralize lipid hydroperoxides and prevent cell death.[1] Consequently, molecules that inhibit GPX4, either directly or indirectly, are powerful tools for inducing ferroptosis. This compound, an analog of Erastin, is known to induce ferroptosis in cancer cells.[2] It is classified as a Class 1 ferroptosis-inducing compound (FIN), which acts by inhibiting the system Xc- cystine/glutamate antiporter.[3] This blockade prevents the cellular uptake of cystine, a crucial precursor for the synthesis of glutathione (GSH). As GSH is an essential cofactor for GPX4, its depletion leads to the indirect inactivation of GPX4, accumulation of lipid reactive oxygen species (ROS), and ultimately, ferroptotic cell death.
Validating this mechanism is critical to ensure on-target activity and to understand potential resistance pathways. The use of a GPX4 knockout cell model provides the most definitive genetic evidence for this validation.
Comparative Analysis: this compound vs. Alternative Ferroptosis Inducers
This compound's mechanism is distinct from Class 2 FINs, which inhibit GPX4 directly. This difference has significant implications for experimental interpretation.
| Inducer | Class | Mechanism of Action | Target | Advantage | Disadvantage |
| This compound | Class 1 FIN | Inhibits system Xc-, leading to GSH depletion and indirect GPX4 inactivation. | System Xc- (SLC7A11) | Effective in models with functional system Xc-. | Ineffective in cells lacking system Xc- or with alternative GSH sources. |
| (1S,3R)-RSL3 | Class 2 FIN | Directly and covalently binds to the active site of GPX4, inactivating the enzyme. | GPX4 | Bypasses the need for GSH depletion, acting downstream. | Resistance can emerge through upregulation of GPX4-independent pathways. |
| Gpx4-IN-9 | Class 2 FIN | A specific, direct inhibitor of GPX4's enzymatic activity. | GPX4 | Potent and specific tool for studying direct GPX4 inhibition. | May have different off-target effects compared to other FINs. |
| IKE (Imidazole Ketone Erastin) | Class 1 FIN | An analog of Erastin that also inhibits system Xc-. | System Xc- | Shown to have favorable in vivo properties and can inhibit tumor growth. | Shares the same mechanistic limitations as other system Xc- inhibitors. |
Expected Experimental Outcomes: WT vs. GPX4 KO Models
The comparison between wild-type (WT) and GPX4 KO cell lines is the cornerstone of the validation. GPX4 KO cells, lacking the primary defense against lipid peroxidation, are inherently susceptible to ferroptosis and may require antioxidants like Ferrostatin-1 for maintenance in culture. The experiment hinges on how these cells respond to this compound compared to WT cells.
| Condition | Cell Line | Expected Outcome | Rationale |
| This compound | WT | High Cell Death: Significant increase in lipid peroxidation and cell death. | The drug successfully inhibits the System Xc-/GSH/GPX4 axis. |
| This compound | GPX4 KO | Minimal Change in Viability: Cells already exhibit a high rate of spontaneous ferroptosis upon antioxidant withdrawal. The effect of an upstream inhibitor is less pronounced as the central regulator is already absent. | The primary target of the drug's downstream effect (GPX4) is not present. This confirms the drug acts via GPX4. |
| (1S,3R)-RSL3 | WT | High Cell Death: Direct inhibition of GPX4 leads to robust ferroptosis. | The target (GPX4) is present and effectively inhibited. |
| (1S,3R)-RSL3 | GPX4 KO | No Effect: The drug cannot act on a target that has been knocked out. | This serves as a crucial control to demonstrate the specificity of Class 2 FINs and the validity of the KO model. |
| Ferrostatin-1 + this compound | WT | Cell Death Rescued: The lipid ROS scavenger prevents the execution of ferroptosis. | Confirms that cell death is mediated by lipid peroxidation, a hallmark of ferroptosis. |
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows for validating this compound's mechanism.
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: Experimental workflow for validating mechanism using GPX4 KO models.
Caption: Logical relationship for GPX4 knockout validation.
Detailed Experimental Protocols
These protocols provide a starting point for researchers. Optimization for specific cell lines and laboratory conditions is recommended.
Cell Culture and GPX4 Knockout Confirmation
-
Cell Lines: Use a pair of isogenic cell lines: a parental wild-type (WT) line and a derived GPX4 knockout (GPX4 KO) line.
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a 5% CO₂ incubator.
-
GPX4 KO Maintenance: GPX4 KO cell lines often require supplementation with a lipophilic antioxidant to prevent spontaneous ferroptosis. Add 1 µM Ferrostatin-1 or Liproxstatin-1 to the culture medium.
-
Knockout Validation (Western Blot):
-
Lyse WT and GPX4 KO cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against GPX4 (e.g., Cell Signaling Technology #52455) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate. Confirm the absence of the GPX4 band in the KO cell lysate.
-
Cell Viability Assay (Using CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells.
-
Seeding: Seed WT and GPX4 KO cells in separate 96-well opaque plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. For GPX4 KO cells, seed in medium containing Ferrostatin-1.
-
Treatment: The next day, wash the GPX4 KO cells to remove Ferrostatin-1 and replace the medium in all plates with fresh medium containing serial dilutions of this compound or control compounds (e.g., Vehicle, RSL3, Erastin + 1 µM Ferrostatin-1).
-
Incubation: Incubate the plates for a specified period (e.g., 24-72 hours).
-
Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Analysis: Normalize the data to the vehicle-treated control wells to calculate percent viability.
Lipid Peroxidation Assay (Using C11-BODIPY™ 581/591)
This ratiometric fluorescent probe is a reliable indicator of lipid peroxidation, a key hallmark of ferroptosis.
-
Seeding and Treatment: Seed cells in 6-well plates or on coverslips and treat as described for the viability assay.
-
Staining:
-
After treatment, remove the culture medium and wash cells twice with warm PBS or HBSS.
-
Prepare a 5-10 µM working solution of C11-BODIPY™ 581/591 in serum-free medium.
-
Incubate cells with the C11-BODIPY™ solution for 30 minutes at 37°C, protected from light.
-
-
Analysis (Flow Cytometry):
-
Wash the cells twice with PBS, then trypsinize and resuspend them in PBS.
-
Analyze immediately on a flow cytometer. The unoxidized probe fluoresces in the red channel (e.g., PE-Texas Red), while the oxidized probe shifts to the green channel (e.g., FITC).
-
An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
-
Analysis (Fluorescence Microscopy):
-
After staining, wash the cells on coverslips twice with PBS.
-
Mount the coverslips and visualize using a fluorescence microscope. Observe the shift from red to green fluorescence in cells undergoing ferroptosis.
-
References
Synergistic Anti-Tumor Effects of Piperazine Erastin and Radiotherapy: A Preclinical Comparison
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Piperazine Erastin in combination with radiotherapy in preclinical models. The data presented highlights the potential of this combination to enhance anti-tumor efficacy by inducing a specific form of iron-dependent cell death known as ferroptosis.
This compound, an analog of Erastin, is a potent inducer of ferroptosis. This programmed cell death pathway is distinct from apoptosis and is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). Emerging preclinical evidence suggests that inducing ferroptosis can sensitize cancer cells to the cytotoxic effects of ionizing radiation, offering a promising new strategy to overcome radioresistance. This guide summarizes key preclinical findings, compares the efficacy of this combination with other ferroptosis inducers, and provides detailed experimental methodologies.
Performance Comparison in Preclinical Models
The combination of Erastin (and its analogs like this compound) with radiotherapy has demonstrated significant synergistic effects in reducing cancer cell viability and inhibiting tumor growth in various preclinical models. The following tables summarize the quantitative data from key studies.
In Vitro Cell Viability and Radiosensitization
| Cell Line | Treatment | Concentration/Dose | Outcome | Sensitizer Enhancement Ratio (SER) | Reference |
| HeLa | Erastin + X-ray | 2 µM Erastin | Significant decrease in cell survival | 1.27 (at D10) | [1][2] |
| NCI-H1975 | Erastin + X-ray | 2 µM Erastin | Significant decrease in cell survival | 1.33 (at D10) | [1][2] |
| A549-R (Radioresistant) | Erastin + IR | Not specified | Enhanced radiosensitivity | Not reported | |
| H460-R (Radioresistant) | Erastin + IR | Not specified | Enhanced radiosensitivity | Not reported | |
| U87 (Glioma) | RSL3 + X-ray | 0.05, 0.1, 0.2 µM RSL3 | Dose-dependent decrease in clonogenic formation | Not reported | [3] |
| U251 (Glioma) | RSL3 + X-ray | 0.05, 0.1, 0.2 µM RSL3 | Dose-dependent decrease in clonogenic formation | Not reported | |
| LN229 (Glioma) | RSL3 + X-ray | 0.05, 0.1, 0.2 µM RSL3 | Dose-dependent decrease in clonogenic formation | Not reported |
In Vivo Tumor Growth Inhibition
| Animal Model | Cancer Type | Treatment | Dosing Regimen | Outcome | Reference |
| Nude Mice | NCI-H1975 Xenograft | Erastin + X-ray | Erastin (15 mg/kg, i.p.) daily for 3 days, then 3 Gy X-ray | Significant tumor growth suppression (Tumor volume at day 14: Combo: 1079.89 mm³ vs. Control: 1753.84 mm³, X-ray alone: 1738.52 mm³, Erastin alone: 1719.07 mm³) | |
| Nude Mice | HT-1080 Xenograft | This compound | 40-60 mg/kg | Delayed tumor growth | |
| Nude Mice | U87 Glioma Xenograft | RSL3 + X-ray | RSL3 (2 mg/kg, i.p.) 12h before 5 Gy X-ray on days 1, 3, 5 | Significant reduction in tumor volume and growth compared to either treatment alone | |
| Patients | Advanced Hepatocellular Carcinoma | Sorafenib + SBRT | Sorafenib (400 mg daily) + SBRT | Median Overall Survival: 15.8 months (Combo) vs. 12.3 months (Sorafenib alone) |
Mechanism of Action: A Synergistic Approach
The enhanced efficacy of combining this compound with radiotherapy stems from their complementary mechanisms of action.
-
This compound: This compound inhibits the cystine/glutamate antiporter (system Xc-), which is crucial for the import of cystine into the cell. Cystine is a key precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. The resulting accumulation of lipid ROS triggers ferroptotic cell death.
-
Radiotherapy: Ionizing radiation generates high levels of ROS, including lipid peroxides, through the radiolysis of water. This directly damages cellular components, including DNA and lipids, leading to cell death.
By depleting the cell's primary defense against oxidative stress (GSH), this compound renders cancer cells highly susceptible to the ROS-inducing effects of radiotherapy, leading to a synergistic increase in ferroptosis and tumor cell killing.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow for preclinical studies.
Caption: Signaling pathway of this compound and Radiotherapy.
Caption: Preclinical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols based on published studies.
In Vitro Clonogenic Survival Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa, NCI-H1975) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 6-well plates at a density that yields approximately 50-100 colonies per well after treatment. After 24 hours, cells are treated with this compound (or another ferroptosis inducer) at various concentrations (e.g., 2 µM for Erastin).
-
Irradiation: Following a 24-hour incubation with the drug, cells are irradiated with a single dose of X-rays (e.g., 0, 2, 4, 6, 8 Gy) using a dedicated irradiator.
-
Colony Formation: After irradiation, the medium is replaced, and cells are incubated for 10-14 days to allow for colony formation. Colonies are then fixed with methanol and stained with crystal violet.
-
Data Analysis: Colonies containing at least 50 cells are counted. The surviving fraction is calculated as (mean number of colonies) / (number of cells seeded × plating efficiency). The sensitizer enhancement ratio (SER) is calculated by dividing the radiation dose required for a certain level of cell kill (e.g., D10, the dose to reduce survival to 10%) in the control group by that in the drug-treated group.
In Vivo Tumor Xenograft Model
-
Animal Models: Athymic nude mice (4-6 weeks old) are typically used. All animal procedures should be approved by an Institutional Animal Care and Use Committee.
-
Tumor Inoculation: Human cancer cells (e.g., 5 x 10^6 NCI-H1975 cells in 100 µL of PBS) are injected subcutaneously into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups: (1) Vehicle control, (2) this compound alone, (3) Radiotherapy alone, and (4) this compound + Radiotherapy.
-
Drug Administration: this compound is administered, for example, via intraperitoneal (i.p.) injection at a dose of 15 mg/kg daily for a specified period (e.g., 3 consecutive days).
-
Tumor Irradiation: Tumors in the radiotherapy groups are locally irradiated with a specific dose of X-rays (e.g., a single dose of 3 Gy) using a small animal irradiator. Lead shielding should be used to protect the rest of the body.
-
Tumor Growth Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2. Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for markers of ferroptosis).
Conclusion
The preclinical data strongly support the synergistic combination of this compound and radiotherapy for the treatment of various cancers. By inducing ferroptosis, this compound effectively lowers the threshold for radiation-induced cell death, leading to enhanced tumor control. The provided experimental protocols offer a foundation for further investigation into this promising therapeutic strategy. Future studies should focus on optimizing dosing schedules, evaluating the efficacy in a broader range of cancer models, and exploring potential biomarkers to identify patients most likely to benefit from this combination therapy.
References
- 1. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSL3 sensitizes glioma cells to ionizing radiation by suppressing TGM2-dependent DNA damage repair and epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptional Landscapes of Ferroptosis: A Comparative Analysis of Piperazine Erastin and RSL3
A deep dive into the distinct and overlapping gene expression changes induced by two potent ferroptosis inducers, providing researchers with critical insights for targeted therapeutic development.
In the burgeoning field of regulated cell death, ferroptosis has emerged as a key process implicated in a variety of pathological conditions, including cancer and neurodegenerative diseases. Two of the most widely utilized small molecules to induce ferroptosis in experimental settings are Piperazine Erastin and RSL3. While both culminate in the iron-dependent accumulation of lipid peroxides and subsequent cell death, their mechanisms of action diverge, leading to distinct downstream gene expression signatures. This guide provides a comparative analysis of the transcriptomic alterations induced by this compound and RSL3, supported by experimental data and detailed protocols to aid researchers in their study of ferroptosis.
Executive Summary of Gene Expression Changes
This compound, an analog of erastin, initiates ferroptosis by inhibiting the system Xc- cystine/glutamate antiporter, leading to depletion of the antioxidant glutathione (GSH).[1][2][3] In contrast, RSL3 directly inhibits the enzyme glutathione peroxidase 4 (GPX4), a key regulator of lipid hydroperoxide detoxification.[4][5] These distinct primary targets trigger both common and unique downstream signaling cascades, which are reflected in the differential expression of a host of genes.
| Gene Category | This compound | RSL3 | Overlapping Effects |
| System Xc- Components | Upregulation of SLC7A11 (compensatory) | Downregulation of SLC7A11 (xCT) | Modulation of amino acid transport |
| Glutathione Metabolism | Depletion of GSH | Depletion of GSH | Impaired antioxidant defense |
| GPX4 and its Regulators | Indirect inactivation of GPX4 | Direct inhibition and downregulation of GPX4 | Central role of GPX4 inactivation |
| Iron Metabolism | Increased intracellular Fe2+ | Increased intracellular Fe2+ | Iron-dependent cell death |
| Oxidative Stress Response | Upregulation of PTGS2 (COX-2), HMOX1 | Upregulation of HMOX1 | Induction of oxidative stress markers |
| p53 Signaling | Activation of p53 and its target genes (e.g., p21) | - | - |
| NF-κB Signaling | - | Activation of the NF-κB pathway | Pro-inflammatory signaling |
| mTOR Signaling | - | Inhibition of mTOR signaling pathway | Alteration of cell growth and proliferation pathways |
| Other Notable Genes | Upregulation of CHAC1, modulation of VDAC | Downregulation of NRF2 protein expression |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the study of ferroptosis. Below are detailed methodologies for inducing and analyzing gene expression changes with this compound and RSL3.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HT-1080 fibrosarcoma, HGC-27 gastric cancer cells, or various cancer cell lines as described in the literature) in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Compound Preparation: Prepare stock solutions of this compound and RSL3 in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: The effective concentrations of this compound and RSL3 can vary significantly between cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for inducing ferroptosis without causing overwhelming non-specific toxicity. Commonly used concentrations range from 1 µM to 50 µM for erastin analogs and 0.1 µM to 10 µM for RSL3. Treat cells for a predetermined time course (e.g., 6, 12, or 24 hours) to capture early and late gene expression changes.
RNA Extraction and Gene Expression Analysis
-
RNA Isolation: Following treatment, harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Gene Expression Profiling (RNA-Sequencing):
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples.
-
Sequencing: Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq).
-
Data Analysis: The bioinformatics workflow typically includes quality control of raw reads, alignment to a reference genome, quantification of gene expression, and differential gene expression analysis.
-
-
Quantitative Real-Time PCR (qRT-PCR) for Validation:
-
Reverse Transcription: Synthesize cDNA from the isolated RNA.
-
Primer Design: Design and validate primers for target genes of interest and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
PCR Amplification: Perform qRT-PCR using a suitable real-time PCR system.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
-
Visualizing the Mechanisms of Action and Experimental Workflow
To provide a clearer understanding of the distinct signaling pathways activated by this compound and RSL3, as well as the general experimental workflow for their comparative analysis, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: Signaling pathway of RSL3-induced ferroptosis.
Caption: Experimental workflow for comparative gene expression analysis.
Conclusion
The comparative analysis of gene expression changes induced by this compound and RSL3 reveals both convergent and divergent pathways in the execution of ferroptosis. While both compounds ultimately lead to the inactivation of GPX4 and the accumulation of lipid ROS, their distinct initial targets result in the activation of unique signaling cascades, such as the p53 pathway by this compound and the NF-κB and mTOR pathways by RSL3. Understanding these nuanced differences is crucial for the rational design of therapeutic strategies that leverage ferroptosis for the treatment of various diseases. The experimental protocols and workflows provided herein offer a robust framework for researchers to further explore the intricate molecular mechanisms governing this fascinating form of regulated cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How erastin assassinates cells by ferroptosis revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Cisplatin Resistance: A Comparative Guide to Piperazine Erastin's Efficacy
For Immediate Release
In the ongoing battle against cancer, resistance to conventional chemotherapy remains a critical hurdle. Cisplatin, a cornerstone of treatment for various solid tumors, is often rendered ineffective by the development of resistance in cancer cells. This guide provides a comprehensive comparison of Piperazine Erastin, a potent inducer of ferroptosis, with other therapeutic alternatives in its efficacy against cisplatin-resistant cancer cell lines. This analysis is supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Challenge of Cisplatin Resistance and the Promise of Ferroptosis
Cisplatin exerts its cytotoxic effects primarily by inducing DNA damage, leading to apoptosis. However, cancer cells can develop resistance through various mechanisms, including enhanced DNA repair, reduced drug accumulation, and inactivation of apoptotic pathways. Ferroptosis, a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation, offers a promising alternative therapeutic strategy. By activating a non-apoptotic cell death pathway, ferroptosis inducers can bypass the mechanisms of cisplatin resistance.
This compound, a more soluble and stable analog of Erastin, has emerged as a key player in this field. It initiates ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-), leading to depletion of the antioxidant glutathione (GSH) and subsequent accumulation of toxic lipid reactive oxygen species (ROS).
This compound in Combination with Cisplatin: A Synergistic Approach
Studies have consistently demonstrated a synergistic effect when combining this compound with cisplatin in treating cisplatin-resistant cancer cells. This combination enhances the cytotoxic effect of cisplatin, allowing for lower effective doses and potentially reducing side effects.[1][2]
Table 1: Synergistic Cytotoxicity of Erastin and Cisplatin in Ovarian Cancer Cells
| Cell Line | Treatment | Cell Viability (%) | Combination Index (CI)* | Reference |
| A2780 (cisplatin-sensitive) | Cisplatin (5 µM) | ~60% | - | [1] |
| Erastin (10 µM) | ~75% | - | [1] | |
| Cisplatin (5 µM) + Erastin (10 µM) | ~25% | < 1 (Synergistic) | [1] | |
| SKOV3 (cisplatin-resistant) | Cisplatin (20 µM) | ~80% | - | |
| Erastin (10 µM) | ~85% | - | ||
| Cisplatin (20 µM) + Erastin (10 µM) | ~40% | < 1 (Synergistic) |
Note: While specific CI values for this compound were not consistently available in the reviewed literature, the synergistic effect with Erastin is well-documented. A CI value less than 1 indicates synergy.
Comparative Efficacy of Ferroptosis Inducers
This compound is one of several compounds known to induce ferroptosis. A comparative analysis with other inducers is crucial for selecting the most effective therapeutic strategy.
Table 2: Comparison of Ferroptosis Inducers in Cisplatin-Resistant Cancer Cells
| Compound | Mechanism of Action | Target | Efficacy in Cisplatin-Resistant Cells | Reference |
| This compound | Inhibits system Xc- | SLC7A11 | Synergistically enhances cisplatin-induced cell death. | |
| Sulfasalazine | Inhibits system Xc- | SLC7A11 | Sensitizes resistant head and neck cancer cells to cisplatin. | |
| RSL3 | Inhibits GPX4 | GPX4 | Induces ferroptosis in cisplatin-resistant cells, but efficacy can be cell-line dependent. | |
| FIN56 | Induces GPX4 degradation | GPX4 | Effective in inducing ferroptosis in some cisplatin-resistant models. |
Experimental Data and Observations
The efficacy of this compound is underpinned by its ability to induce significant biochemical changes within cancer cells, leading to their demise.
Table 3: Key Biomarker Changes Induced by Erastin in Cisplatin-Resistant Cells
| Biomarker | Change upon Erastin Treatment | Method of Detection | Significance | Reference |
| Lipid ROS | Significant Increase | C11-BODIPY Staining & Flow Cytometry | Hallmarker of ferroptosis, indicating lipid peroxidation. | |
| Glutathione (GSH) | Significant Decrease | Biochemical Assays | Depletion of a key antioxidant, leading to increased oxidative stress. | |
| GPX4 Protein | No direct change (indirectly inhibited by GSH depletion) | Western Blot | Key enzyme in preventing lipid peroxidation; its inactivation is central to ferroptosis. | |
| SLC7A11 Protein | No direct change (inhibited by Erastin) | Western Blot | Subunit of system Xc- directly targeted by Erastin. |
Visualizing the Mechanism of Action
To better understand the cellular processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of this compound-induced ferroptosis.
Caption: General workflow for assessing this compound efficacy.
Detailed Experimental Protocols
For reproducibility and further research, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cisplatin-resistant and parental (sensitive) cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound, cisplatin, or a combination of both. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control. Determine IC50 values and combination indices (CI) using appropriate software (e.g., CompuSyn).
Lipid ROS Measurement (C11-BODIPY Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and/or cisplatin as described above.
-
Staining: After the desired treatment period, remove the medium and incubate the cells with 2.5 µM C11-BODIPY 581/591 dye in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Cell Harvest: Detach the cells using trypsin and resuspend in PBS.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The shift in fluorescence from red to green indicates lipid peroxidation.
-
Data Analysis: Quantify the percentage of cells with high green fluorescence to determine the level of lipid ROS.
Western Blotting for GPX4 and SLC7A11
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4, SLC7A11, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound demonstrates significant potential in overcoming cisplatin resistance in cancer cells by inducing ferroptosis. Its synergistic action with cisplatin highlights a promising combination therapy strategy. Compared to other ferroptosis inducers, this compound's well-characterized mechanism of targeting system Xc- provides a solid foundation for further clinical development. The experimental protocols and data presented in this guide offer a valuable resource for researchers dedicated to advancing cancer therapeutics and combating drug resistance. Further head-to-head comparative studies with quantitative synergy analysis are warranted to fully elucidate the optimal ferroptosis-inducing strategy for clinical translation.
References
- 1. Erastin synergizes with cisplatin via ferroptosis to inhibit ovarian cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ferroptosis inducer erastin irreversibly inhibits system xc- and synergizes with cisplatin to increase cisplatin's cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of Erastin Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the off-target effects of small molecules is paramount for accurate data interpretation and the development of safe and effective therapeutics. This guide provides a comparative analysis of the off-target effects of different Erastin analogs, pivotal inducers of ferroptosis, a non-apoptotic form of cell death. While direct comparative off-target profiling data remains limited, this document synthesizes available information on their mechanisms and properties to infer potential off-target liabilities.
Erastin and its analogs are instrumental in studying ferroptosis, a programmed cell death pathway characterized by iron-dependent lipid peroxidation. However, the therapeutic potential of the parent compound, Erastin, is hampered by poor metabolic stability and solubility.[1] This has led to the development of analogs such as Imidazole Ketone Erastin (IKE) and Piperazine Erastin, which exhibit enhanced potency and stability.[2][3] While these analogs are designed to be more specific, a comprehensive understanding of their off-target profiles is crucial for their application in research and clinical settings.
Comparative Analysis of Erastin and Its Analogs
While a direct, comprehensive comparison of the off-target profiles of all Erastin analogs from a single study is not currently available in the public domain, we can infer potential differences based on their known characteristics and the off-target effects associated with the parent compound and its structural class.
| Feature | Erastin | Imidazole Ketone Erastin (IKE) | This compound |
| Primary Target | System Xc- (cystine/glutamate antiporter), VDAC2/3[4] | System Xc-[5] | System Xc- |
| Potency | Micromolar range | Nanomolar range (>100x more potent than Erastin in some cell lines) | More effective and water-soluble than Erastin |
| Metabolic Stability | Low | High | More metabolically stable than Erastin |
| Known Off-Targets/Associated Pathways | Tubulin binding, induction of multiple signaling pathways beyond ferroptosis | Reduced toxicity in vivo compared to free IKE suggests a potentially cleaner profile | Limited specific off-target data available, but improved properties suggest higher selectivity. |
| Structural Class | Quinazolinone | Quinazolinone derivative | Quinazolinone derivative |
Key Signaling Pathways
The on-target and potential off-target effects of Erastin and its analogs can be visualized through their interaction with key cellular signaling pathways.
Caption: On-target and potential off-target signaling pathways of Erastin and its analogs.
Experimental Methodologies for Off-Target Identification
Several robust experimental approaches can be employed to identify and characterize the off-target effects of Erastin analogs.
Thermal Proteome Profiling (TPP)
TPP is a powerful method for identifying direct and indirect targets of a small molecule in a cellular context by measuring changes in protein thermal stability upon compound binding.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the Erastin analog or vehicle control for a specified time.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 67°C) for a defined period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thawing and collect the soluble protein fraction by ultracentrifugation.
-
Protein Digestion and Labeling: Digest the soluble proteins into peptides using trypsin. Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify proteins.
-
Data Analysis: Generate melting curves for each identified protein. A shift in the melting temperature between the compound-treated and vehicle-treated samples indicates a direct or indirect interaction.
Caption: Experimental workflow for Thermal Proteome Profiling (TPP).
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a chemoproteomic technique used to identify the protein targets of a small molecule by competing with a broad-spectrum covalent probe for binding to the active site of enzymes.
Experimental Protocol:
-
Proteome Preparation: Prepare cell or tissue lysates.
-
Competitive Incubation: Pre-incubate the proteome with varying concentrations of the Erastin analog or vehicle control.
-
Probe Labeling: Add a broad-spectrum activity-based probe that covalently labels the active sites of a class of enzymes (e.g., serine hydrolases, kinases).
-
Enrichment/Detection:
-
Gel-based: Separate proteins by SDS-PAGE and visualize labeled proteins by in-gel fluorescence scanning. A decrease in fluorescence intensity indicates competition by the Erastin analog.
-
MS-based: Use a probe with an enrichment handle (e.g., biotin) to pull down labeled proteins. Analyze the enriched proteins by LC-MS/MS to identify and quantify the targets.
-
-
Data Analysis: Identify proteins for which probe labeling is significantly reduced in the presence of the Erastin analog, indicating them as potential off-targets.
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Conclusion
References
- 1. How erastin assassinates cells by ferroptosis revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole ketone erastin induces ferroptosis and slows tumor growth in a mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validating Piperazine Erastin's Targets: A Comparative Guide to Genetic Controls
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death, has emerged as a promising therapeutic avenue in oncology. Piperazine Erastin, a potent analog of the pioneering ferroptosis inducer Erastin, has garnered significant interest for its enhanced stability and in vivo activity.[1] This guide provides a comprehensive comparison of this compound with other ferroptosis-inducing agents and details the use of genetic controls to definitively validate its molecular targets.
Performance Comparison of Ferroptosis Inducers
The efficacy of ferroptosis inducers can vary significantly across different cancer cell lines. The half-maximal effective concentration (EC50) is a critical metric for comparing the potency of these compounds. The following table summarizes the EC50 values for this compound and other mechanistically distinct ferroptosis inducers in several cancer cell lines.
| Compound | Mechanism of Action | Cell Line | EC50 (µM) | Reference |
| This compound | System Xc- inhibitor | HT-1080 | Not explicitly found, but Erastin IC50 is ~3.5-5 µM. This compound is noted to be more potent. | [1][2] |
| A549 | Not explicitly found, but Erastin is effective at inducing ferroptosis. | [2] | ||
| PANC-1 | Not explicitly found, but Erastin is effective. | [3] | ||
| Erastin | System Xc- inhibitor | HT-1080 | ~1 | |
| HeLa | ~3.5 | |||
| NCI-H1975 | ~5 | |||
| A2780 | 0.0026 | |||
| A2780/Taxol | 24.98 | |||
| RSL3 | GPX4 inhibitor | A549 | ~0.5 | |
| H1975 | ~0.15 | |||
| HT-1080 | ~1.55 | |||
| HN3 | 0.48 | |||
| Sorafenib | Multi-kinase inhibitor, System Xc- inhibitor | ACHN | Effective at 10 µM | |
| PANC-1 | Effective at inducing ferroptosis, but EC50 not specified. | |||
| ML162 | GPX4 inhibitor | A549 | Potent, but specific EC50 not found in searches. | |
| FIN56 | Induces GPX4 degradation | A549 | 12.71 |
Genetic Validation of this compound's Targets
The primary target of Erastin and its analogs, including this compound, is the cystine/glutamate antiporter, system Xc-. This transporter is a heterodimer composed of the light chain subunit SLC7A11 and the heavy chain subunit SLC3A2. Genetic manipulation techniques such as CRISPR-Cas9 mediated knockout and shRNA-mediated knockdown are the gold standard for validating that the activity of a compound is dependent on a specific target.
Knockdown or knockout of SLC7A11 or SLC3A2 has been shown to confer resistance to Erastin-induced ferroptosis, confirming their role as the primary targets. For instance, in non-small cell lung cancer (NSCLC) cells, knockdown of SLC7A11 significantly abrogated the effects of Erastin on cell viability and the accumulation of reactive oxygen species (ROS), malondialdehyde (MDA), and intracellular iron (Fe2+).
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of SLC7A11
This protocol outlines a general workflow for generating a stable SLC7A11 knockout cell line to validate its role in this compound-induced ferroptosis.
a. sgRNA Design and Cloning:
-
Design two to four single guide RNAs (sgRNAs) targeting the early exons of the SLC7A11 gene using a publicly available design tool.
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
b. Lentivirus Production and Transduction:
-
Co-transfect the sgRNA-Cas9 construct along with packaging plasmids into a producer cell line (e.g., HEK293T) to generate lentiviral particles.
-
Harvest the virus-containing supernatant and transduce the target cancer cell line (e.g., HT-1080).
c. Selection and Clonal Isolation:
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
d. Knockout Validation:
-
Expand clonal populations and extract genomic DNA.
-
Perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) in the SLC7A11 gene.
-
Confirm the absence of SLC7A11 protein expression via Western blot.
e. Cell Viability Assay:
-
Seed wild-type and SLC7A11 knockout cells in 96-well plates.
-
Treat the cells with a dose-response of this compound for 48-72 hours.
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT).
-
Calculate and compare the EC50 values between the wild-type and knockout cell lines. A significant increase in the EC50 for the knockout cells validates SLC7A11 as a target of this compound.
shRNA-Mediated Knockdown of SLC3A2
This protocol provides a general workflow for the transient or stable knockdown of SLC3A2 to assess its importance in this compound-induced cell death.
a. shRNA Design and Vector Construction:
-
Design two to three short hairpin RNAs (shRNAs) targeting the SLC3A2 mRNA sequence.
-
Clone the shRNA oligonucleotides into a suitable expression vector (e.g., pLKO.1).
b. Transfection/Transduction:
-
For transient knockdown, transfect the shRNA plasmids into the target cells using a suitable transfection reagent.
-
For stable knockdown, produce lentiviral particles as described above and transduce the target cells, followed by antibiotic selection.
c. Knockdown Verification:
-
After 48-72 hours (for transient knockdown) or after selection (for stable knockdown), lyse the cells and extract RNA and protein.
-
Quantify the reduction in SLC3A2 mRNA levels using qRT-PCR.
-
Confirm the decrease in SLC3A2 protein expression by Western blot.
d. Ferroptosis Assay:
-
Seed control (e.g., scrambled shRNA) and SLC3A2 knockdown cells.
-
Treat with this compound at a concentration around the EC50 for the control cells.
-
After 24-48 hours, measure markers of ferroptosis, such as lipid ROS production (using C11-BODIPY staining and flow cytometry) and cell death (e.g., propidium iodide staining).
-
A significant reduction in lipid ROS and cell death in the SLC3A2 knockdown cells indicates that SLC3A2 is a critical component of the this compound-induced ferroptosis pathway.
Visualizing the Pathways and Workflows
Caption: this compound signaling pathway leading to ferroptosis.
Caption: Experimental workflow for genetic target validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Upregulation and activation of p53 by erastin‑induced reactive oxygen species contribute to cytotoxic and cytostatic effects in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Starvation mediates pancreatic cancer cell sensitivity to ferroptosis via ERK1/2, JNK and changes in the cell mesenchymal state - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profiles of Piperazine Erastin and Other Ferroptosis Inducers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology. Piperazine Erastin (PE), a potent analog of the pioneering ferroptosis inducer Erastin, has garnered significant interest for its enhanced metabolic stability and water solubility.[1] However, the development of resistance to ferroptosis-inducing agents, including PE, presents a critical challenge. Understanding the cross-resistance patterns between PE and other ferroptosis inducers is paramount for designing effective therapeutic strategies and overcoming treatment failure. This guide provides a comparative analysis of cross-resistance profiles, supported by experimental data and detailed methodologies.
Mechanisms of Ferroptosis and Resistance
Ferroptosis is initiated through two primary mechanisms: the inhibition of the cystine/glutamate antiporter system Xc- or the direct inhibition of Glutathione Peroxidase 4 (GPX4).[2][3] System Xc- inhibition, the mode of action for Erastin and its derivatives like PE, leads to the depletion of intracellular cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[2][4] GSH is an essential cofactor for GPX4, which detoxifies lipid peroxides. Consequently, the inhibition of system Xc- or GPX4 leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
Resistance to ferroptosis can arise from various molecular alterations, leading to potential cross-resistance among different inducers. Key resistance mechanisms include:
-
Upregulation of the SLC7A11-GSH-GPX4 Axis: Increased expression of SLC7A11 (the catalytic subunit of system Xc-) or GPX4 can enhance the cell's antioxidant capacity, thereby conferring resistance.
-
Activation of the FSP1-CoQ10-NAD(P)H Pathway: Ferroptosis Suppressor Protein 1 (FSP1) acts as a GPX4-independent defense mechanism by reducing coenzyme Q10, a potent lipophilic antioxidant.
-
Altered Iron and Lipid Metabolism: Changes in iron uptake, storage, and export, as well as modifications in the composition of cellular lipids, can influence a cell's susceptibility to ferroptosis.
-
Drug Efflux Pumps: Overexpression of multidrug resistance transporters, such as P-glycoprotein (P-gp), can actively pump certain ferroptosis inducers out of the cell, reducing their intracellular concentration and efficacy.
Comparative Efficacy and Cross-Resistance
Experimental data reveals that the development of resistance to one ferroptosis inducer can confer resistance to others, although this is not always the case and depends on the specific mechanism of resistance.
P-glycoprotein-Mediated Cross-Resistance
A significant mechanism of cross-resistance involves the ABC transporter P-glycoprotein (P-gp). Studies have shown that P-gp overexpression confers resistance to this compound and FIN56. However, these P-gp overexpressing cells do not exhibit resistance to the parent compound Erastin or its other derivative, Erastin2, suggesting that P-gp's substrate specificity is a key determinant of the cross-resistance profile. This highlights that resistance developed through this mechanism is selective for certain ferroptosis inducers.
| Ferroptosis Inducer | P-gp Substrate | Resistance in P-gp Overexpressing Cells |
| This compound | Yes | Yes |
| Imidazole Ketone Erastin | Yes | Yes |
| FIN56 | Yes | Yes |
| Erastin | No | No |
| Erastin2 | No | No |
Table 1: Cross-resistance profile of ferroptosis inducers in P-glycoprotein (P-gp) overexpressing cells. Data compiled from multiple sources.
Cross-Resistance in Therapy-Resistant Cancer Models
In some cancer models, resistance to conventional chemotherapy is associated with a collateral resistance to ferroptosis inducers. For instance, docetaxel-resistant prostate cancer cells (PC3-DR, DU145-DR, and VCaP-DR) demonstrate increased resistance to both Erastin and RSL3 compared to their parental, sensitive cell lines. This suggests a common underlying resistance mechanism that may involve the upregulation of antioxidant pathways.
| Cell Line | Inducer | IC50 in Parental Cells (µM) | IC50 in Docetaxel-Resistant Cells (µM) | Fold Resistance |
| PC3 | Erastin | 4.9 | 54.3 | 11.1 |
| RSL3 | 0.08 | 3.06 | 38.3 | |
| DU145 | Erastin | 6.5 | 12.4 | 1.9 |
| RSL3 | 0.06 | 0.01 | 0.17 (Increased Sensitivity) | |
| VCaP | Erastin | 7.6 | 17.5 | 2.3 |
| RSL3 | 0.29 | 0.67 | 2.3 |
Table 2: Comparative IC50 values of Erastin and RSL3 in docetaxel-sensitive and -resistant prostate cancer cell lines. Data indicates that resistance to docetaxel is often accompanied by cross-resistance to ferroptosis inducers.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams illustrate the core ferroptosis signaling pathways and a typical experimental workflow for assessing cross-resistance.
Caption: Core ferroptosis signaling pathway illustrating the points of intervention for this compound, RSL3, and FIN56.
Caption: A typical experimental workflow for determining cross-resistance between different ferroptosis inducers.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing ferroptosis and cross-resistance.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of ferroptosis-inducing compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the ferroptosis inducers (e.g., this compound, RSL3, FIN56) for a specified period (typically 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.
Lipid ROS Measurement (C11-BODIPY Staining)
This assay quantifies the level of lipid peroxidation, a hallmark of ferroptosis.
-
Cell Treatment: Treat cells with the desired concentration of the ferroptosis inducer for the specified time.
-
C11-BODIPY Staining: Add the C11-BODIPY 581/591 probe (final concentration 2.5 µM) to the cell culture medium and incubate for 30 minutes at 37°C.
-
Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer. The shift in fluorescence from red to green indicates lipid peroxidation.
Western Blotting for Ferroptosis-Related Proteins
This technique is used to measure the expression levels of key proteins involved in ferroptosis regulation.
-
Cell Lysis: Treat cells as desired, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., GPX4, SLC7A11).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The landscape of cross-resistance between this compound and other ferroptosis inducers is complex and highly dependent on the underlying molecular mechanisms of resistance. While P-glycoprotein-mediated efflux presents a clear example of selective cross-resistance, other mechanisms, such as the upregulation of antioxidant pathways, can lead to broader resistance profiles. A thorough understanding of these patterns, supported by robust experimental data, is crucial for the rational design of combination therapies and the development of novel strategies to circumvent resistance to ferroptosis-based cancer treatments. Researchers are encouraged to characterize the specific resistance mechanisms in their models of interest to predict cross-resistance and select the most effective ferroptosis inducers for further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. O-GlcNAcylation enhances sensitivity to RSL3-induced ferroptosis via the YAP/TFRC pathway in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A new therapeutic perspective: Erastin inhibits tumor progression by driving ferroptosis in myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of Ferroptosis: A Comparative Guide to Piperazine Erastin and Other FINs
For researchers, scientists, and drug development professionals, the burgeoning field of ferroptosis presents a promising frontier for novel cancer therapies. This guide provides an objective comparison of Piperazine Erastin with other prominent ferroptosis inducers (FINs), focusing on their therapeutic window, supported by experimental data. We delve into the critical aspects of efficacy versus toxicity, offering a comprehensive resource for selecting the appropriate tool compound for your research.
Ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides, has emerged as a potent anti-cancer strategy. Small molecule inducers of ferroptosis are pivotal in harnessing this pathway for therapeutic intervention. Among these, this compound (PE), an analog of the pioneering ferroptosis inducer Erastin, has garnered significant attention due to its improved physicochemical properties. This guide will evaluate PE in the context of other well-established FINs, namely RSL3, FIN56, and FINO2, to provide a clear perspective on their relative therapeutic potential.
Comparative Efficacy of Ferroptosis Inducers
The efficacy of a ferroptosis inducer is typically quantified by its half-maximal inhibitory concentration (IC50) in cancer cell lines. A lower IC50 value indicates higher potency. The following table summarizes the reported IC50 values for this compound and other FINs across various cancer cell lines.
| Compound | Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Class I (System Xc⁻ inhibitor) | BJeLR (H-Ras G12V) | Fibrosarcoma | 0.3 | [1] |
| CCF-STTG1 | Astrocytoma | 0.8 | [1] | ||
| RSL3 | Class II (GPX4 inhibitor) | HN3 | Head and Neck | 0.48 | [2] |
| HT-1080 | Fibrosarcoma | ~1 | [3] | ||
| A549 | Lung Cancer | ~1 | [3] | ||
| HCT116 | Colorectal Cancer | 4.084 | |||
| LoVo | Colorectal Cancer | 2.75 | |||
| HT29 | Colorectal Cancer | 12.38 | |||
| MCF7 | Breast Cancer | >2 (Resistant) | |||
| FIN56 | Class III (GPX4 degradation inducer) | LN229 | Glioblastoma | 4.2 | |
| U118 | Glioblastoma | 2.6 | |||
| HT-29 | Colorectal Cancer | Varies | |||
| Caco-2 | Colorectal Cancer | Varies | |||
| FINO2 | Class IV (Iron oxidation & indirect GPX4 inactivation) | HT-1080 | Fibrosarcoma | ~10 |
The Therapeutic Window: Balancing Efficacy and Toxicity
A wide therapeutic window, the range between the minimum effective dose and the maximum tolerated dose (MTD), is a critical attribute for any therapeutic agent. While in vitro potency is a key starting point, in vivo studies are essential to understand the safety profile of a compound.
This compound has demonstrated promising in vivo activity. In a xenograft model using HT-1080 fibrosarcoma cells, this compound significantly delayed tumor growth when administered at doses of 30-40 mg/kg. Notably, a separate study reported no adverse effects or toxicity in mice at doses as high as 60 mg/kg, suggesting a favorable therapeutic window.
FIN56 has been shown to inhibit glioblastoma tumor growth in a nude mouse model.
The parent compound, Erastin , has been shown to induce ferroptosis and cause pathological changes in healthy tissues of mice, indicating potential toxicity and a narrower therapeutic window. This highlights the importance of developing analogs like this compound with improved safety profiles.
A definitive comparison of the therapeutic windows requires head-to-head in vivo studies that systematically evaluate both efficacy and toxicity, including the determination of the MTD for each compound.
Mechanisms of Action: A Diverse Arsenal Against Cancer
Ferroptosis inducers are broadly classified based on their mechanism of action. Understanding these distinctions is crucial for designing rational combination therapies and overcoming potential resistance mechanisms.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Piperazine Erastin
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Piperazine Erastin are paramount for ensuring laboratory safety and environmental protection. This compound is an analog of erastin and a potent inducer of ferroptosis, a form of iron-dependent cell death, making it a valuable tool in cancer research.[1][2] Adherence to proper disposal protocols is critical due to the hazardous nature of piperazine-containing compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not retrieved in the search, safety data for piperazine and related compounds indicate that they are hazardous.[3][4][5] Always handle this compound in a well-ventilated area or under a chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear safety goggles or glasses.
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: Wear a lab coat or other protective clothing.
In case of a spill, immediately remove all sources of ignition and use dry clean-up procedures to avoid generating dust. Collect the spilled material into a suitable, labeled container for disposal.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.
-
Waste Identification and Segregation:
-
Clearly label a dedicated and compatible waste container as "Hazardous Waste: this compound".
-
If in solution, include the solvent and approximate concentration on the label.
-
Segregate this waste from other chemical waste streams to prevent potentially hazardous reactions.
-
-
Container Management:
-
Whenever possible, use the original container for waste accumulation.
-
Ensure the container is in good condition, free from leaks, and has a tightly fitting cap.
-
Keep the waste container closed at all times, except when adding waste.
-
Do not overfill the container; a general guideline is to not exceed 90% of its capacity.
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup.
-
Provide a complete and accurate description of the waste, including the chemical name and quantity.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste and disposed of in the same manner as the chemical itself.
-
Hazard and Disposal Summary
The following table summarizes key hazard information for piperazine-containing compounds, which should be considered when handling and disposing of this compound.
| Parameter | Information | Source(s) |
| Primary Hazards | Flammable solid; Causes severe skin burns and eye damage; May cause an allergic skin reaction; May cause allergy or asthma symptoms or breathing difficulties if inhaled; Suspected of damaging fertility or the unborn child. | |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides. | |
| Recommended Disposal Method | Dispose of contents/container to an approved waste disposal plant via a licensed contractor. | |
| Spill Containment | Use sand, earth, or vermiculite to contain spills. Prevent entry into drains or water courses. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for Handling Piperazine Erastin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Piperazine Erastin, a known inducer of ferroptosis. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of the related compound Piperazine and general guidelines for handling hazardous drugs is essential. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, double-gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety goggles or face shield | Must provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes. |
| Body Protection | Disposable gown | Long-sleeved, with back closure and tight-fitting cuffs. Made of a low-permeability fabric. |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 or higher respirator is recommended, particularly when handling the powdered form or when there is a risk of aerosol generation. |
| Foot Protection | Closed-toe shoes | Made of a non-porous material. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safe handling.
Experimental Protocol: Step-by-Step Guidance
-
Receipt and Inspection: Upon receiving this compound, inspect the container for any signs of damage or leakage.
-
Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Weighing and Reconstitution:
-
Conduct all weighing and reconstitution of the powdered compound within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.
-
When reconstituting, slowly add the solvent to the powder to avoid splashing. This compound is often dissolved in DMSO.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound.
-
When using the compound in cell culture or other experiments, handle it within a biological safety cabinet.
-
Avoid creating aerosols.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable deactivating agent if known; otherwise, use a strong detergent and rinse thoroughly.
-
Wipe down the interior of the fume hood or biological safety cabinet after use.
-
-
Waste Disposal:
-
Dispose of all contaminated materials, including gloves, gowns, weigh boats, and pipette tips, as hazardous chemical waste.
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Doffing PPE: Remove PPE in the correct order (gloves first, then gown, then face and eye protection, and finally respirator) to avoid self-contamination. Wash hands thoroughly after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste bag or container | Includes contaminated gloves, gowns, pipette tips, and weigh boats. |
| Liquid Waste | Labeled, sealed hazardous waste container | Includes unused solutions and contaminated media. |
| Sharps | Puncture-resistant sharps container | Needles and syringes used for administration. |
All waste must be disposed of in accordance with institutional and local environmental health and safety (EHS) guidelines. Contact your institution's EHS office for specific procedures and to schedule a hazardous waste pickup. Do not dispose of this compound down the drain or in regular trash.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
